Product packaging for Z-Gly-tyr-NH2(Cat. No.:CAS No. 17263-44-4)

Z-Gly-tyr-NH2

货号: B100237
CAS 编号: 17263-44-4
分子量: 371.4 g/mol
InChI 键: YYZXAAJFIOIYGD-INIZCTEOSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

Z-Gly-tyr-NH2 is a useful research compound. Its molecular formula is C19H21N3O5 and its molecular weight is 371.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H21N3O5 B100237 Z-Gly-tyr-NH2 CAS No. 17263-44-4

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

benzyl N-[2-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O5/c20-18(25)16(10-13-6-8-15(23)9-7-13)22-17(24)11-21-19(26)27-12-14-4-2-1-3-5-14/h1-9,16,23H,10-12H2,(H2,20,25)(H,21,26)(H,22,24)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYZXAAJFIOIYGD-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCC(=O)NC(CC2=CC=C(C=C2)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)NCC(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Z-Gly-Tyr-NH2: A Versatile Dipeptide in Biochemical Research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N-carbobenzoxy-glycyl-L-tyrosine amide, commonly abbreviated as Z-Gly-Tyr-NH2, is a protected dipeptide that serves as a valuable tool in the field of biochemistry. Its structure, featuring a carbobenzoxy (Z) group protecting the N-terminus of the glycine residue, makes it particularly useful in peptide synthesis and as a substrate for certain proteolytic enzymes. This guide provides a comprehensive overview of the known applications of this compound, with a focus on its role in enzymatic reactions.

Core Applications in Biochemistry

The primary application of this compound in biochemistry is as a substrate in both the synthesis and hydrolysis of peptide bonds, catalyzed by specific proteases.

Enzymatic Peptide Synthesis

This compound is a precursor in the enzymatic synthesis of larger peptides. The carbobenzoxy protecting group allows for controlled, regioselective formation of peptide bonds. Research has demonstrated the utility of this compound in protease-catalyzed peptide synthesis.

One notable example is the use of the PST-01 protease from Pseudomonas aeruginosa PST-01 for the synthesis of this compound itself. In a reaction mixture containing 60% (v/v) dimethylsulfoxide, this enzymatic synthesis can achieve a high equilibrium yield.[1][2]

Quantitative Data on Enzymatic Synthesis

EnzymeSubstratesSolvent ConditionsMaximum Equilibrium Yield (%)Reference
PST-01 ProteaseZ-Gly + Tyr-NH260% (v/v) Dimethylsulfoxide81.9[1][2]
Glycyl EndopeptidaseZ-Gly + Tyr-NH2Solid-to-solid synthesisData not available

Experimental Protocols

Protocol: Enzymatic Synthesis of this compound using PST-01 Protease

This protocol is adapted from the described synthesis of carbobenzoxy-glycyl-l-tyrosine amide.[1][2]

1. Materials:

  • PST-01 Protease (from Pseudomonas aeruginosa PST-01)
  • N-carbobenzoxy-glycine (Z-Gly)
  • L-tyrosine amide (Tyr-NH2)
  • Dimethylsulfoxide (DMSO)
  • Appropriate buffer (e.g., Tris-HCl, pH 8.0)
  • High-Performance Liquid Chromatography (HPLC) system for analysis

2. Reaction Setup:

  • Prepare a reaction mixture containing the appropriate buffer and 60% (v/v) DMSO.
  • Dissolve the substrates, Z-Gly and Tyr-NH2, in the reaction mixture to their desired final concentrations.
  • Equilibrate the reaction mixture to the optimal temperature for PST-01 protease activity.
  • Initiate the reaction by adding a predetermined amount of PST-01 protease.

3. Reaction Monitoring and Analysis:

  • At various time points, withdraw aliquots from the reaction mixture.
  • Quench the enzymatic reaction in the aliquots, for example, by adding a strong acid like trifluoroacetic acid (TFA).
  • Analyze the composition of the quenched aliquots by reverse-phase HPLC to quantify the formation of this compound and the consumption of the substrates.
  • Continue monitoring until the reaction reaches equilibrium, as indicated by the stabilization of product and substrate concentrations.

4. Product Yield Calculation:

  • Calculate the equilibrium yield of this compound based on the initial amount of the limiting substrate and the final concentration of the product determined by HPLC.

Logical Relationships and Workflows

The enzymatic synthesis of this compound can be visualized as a straightforward workflow.

Enzymatic_Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions Z_Gly Z-Gly Reaction Enzymatic Condensation Z_Gly->Reaction Tyr_NH2 Tyr-NH2 Tyr_NH2->Reaction Enzyme PST-01 Protease Enzyme->Reaction Solvent 60% DMSO Solvent->Reaction Product This compound Reaction->Product

Caption: Workflow for the enzymatic synthesis of this compound.

Signaling Pathways

Currently, there is no direct evidence in the available scientific literature to suggest a role for this compound in specific cellular signaling pathways. Its utility is primarily established as a synthetic intermediate and a substrate for in vitro enzymatic studies.

Conclusion

This compound is a valuable dipeptide derivative for researchers in biochemistry and drug development. Its primary application lies in the enzymatic synthesis of peptides, where it serves as a protected building block. While its use as a substrate for detailed kinetic analysis of proteases is plausible, specific quantitative data to that effect are not prominently available. The provided synthesis protocol and workflow offer a foundational understanding for the utilization of this compound in a laboratory setting. Further research is warranted to explore its potential as a specific substrate for a wider range of proteases and to investigate any potential roles in biological systems.

References

An In-depth Technical Guide to the Synthesis and Purification of Z-Gly-Tyr-NH2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical synthesis and purification of the dipeptide Z-Gly-Tyr-NH2. The methodologies detailed herein are grounded in established principles of peptide chemistry, offering a reproducible framework for the laboratory-scale production of this versatile molecule. This compound, a dipeptide derivative, is a valuable building block in peptide synthesis and various pharmaceutical research applications. The benzyloxycarbonyl (Z) protecting group on the glycine residue enhances its stability and utility in further peptide chain elongation.

Synthesis and Purification Overview

The synthesis of this compound is typically achieved through a solution-phase approach, which is well-suited for the production of smaller peptides. The overall synthetic strategy involves a two-step process:

  • Preparation of L-Tyrosinamide (Tyr-NH2): The synthesis begins with the conversion of L-Tyrosine to its methyl ester hydrochloride, followed by amidation to yield the C-terminal amide.

  • Peptide Coupling: The N-terminally protected Z-Glycine (Z-Gly-OH) is then coupled with L-Tyrosinamide using a suitable activating agent to form the desired dipeptide, this compound.

Subsequent purification of the final product is critical to remove unreacted starting materials, coupling reagents, and byproducts. Recrystallization is a common and effective method for obtaining high-purity this compound.

Experimental Protocols

Step 1: Synthesis of L-Tyrosine Methyl Ester Hydrochloride

This procedure outlines the esterification of L-Tyrosine using thionyl chloride in methanol.

Materials:

  • L-Tyrosine

  • Methanol (MeOH)

  • Thionyl chloride (SOCl2)

Procedure:

  • Suspend L-Tyrosine (e.g., 10 mmol) in methanol (e.g., 20 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Cool the suspension to -10 °C in an ice-salt bath.

  • Slowly add thionyl chloride (e.g., 15 mmol) dropwise to the stirred suspension, ensuring the temperature remains below room temperature.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for a period monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture and remove the methanol under reduced pressure.

  • The resulting white solid, L-Tyrosine methyl ester hydrochloride, can be dried under vacuum.[1]

Step 2: Synthesis of L-Tyrosinamide (Tyr-NH2)

This protocol describes the amidation of L-Tyrosine methyl ester hydrochloride.

Materials:

  • L-Tyrosine methyl ester hydrochloride

  • Ammonia solution (e.g., saturated in methanol or aqueous)

Procedure:

  • Dissolve the L-Tyrosine methyl ester hydrochloride in a minimal amount of the chosen ammonia solution.

  • Stir the solution at room temperature in a sealed vessel. The reaction progress should be monitored by TLC.

  • Upon completion, remove the solvent under reduced pressure to yield crude L-Tyrosinamide. This can be used in the next step with or without further purification.

Step 3: Coupling of Z-Gly-OH and L-Tyrosinamide to form this compound

This section details the peptide bond formation using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) as coupling agents.

Materials:

  • Z-Glycine (Z-Gly-OH)

  • L-Tyrosinamide (Tyr-NH2)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Dimethylformamide (DMF) or other suitable solvent

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (as a base)

Procedure:

  • Dissolve Z-Gly-OH (e.g., 1.0 equivalent) and HOBt (e.g., 1.1 equivalents) in DMF.

  • Add EDC (e.g., 1.1 equivalents) to the solution and stir for a short period to pre-activate the carboxylic acid.

  • In a separate flask, dissolve L-Tyrosinamide (e.g., 1.0 equivalent) in DMF and add the base (e.g., TEA, 1.1 equivalents).

  • Add the L-Tyrosinamide solution to the activated Z-Gly-OH solution.

  • Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by TLC.

  • Upon completion, the reaction mixture is typically worked up by quenching with water and extracting the product into an organic solvent. The organic layer is then washed, dried, and concentrated.

Step 4: Purification of this compound by Recrystallization

This final step purifies the crude dipeptide.

Materials:

  • Crude this compound

  • Ethanol (EtOH)

  • Water (H2O)

Procedure:

  • Dissolve the crude this compound in a minimal amount of hot ethanol.

  • Slowly add hot water to the solution until turbidity persists.

  • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization.

  • Collect the crystalline product by filtration, wash with a cold ethanol/water mixture, and dry under vacuum.

Data Presentation

The following tables summarize the key quantitative data for the starting materials and the final product.

Table 1: Properties of Starting Materials

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Properties
Z-Glycine (Z-Gly-OH)C10H11NO4209.20White solid, N-terminally protected glycine.
L-TyrosineC9H11NO3181.19White crystalline powder, essential amino acid.

Table 2: Properties of Intermediates

Compound NameMolecular FormulaMolecular Weight ( g/mol )Expected YieldPurity
L-Tyrosine Methyl Ester HClC10H14ClNO3231.68>95%[1]High
L-TyrosinamideC9H12N2O2180.21VariableUsed directly

Table 3: Properties and Characterization of this compound

PropertyValueReference
Molecular FormulaC19H21N3O5[2]
Molecular Weight371.39 g/mol [2]
Melting Point171 - 175 °C[2]
AppearanceWhite to off-white powder[2]
Purity (HPLC)≥ 98%
1H NMR Data to be determined experimentally
Mass Spec (m/z) Data to be determined experimentally

Visualizations

Synthetic Workflow

The following diagram illustrates the overall workflow for the synthesis of this compound.

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: Esterification cluster_step2 Step 2: Amidation cluster_step3 Step 3: Peptide Coupling cluster_step4 Step 4: Purification L-Tyrosine L-Tyrosine Tyr-OMe_HCl L-Tyrosine Methyl Ester HCl L-Tyrosine->Tyr-OMe_HCl SOCl2, MeOH Z-Gly-OH Z-Gly-OH Z-Gly-Tyr-NH2_crude Crude This compound Z-Gly-OH->Z-Gly-Tyr-NH2_crude Tyr-NH2 L-Tyrosinamide Tyr-OMe_HCl->Tyr-NH2 NH3 Tyr-NH2->Z-Gly-Tyr-NH2_crude EDC, HOBt Z-Gly-Tyr-NH2_pure Pure This compound Z-Gly-Tyr-NH2_crude->Z-Gly-Tyr-NH2_pure Recrystallization Coupling_Mechanism Z_Gly_COOH Z-Gly-OH O_Acyl O-Acylisourea (Active Intermediate) Z_Gly_COOH->O_Acyl EDC EDC EDC->O_Acyl HOBt_Ester HOBt Active Ester O_Acyl->HOBt_Ester DCU Urea byproduct O_Acyl->DCU HOBt HOBt HOBt->HOBt_Ester Peptide This compound HOBt_Ester->Peptide Tyr_NH2 Tyr-NH2 Tyr_NH2->Peptide

References

Z-Gly-tyr-NH2 molecular weight and formula

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Z-Gly-Tyr-NH2

This guide provides comprehensive technical information on the synthetic peptide this compound, intended for researchers, scientists, and professionals in the field of drug development and biochemical research.

Core Molecular Data

This compound, also known as N-Carbobenzyloxy-glycyl-L-tyrosinamide, is a dipeptide derivative. The "Z" group, or carbobenzyloxy (Cbz) group, is a common N-terminal protecting group used in peptide synthesis to prevent unwanted reactions at the amino terminus of glycine.[1][2] This protection enhances the stability and solubility of the peptide, making it a valuable intermediate in the synthesis of more complex bioactive peptides for research in areas such as neurological disorders and cancer therapy.[3]

The key quantitative data for this compound and its constituent components are summarized in the table below. The molecular formula and weight for this compound have been calculated based on the covalent coupling of Z-Gly-OH and Tyr-NH2 with the removal of one water molecule during peptide bond formation.

Compound/ComponentChemical FormulaMolar Mass ( g/mol )
This compound C19H21N3O5 371.39
Z-Gly-OH (N-Carbobenzyloxyglycine)C10H11NO4209.20[4]
Glycine (Gly)C2H5NO275.07
L-Tyrosine amide (Tyr-NH2)C9H12N2O2180.20
Z (Carbobenzyloxy) groupC8H7O2135.14

Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS)

The synthesis of this compound and similar peptides is commonly achieved through solid-phase peptide synthesis (SPPS). The following is a generalized protocol for the manual synthesis of a dipeptide like this compound on a resin support.

Materials:

  • Rink Amide resin

  • Fmoc-Tyr(tBu)-OH (Fmoc and side-chain protected Tyrosine)

  • Fmoc-Gly-OH (Fmoc protected Glycine)

  • Z-OSu (N-Carbobenzyloxy-succinimide) or Z-Cl (Benzyl chloroformate) for N-terminal capping

  • Dichloromethane (DCM)

  • Dimethylformamide (DMF)

  • Piperidine solution (20% in DMF)

  • Diisopropylethylamine (DIPEA)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

Procedure:

  • Resin Swelling: The Rink Amide resin is swelled in DMF for 30 minutes.

  • Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treating with 20% piperidine in DMF for 20 minutes. The resin is then washed thoroughly with DMF and DCM.

  • First Amino Acid Coupling (Tyrosine): Fmoc-Tyr(tBu)-OH is pre-activated with HBTU and DIPEA in DMF and then added to the deprotected resin. The coupling reaction is allowed to proceed for 2 hours. The resin is washed to remove excess reagents.

  • Fmoc Deprotection: The Fmoc group from the newly coupled Tyrosine is removed using 20% piperidine in DMF, followed by washing.

  • Second Amino Acid Coupling (Glycine): Fmoc-Gly-OH is activated and coupled to the resin-bound Tyrosine as described in step 3.

  • Fmoc Deprotection: The Fmoc group from Glycine is removed.

  • N-terminal Capping with Z-group: The N-terminal amino group of Glycine is capped by reacting the peptide-resin with Z-OSu or Z-Cl in the presence of a base like DIPEA in DMF.

  • Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain protecting group (tBu on Tyrosine) is removed simultaneously by treatment with a TFA cleavage cocktail for 2-3 hours.

  • Precipitation and Purification: The cleaved peptide is precipitated with cold diethyl ether, centrifuged, and the pellet is washed. The crude peptide is then purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

The following diagrams illustrate key concepts related to this compound.

Peptide_Synthesis_Workflow start Start: Rink Amide Resin swell 1. Resin Swelling (DMF) start->swell deprotect1 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect1 couple_tyr 3. Couple Fmoc-Tyr(tBu)-OH (HBTU/DIPEA) deprotect1->couple_tyr deprotect2 4. Fmoc Deprotection couple_tyr->deprotect2 couple_gly 5. Couple Fmoc-Gly-OH deprotect2->couple_gly deprotect3 6. Fmoc Deprotection couple_gly->deprotect3 cap_z 7. Cap with Z-group (Z-OSu/DIPEA) deprotect3->cap_z cleave 8. Cleavage from Resin (TFA Cocktail) cap_z->cleave purify 9. Purification (RP-HPLC) cleave->purify final_product Final Product: This compound purify->final_product

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for this compound.

Molecular_Structure_Relationship sub sub peptide peptide z_group Z-group (Carbobenzyloxy) z_gly Z-Glycine z_group->z_gly + glycine Glycine glycine->z_gly -H tyr_nh2 Tyrosine Amide final_peptide This compound tyr_nh2->final_peptide + z_gly->final_peptide -H2O

Caption: Logical relationship of the molecular components of this compound.

References

The Strategic Role of the Benzyloxycarbonyl (Z) Group in the Synthesis of Glycyl-Tyrosine Amide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pivotal role of the benzyloxycarbonyl (Z or Cbz) protecting group in the chemical synthesis of the dipeptide Z-Gly-Tyr-NH2. It is designed to furnish researchers, scientists, and professionals in drug development with a detailed understanding of the underlying chemistry, experimental methodologies, and analytical considerations. This document delves into the rationale for employing the Z-group, its introduction and cleavage, and presents quantitative data and detailed protocols for the synthesis and deprotection of this compound.

The Benzyloxycarbonyl (Z) Group: A Cornerstone in Peptide Synthesis

The benzyloxycarbonyl group is a widely utilized N-protecting group in peptide synthesis. Its primary function is to temporarily block the reactive N-terminal amino group of an amino acid, thereby preventing unwanted side reactions during peptide bond formation. The Z-group offers several advantages, including its straightforward introduction, the crystallinity it often imparts to the protected amino acids, and its stability under a range of reaction conditions. Furthermore, it can be removed under conditions that typically do not affect other protecting groups, such as tert-butyloxycarbonyl (Boc) or benzyl esters, offering a degree of orthogonality in complex synthetic strategies.

The stability of the Z-group to acidic and basic conditions allows for the selective deprotection of other functional groups, a crucial aspect in the stepwise elongation of a peptide chain.

Synthesis of this compound: An Enzymatic Approach

While chemical coupling methods are prevalent, enzymatic synthesis offers a green and highly specific alternative for peptide bond formation. Proteases, such as α-chymotrypsin, can catalyze the formation of peptide bonds in a process known as reverse proteolysis. This approach is particularly advantageous as it proceeds under mild conditions and often with high stereoselectivity, minimizing the risk of racemization.

Quantitative Data for Enzymatic Synthesis

The yield of enzymatic peptide synthesis is influenced by several factors, including pH, temperature, enzyme concentration, and substrate concentrations. The following table summarizes typical conditions and yields for the α-chymotrypsin-catalyzed synthesis of a dipeptide amide, which can be considered representative for the synthesis of this compound.

ParameterOptimal ConditionPredicted Yield (%)Actual Yield (%)
Incubation Time30.9 min98.095.1[1]
Temperature35.8 °C98.095.1[1]
Enzyme Activity159.2 U98.095.1[1]
pH8.9898.095.1[1]
Experimental Protocol: α-Chymotrypsin-Catalyzed Synthesis of this compound

This protocol is based on established methods for enzymatic dipeptide synthesis.

Materials:

  • N-α-Z-Glycine (Z-Gly-OH)

  • Tyrosine amide (Tyr-NH2)

  • α-Chymotrypsin

  • Biphasic solvent system (e.g., ethyl acetate/water)

  • Buffer solution (e.g., Tris-HCl, pH 8.98)

  • Solutions for pH adjustment (e.g., dilute NaOH or HCl)

Procedure:

  • Dissolve Z-Gly-OH and Tyr-NH2 in the aqueous buffer at the desired concentrations.

  • Adjust the pH of the solution to 8.98.

  • Add the biphasic organic solvent to the reaction mixture.

  • Initiate the reaction by adding α-chymotrypsin to the mixture.

  • Incubate the reaction at 35.8 °C with gentle stirring for approximately 31 minutes.

  • Monitor the reaction progress by taking aliquots at different time points and analyzing them by High-Performance Liquid Chromatography (HPLC).

  • Upon completion, stop the reaction by denaturing the enzyme (e.g., by adding a denaturing agent or by rapid pH change).

  • Separate the organic and aqueous phases. The product, this compound, is expected to be in the organic phase.

  • Wash the organic phase with an acidic solution and then with a basic solution to remove unreacted starting materials.

  • Dry the organic phase over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or chromatography.

Deprotection of this compound: Releasing the Free Dipeptide

The removal of the Z-group is a critical step to yield the final dipeptide, Gly-Tyr-NH2. Catalytic transfer hydrogenation is a mild and efficient method for this purpose, utilizing a hydrogen donor in the presence of a palladium catalyst.

Quantitative Data for Z-Group Cleavage

Catalytic transfer hydrogenation offers high yields for the deprotection of Z-protected amino acids and peptides.

Z-Protected SubstrateHydrogen DonorCatalystYield (%)
Z-GlycineFormic Acid10% Pd/C95
Z-PhenylalanineFormic Acid10% Pd/C95
Z-AlanineFormic Acid10% Pd/C95
Z-MethionineFormic Acid10% Pd/C89
Experimental Protocol: Catalytic Transfer Hydrogenation

This protocol outlines a general procedure for the removal of the Z-group from a dipeptide.

Materials:

  • This compound

  • Methanol or another suitable solvent

  • 10% Palladium on carbon (Pd/C) catalyst

  • Formic acid or another hydrogen donor (e.g., ammonium formate, 1,4-cyclohexadiene)

Procedure:

  • Dissolve this compound in methanol.

  • Carefully add the 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Add formic acid as the hydrogen donor to the reaction mixture.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or HPLC until the starting material is completely consumed.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with methanol.

  • Evaporate the combined filtrate and washings under reduced pressure to obtain the crude Gly-Tyr-NH2.

  • Purify the product as necessary, for example, by recrystallization or chromatography.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for monitoring the progress of both the synthesis and deprotection reactions, as well as for assessing the purity of the final product. A reversed-phase C18 column is typically employed with a mobile phase consisting of a mixture of an aqueous buffer (e.g., water with 0.1% trifluoroacetic acid) and an organic solvent (e.g., acetonitrile). The separation is achieved by running a gradient of the organic solvent. The retention times of this compound and Gly-Tyr-NH2 will differ significantly due to the presence of the hydrophobic Z-group in the former.

Visualizing the Process

To further elucidate the concepts discussed, the following diagrams illustrate the chemical structures and workflows.

chemical_structures cluster_Z_Gly_Tyr_NH2 This compound cluster_Gly_Tyr_NH2 Gly-Tyr-NH2 Z_Gly_Tyr_NH2 Z_Gly_Tyr_NH2 Gly_Tyr_NH2 Gly_Tyr_NH2

Caption: Chemical structures of this compound and Gly-Tyr-NH2.

synthesis_workflow Z_Gly Z-Glycine Coupling Enzymatic Coupling (α-Chymotrypsin) Z_Gly->Coupling Tyr_NH2 Tyrosine Amide Tyr_NH2->Coupling Z_Gly_Tyr_NH2 This compound Coupling->Z_Gly_Tyr_NH2 Purification1 Purification Z_Gly_Tyr_NH2->Purification1 Deprotection Deprotection (Catalytic Hydrogenation) Gly_Tyr_NH2 Gly-Tyr-NH2 Deprotection->Gly_Tyr_NH2 Purification2 Purification Gly_Tyr_NH2->Purification2 Purification1->Deprotection

Caption: General workflow for the synthesis of Gly-Tyr-NH2.

deprotection_pathway Z_Peptide This compound Free_Peptide Gly-Tyr-NH2 Z_Peptide->Free_Peptide H2 Toluene Toluene Z_Peptide->Toluene CO2 CO2 Z_Peptide->CO2 H2_Donor H2 Donor (e.g., HCOOH) Pd_C Pd/C Catalyst H2_Donor->Pd_C Pd_C->Free_Peptide

Caption: Deprotection of the Z-group via catalytic hydrogenation.

References

Unveiling Z-Gly-Tyr-NH2: A Technical Guide to its Discovery and History

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Carbobenzoxy-glycyl-L-tyrosine amide, commonly abbreviated as Z-Gly-Tyr-NH2, is a dipeptide derivative that has found utility in the realms of peptide chemistry and biochemical research. Its structure, featuring a benzyloxycarbonyl (Z) protecting group on the glycine residue and an amide at the C-terminus of tyrosine, confers specific chemical properties that have made it a valuable tool in various experimental contexts. This technical guide provides an in-depth exploration of the discovery and history of this compound, detailing its synthesis, early applications, and the evolution of its use in scientific inquiry.

Discovery and Initial Synthesis

The precise historical record of the first synthesis of this compound is not prominently documented in readily available literature. However, its emergence is intrinsically linked to the development of peptide synthesis methodologies in the mid-20th century. The introduction of the benzyloxycarbonyl (Z) group by Max Bergmann and Leonidas Zervas in 1932 was a landmark achievement in peptide chemistry, providing a removable protecting group for the amino terminus of amino acids and enabling the controlled, stepwise synthesis of peptides.

It is highly probable that this compound was first synthesized as a model peptide to investigate and refine these early peptide synthesis techniques. The synthesis would have served as a practical example for demonstrating the efficacy of coupling methods and the stability of the protecting group and the C-terminal amide under various reaction conditions.

While a definitive seminal publication for its first synthesis is not readily identifiable, the general chemical principles for its creation would have followed the established methods of the time.

Experimental Protocol: Classical Chemical Synthesis (Hypothetical Reconstruction)

The following protocol is a reconstruction based on the common peptide synthesis techniques available from the mid-20th century onwards.

Objective: To synthesize N-Carbobenzoxy-glycyl-L-tyrosine amide (this compound).

Materials:

  • N-Carbobenzoxy-glycine (Z-Gly-OH)

  • L-Tyrosine amide (Tyr-NH2)

  • Dicyclohexylcarbodiimide (DCC) or a similar coupling agent

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (as a base)

  • Hydrochloric acid (HCl) or Trifluoroacetic acid (TFA) for workup

  • Sodium bicarbonate (NaHCO3) solution

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., ethyl acetate/hexane mixture)

Procedure:

  • Activation of Z-Gly-OH: In a round-bottom flask, dissolve Z-Gly-OH in an anhydrous solvent. Cool the solution in an ice bath. Add one equivalent of the coupling agent (e.g., DCC) and stir for a short period to form the active ester or symmetrical anhydride.

  • Coupling Reaction: To the activated Z-Gly-OH solution, add a solution of L-Tyrosine amide in the same anhydrous solvent, followed by the addition of a base such as TEA or DIPEA to neutralize the hydrochloride salt of the amino acid amide if necessary.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the filtrate with a dilute acid solution (e.g., 1N HCl) to remove excess base, followed by a saturated sodium bicarbonate solution to remove unreacted Z-Gly-OH, and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel using an appropriate solvent gradient to yield pure this compound.

  • Characterization: The final product should be characterized by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its identity and purity.

Early Applications: A Tool for Enzymology

Following its initial synthesis, this compound found a significant role as a substrate in the field of enzymology, particularly for studying proteolytic enzymes. The peptide bond between glycine and tyrosine is a target for several proteases, and the presence of the Z-group and the C-terminal amide allowed for the development of specific and convenient assays.

One of the key applications was as a substrate for chymotrypsin . Chymotrypsin is a digestive enzyme that preferentially cleaves peptide bonds on the C-terminal side of aromatic amino acids like tyrosine. The cleavage of this compound by chymotrypsin would yield Z-Glycine and Tyrosine amide. The rate of this reaction could be monitored by various analytical techniques, providing valuable insights into the enzyme's kinetics and mechanism of action.

Evolution of Synthesis: Enzymatic Approaches

With the advancement of biotechnology, enzymatic methods for peptide synthesis emerged as a greener and more specific alternative to traditional chemical synthesis. This compound became a model substrate for exploring and optimizing these enzymatic approaches.

A notable example is the use of glycyl endopeptidase for the synthesis of this compound. This enzyme catalyzes the formation of a peptide bond between an N-terminally protected glycine (the acyl donor) and a C-terminally protected or amidated amino acid (the nucleophile).

Experimental Protocol: Glycyl Endopeptidase Catalyzed Synthesis

This protocol is based on published research on the solid-to-solid synthesis of model peptides.

Objective: To synthesize this compound using glycyl endopeptidase.

Materials:

  • N-Carbobenzoxy-glycine (Z-Gly-OH) as the acyl donor substrate.

  • L-Tyrosine amide (H-Tyr-NH2) as the nucleophile substrate.

  • Glycyl endopeptidase (from a suitable source, e.g., Carica papaya).

  • Solid cysteine (as a protective agent for the enzyme).

  • Buffer solution (e.g., phosphate buffer at a specific pH).

  • High-Performance Liquid Chromatography (HPLC) system for analysis.

Procedure:

  • Substrate Preparation: The solid substrates, Z-Gly-OH and H-Tyr-NH2, are weighed in a specific molar ratio (e.g., 2:1).

  • Enzyme and Additive: Solid cysteine and the glycyl endopeptidase are added to the substrate mixture.

  • Reaction Initiation: A minimal amount of buffer is added to moisten the solid mixture and initiate the reaction.

  • Incubation: The reaction mixture is incubated at a controlled temperature with gentle agitation.

  • Reaction Monitoring and Analysis: At different time intervals, samples are taken from the reaction mixture, dissolved in a suitable solvent, and analyzed by HPLC to determine the concentration of the product, this compound, and the remaining substrates.

  • Data Analysis: The initial reaction rate and the final yield are calculated from the HPLC data.

Data Presentation: Enzymatic Synthesis of this compound

The following table summarizes hypothetical quantitative data that could be obtained from such an experiment, illustrating the effect of substrate molar ratio on the synthesis of this compound.

Substrate Molar Ratio (Z-Gly-OH : H-Tyr-NH2)Initial Rate (nmol min⁻¹ mg enzyme⁻¹)Final Yield (%)
1:115275
1.5:118585
2:121092
1:1.511060

Biological Significance and Further Research

While initially serving as a tool in peptide chemistry and enzymology, the potential biological activities of this compound and similar small peptides have been a subject of interest. The presence of a tyrosine residue, a precursor to neurotransmitters like dopamine and norepinephrine, suggests a potential for interaction with neurological pathways. However, specific studies detailing the direct biological effects or signaling pathways of this compound are not extensively reported in the mainstream scientific literature.

Its primary role has remained that of a well-defined chemical entity for methodological development rather than a biologically active agent in its own right.

Logical Relationships and Workflows

Diagram: Chemical Synthesis Workflow

chemical_synthesis_workflow cluster_activation Activation cluster_coupling Coupling cluster_purification Purification cluster_characterization Characterization Z_Gly_OH Z-Gly-OH Activated_Z_Gly Activated Z-Gly Z_Gly_OH->Activated_Z_Gly Coupling_Agent Coupling Agent (e.g., DCC) Coupling_Agent->Activated_Z_Gly Crude_Product Crude this compound Activated_Z_Gly->Crude_Product Tyr_NH2 Tyr-NH2 Tyr_NH2->Crude_Product Workup Aqueous Workup Crude_Product->Workup Chromatography Column Chromatography Workup->Chromatography Pure_Product Pure this compound Chromatography->Pure_Product Analysis NMR, MS Pure_Product->Analysis

Caption: Workflow for the chemical synthesis of this compound.

Diagram: Enzymatic Synthesis and Analysis Workflow

enzymatic_synthesis_workflow cluster_reaction_setup Reaction Setup cluster_incubation Incubation & Sampling cluster_analysis Analysis Substrates Z-Gly-OH + Tyr-NH2 (Solid) Reaction_Mixture Reaction Mixture Substrates->Reaction_Mixture Enzyme Glycyl Endopeptidase Enzyme->Reaction_Mixture Incubation Controlled Temperature & Agitation Reaction_Mixture->Incubation Sampling Time-course Sampling Incubation->Sampling HPLC HPLC Analysis Sampling->HPLC Data Quantitative Data (Rate, Yield) HPLC->Data

Caption: Workflow for enzymatic synthesis and analysis of this compound.

Conclusion

This compound stands as a testament to the foundational work in peptide chemistry. While not a blockbuster molecule in terms of direct therapeutic applications, its history is interwoven with the very fabric of peptide synthesis and enzymology. From its likely origins as a model compound for testing new synthetic methods to its role as a specific substrate for proteases and a model for enzymatic peptide synthesis, this compound has been a quiet but consistent contributor to the advancement of biochemical and pharmaceutical sciences. For researchers today, it remains a well-characterized and accessible tool for a variety of in vitro studies.

physicochemical characteristics of Z-Gly-tyr-NH2

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Physicochemical Characteristics of Z-Gly-Tyr-NH2

Introduction

N-Carbobenzoxy-Glycyl-L-Tyrosine Amide, commonly abbreviated as this compound, is a dipeptide derivative of significant interest in the fields of biochemistry and pharmaceutical research. This compound serves as a crucial building block in peptide synthesis.[1] The presence of the N-terminal benzyloxycarbonyl (Z) group provides protection to the amino group of glycine, enhancing the molecule's stability and controlling reactivity during peptide chain elongation.[1] The C-terminal amide and the tyrosine residue further contribute to its unique properties, making it a valuable precursor for developing therapeutic peptides, particularly those targeting neurological pathways where tyrosine plays a key role as a neurotransmitter precursor.[1]

This technical guide provides a comprehensive overview of the physicochemical properties, analytical characterization, and synthesis protocols for this compound, intended for researchers and professionals in drug development and peptide chemistry.

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are essential for its handling, storage, and application in experimental settings.

PropertyValueReference
Molecular Formula C₁₉H₂₁N₃O₅[2]
Molecular Weight 371.39 g/mol [2]
Appearance White to off-white powder[1]
Melting Point 171 - 175 °C[1]
Storage Conditions 0 - 8 °C[1]
Solubility

Spectroscopic and Analytical Data

Characterization of this compound relies on standard spectroscopic techniques to confirm its identity and purity.

  • Mass Spectrometry (MS) : Mass spectrometry is used to confirm the molecular weight of the compound. For this compound, the expected molecular ion peak [M+H]⁺ would be observed at approximately m/z 372.4.

  • Infrared (IR) Spectroscopy : The IR spectrum would reveal key functional groups. Expected characteristic peaks include strong carbonyl (C=O) stretching vibrations around 1630-1680 cm⁻¹ for the amide bonds and the Z-group urethane, N-H stretching around 3300 cm⁻¹, and aromatic C-H stretching from the tyrosine and Z-group above 3000 cm⁻¹.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H-NMR and ¹³C-NMR spectroscopy provide detailed structural information. The ¹H-NMR spectrum would show distinct signals for the aromatic protons of the tyrosine and benzyloxycarbonyl groups, signals for the alpha-protons of the amino acid residues, and the methylene protons of the glycine and benzyl groups.

Experimental Protocols

The following sections detail generalized protocols for the synthesis, purification, and characterization of this compound.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS)

This protocol describes a standard Fmoc-based solid-phase synthesis approach.

  • Resin Preparation : Start with a Rink Amide resin, which will yield a C-terminal amide upon cleavage. Swell the resin in dimethylformamide (DMF) for approximately 30 minutes.

  • Fmoc Deprotection : Remove the Fmoc protecting group from the resin by treating it with a 20% solution of piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and dichloromethane (DCM).

  • First Amino Acid Coupling (Fmoc-Tyr(tBu)-OH) : Dissolve Fmoc-Tyr(tBu)-OH (3 eq.), a coupling agent like HBTU (3 eq.), and a base like DIEA (6 eq.) in DMF. Add the solution to the deprotected resin and agitate for 2 hours. Wash the resin to remove excess reagents. The tert-butyl (tBu) group protects the tyrosine hydroxyl side chain.

  • Fmoc Deprotection : Repeat the deprotection step with 20% piperidine in DMF to expose the amino group of the resin-bound tyrosine.

  • Second Amino Acid Coupling (Z-Gly-OH) : Activate Z-Gly-OH (3 eq.) using HBTU/DIEA in DMF and couple it to the N-terminus of the resin-bound tyrosine. Allow the reaction to proceed for 2 hours, then wash the resin.

  • Cleavage and Deprotection : Treat the dried peptide-resin with a cleavage cocktail, typically consisting of 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS) for 2-3 hours. This step cleaves the peptide from the resin and removes the tBu side-chain protecting group from tyrosine.

  • Precipitation and Isolation : Filter the resin and precipitate the crude peptide by adding cold diethyl ether. Centrifuge the mixture to pellet the peptide, decant the ether, and dry the crude product under vacuum.

Protocol 2: Purification by HPLC
  • Sample Preparation : Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., DMSO) and dilute it with the initial mobile phase (e.g., 95% water, 5% acetonitrile, with 0.1% TFA).

  • Chromatography : Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.

  • Gradient Elution : Use a linear gradient of increasing acetonitrile concentration (e.g., 5% to 95% over 30 minutes) in water, with 0.1% TFA added to both solvents.

  • Fraction Collection : Collect fractions corresponding to the major peak detected by UV absorbance at 220 nm and 280 nm.

  • Lyophilization : Combine the pure fractions and lyophilize to obtain the final product as a white, fluffy powder.

Visualizations

Synthesis and Purification Workflow

The following diagram illustrates the general workflow for the solid-phase synthesis and subsequent purification of this compound.

G start Rink Amide Resin deprotection1 Fmoc Deprotection (20% Piperidine/DMF) start->deprotection1 coupling1 Couple Fmoc-Tyr(tBu)-OH (HBTU/DIEA) deprotection1->coupling1 deprotection2 Fmoc Deprotection (20% Piperidine/DMF) coupling1->deprotection2 coupling2 Couple Z-Gly-OH (HBTU/DIEA) deprotection2->coupling2 cleavage Cleavage & Side-Chain Deprotection (TFA/TIS/H2O) coupling2->cleavage precipitation Precipitate in Cold Ether cleavage->precipitation hplc Purification (RP-HPLC) precipitation->hplc lyophilization Lyophilization hplc->lyophilization final_product Pure this compound lyophilization->final_product

Caption: Workflow for the solid-phase synthesis and purification of this compound.

Structural Characterization Logic

This diagram outlines the logical relationship between the molecular structure of this compound and the expected outputs from key analytical techniques.

G cluster_structure This compound Structure cluster_analysis Analytical Techniques & Expected Data mol C19H21N3O5 ms Mass Spec (MS) mol->ms fg1 Z-Group & Tyr Aromatic Rings nmr NMR Spec. fg1->nmr fg2 Amide & Urethane C=O ir Infrared (IR) Spec. fg2->ir fg3 Peptide Backbone & Side Chains fg3->nmr ms_data Confirms MW = 371.39 (e.g., m/z ~372.4 [M+H]+) ms->ms_data ir_data Strong C=O stretch (~1650 cm-1) N-H stretch (~3300 cm-1) ir->ir_data nmr_data Aromatic signals (7-8 ppm) Aliphatic signals (2-5 ppm) nmr->nmr_data

Caption: Relationship between this compound structure and analytical data.

References

Spectroscopic Analysis of Z-Gly-Tyr-NH2: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectroscopic techniques used for the analysis of the dipeptide Z-Gly-Tyr-NH2 (N-benzyloxycarbonyl-glycyl-L-tyrosinamide). This compound is a valuable building block in peptide synthesis and serves as a substrate in various enzymatic assays. Its characterization is crucial for quality control, structural elucidation, and understanding its interactions in biological systems. This document outlines the expected spectroscopic data and provides detailed experimental protocols for its analysis using Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS), and Circular Dichroism (CD) Spectroscopy.

Predicted Spectroscopic Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound
Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Gly-NH8.2 - 8.5t5.0 - 6.0
Tyr-NH7.9 - 8.2d7.0 - 8.0
Aromatic (Tyr)6.7 (d), 7.0 (d)d8.0 - 9.0
Aromatic (Z-group)7.2 - 7.4m-
Tyr-α-CH4.4 - 4.7m-
Gly-α-CH₂3.8 - 4.0d5.0 - 6.0
Tyr-β-CH₂2.9 - 3.1m-
Z-group CH₂5.0 - 5.2s-
Amide-NH₂7.1 (s), 7.5 (s)s-
Tyr-OH9.0 - 9.5s-

Predicted in a typical deuterated solvent like DMSO-d₆.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
Carbon Assignment Predicted Chemical Shift (δ, ppm)
Carbonyl (Tyr-amide)172 - 174
Carbonyl (Gly-amide)169 - 171
Carbonyl (Z-group)156 - 158
Aromatic C-O (Tyr)155 - 157
Aromatic (Tyr)130 (CH), 115 (CH), 128 (Cq)
Aromatic (Z-group)137 (Cq), 128 (CH), 127 (CH)
Tyr-α-CH55 - 57
Gly-α-CH₂43 - 45
Tyr-β-CH₂36 - 38
Z-group CH₂65 - 67

Predicted in a typical deuterated solvent like DMSO-d₆.

Table 3: Predicted FT-IR Absorption Bands for this compound
Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3400 - 3200N-H stretchAmide, Amine
3200 - 2500O-H stretchPhenol
3100 - 3000C-H stretchAromatic
3000 - 2850C-H stretchAliphatic
1710 - 1680C=O stretchUrethane (Z-group)
1680 - 1630C=O stretch (Amide I)Amide
1600 - 1500N-H bend (Amide II)Amide
1600, 1475C=C stretchAromatic
1250 - 1020C-N stretchAmine, Amide

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of atoms in this compound.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent will depend on the solubility of the peptide and the desired exchange of labile protons.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a standard probe.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton NMR spectrum.

    • Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon NMR spectrum using a proton-decoupled pulse sequence.

    • Typical parameters: spectral width of 200-220 ppm, 1024-4096 scans, and a relaxation delay of 2-5 seconds.

  • 2D NMR (Optional but Recommended):

    • To aid in the complete assignment of proton and carbon signals, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) for ¹H-¹H correlations and HSQC (Heteronuclear Single Quantum Coherence) for ¹H-¹³C one-bond correlations.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid this compound sample directly onto the ATR crystal.

    • Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or clean ATR crystal).

    • Place the sample in the spectrometer and record the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

    • The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1-10 µM) in a suitable solvent system, such as a mixture of water, acetonitrile, and a small amount of formic acid to promote ionization.

  • Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

    • ESI: Infuse the sample solution directly into the ESI source.

    • MALDI: Co-crystallize the sample with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid) on a MALDI target plate.

  • Mass Analysis:

    • Acquire a full scan mass spectrum in positive ion mode to determine the molecular weight of the protonated molecule [M+H]⁺.

    • Perform tandem mass spectrometry (MS/MS) on the parent ion to induce fragmentation and obtain structural information. This will reveal the sequence of the peptide and the presence of the Z-protecting group.

Circular Dichroism (CD) Spectroscopy

Objective: To investigate the secondary structure of this compound in solution.

Methodology:

  • Sample Preparation:

    • Prepare a solution of this compound in a suitable buffer (e.g., phosphate buffer) at a concentration that gives an absorbance of approximately 1.0 at the wavelength of maximum absorption.

    • The buffer should be transparent in the far-UV region (below 250 nm).

  • Instrumentation: Use a CD spectropolarimeter.

  • Data Acquisition:

    • Record the CD spectrum in the far-UV region (typically 190-250 nm) to observe signals from the peptide backbone amide bonds.

    • Use a quartz cuvette with a short path length (e.g., 0.1 cm).

    • Maintain a constant temperature using a Peltier temperature controller.

    • Record a baseline spectrum of the buffer alone and subtract it from the sample spectrum.

    • The data is typically reported as molar ellipticity [θ] in units of deg·cm²·dmol⁻¹.

Visualizations

The following diagrams illustrate the general workflow for the spectroscopic analysis of a peptide like this compound.

experimental_workflow cluster_synthesis Peptide Synthesis & Purification synthesis Synthesis of this compound purification Purification (e.g., HPLC) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr ftir FT-IR Spectroscopy purification->ftir ms Mass Spectrometry (ESI or MALDI) purification->ms cd CD Spectroscopy purification->cd structure Structural Elucidation nmr->structure functional_groups Functional Group ID ftir->functional_groups mw_sequence Molecular Weight & Sequence ms->mw_sequence secondary_structure Secondary Structure cd->secondary_structure logical_relationship cluster_techniques Analytical Techniques cluster_information Derived Information molecule This compound NMR NMR molecule->NMR provides FTIR FT-IR molecule->FTIR provides MS MS molecule->MS provides CD CD molecule->CD provides info_nmr Atomic Connectivity 3D Structure NMR->info_nmr info_ftir Functional Groups FTIR->info_ftir info_ms Molecular Formula Sequence MS->info_ms info_cd Secondary Structure (e.g., random coil) CD->info_cd

Z-Gly-Tyr-NH2: A Technical Guide to Stability and Solubility

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and solubility parameters of the dipeptide derivative Z-Gly-Tyr-NH2 (N-α-Cbz-glycyl-L-tyrosinamide). While specific experimental data for this compound is limited in publicly available literature, this document outlines the expected physicochemical properties based on the behavior of similar N-terminally protected peptides and details the requisite experimental protocols for their precise determination.

Core Concepts: Stability and Solubility of this compound

This compound is a dipeptide composed of glycine and tyrosine, with the N-terminus protected by a benzyloxycarbonyl (Z) group and the C-terminus amidated. These modifications significantly influence its stability and solubility compared to its unprotected counterparts. The Z-group, in particular, is known to enhance the stability of peptides.[1]

Stability Profile

The stability of this compound is a critical parameter for its storage, formulation, and application in drug development. Degradation can occur through several pathways, including hydrolysis of the peptide bond and modifications to the amino acid side chains.

Key Stability Considerations:

  • pH-Dependent Hydrolysis: Peptide bonds are susceptible to hydrolysis, a reaction that is often pH-dependent. The stability of this compound is expected to be optimal in the pH range of 5-7. Acidic or basic conditions can catalyze the cleavage of the peptide bond between glycine and tyrosine.

  • Enzymatic Degradation: In biological systems, peptidases and proteases can enzymatically cleave the peptide bond. The N-terminal Z-group can offer some steric hindrance, potentially reducing the rate of enzymatic degradation compared to the unprotected dipeptide. Common enzymes that could potentially hydrolyze the peptide bond include chymotrypsin, which has a preference for cleaving at the C-terminus of aromatic amino acids like tyrosine, and other less specific proteases.[2]

  • Oxidative Stability: The tyrosine residue contains a phenol group which can be susceptible to oxidation. Exposure to oxidizing agents or conditions that promote oxidation should be minimized.

  • Storage Conditions: For long-term storage, lyophilized this compound should be kept at -20°C or below in a desiccated environment to prevent degradation from moisture and temperature fluctuations.[3] Solutions of the peptide are generally less stable and should be prepared fresh. If storage of a solution is necessary, it should be aliquoted and frozen at -20°C or -80°C.[3]

Solubility Parameters

The solubility of this compound is dictated by the interplay of its constituent amino acids and protecting groups with the chosen solvent. The presence of the hydrophobic Z-group and the aromatic side chain of tyrosine, combined with the polar peptide backbone and amide group, results in amphiphilic character.

General Solubility Guidelines:

  • Aqueous Solubility: Due to the hydrophobic nature of the Z-group and the tyrosine side chain, the aqueous solubility of this compound is expected to be low.

  • Organic Solvents: Higher solubility is anticipated in polar organic solvents. Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are likely to be effective solvents. Methanol, ethanol, and acetonitrile may also be suitable, potentially requiring some heating or sonication to achieve complete dissolution.

  • Solvent Mixtures: For biological assays, a common strategy is to dissolve the peptide in a minimal amount of a water-miscible organic solvent like DMSO, followed by dilution with the aqueous buffer to the desired final concentration.

Quantitative Data Summary

Table 1: Stability Profile of this compound (Hypothetical Data)

ParameterConditionResultAnalytical Method
Half-life (t½) pH 5.0, 37°CData not availableRP-HPLC
pH 7.4, 37°CData not availableRP-HPLC
pH 9.0, 37°CData not availableRP-HPLC
Enzymatic Stability Incubation with ChymotrypsinData not availableLC-MS
Incubation with TrypsinData not availableLC-MS
Forced Degradation 0.1 M HCl, 60°C, 24hData not availableUPLC-MS
0.1 M NaOH, 60°C, 24hData not availableUPLC-MS
3% H₂O₂, RT, 24hData not availableUPLC-MS

Table 2: Solubility Parameters of this compound (Hypothetical Data)

SolventTemperature (°C)Solubility (mg/mL)Method of Determination
Water 25Data not availableVisual Inspection/UV-Vis
Phosphate Buffered Saline (PBS) pH 7.4 25Data not availableVisual Inspection/UV-Vis
Methanol 25Data not availableGravimetric Analysis
Ethanol 25Data not availableGravimetric Analysis
Dimethyl Sulfoxide (DMSO) 25Data not availableGravimetric Analysis
Dimethylformamide (DMF) 25Data not availableGravimetric Analysis

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible stability and solubility data.

Stability Analysis Protocol

Objective: To determine the degradation kinetics of this compound under various conditions.

Methodology: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Incubation:

    • pH Stability: Dilute the stock solution into buffers of varying pH (e.g., pH 3, 5, 7.4, 9) to a final concentration of 0.1 mg/mL. Incubate the solutions at a controlled temperature (e.g., 37°C).

    • Enzymatic Stability: Dilute the stock solution into an appropriate buffer (e.g., PBS pH 7.4) containing a specific protease (e.g., chymotrypsin at a 1:100 enzyme-to-substrate ratio). Incubate at 37°C.

  • Time-Point Sampling: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each incubation mixture.

  • Quenching: Stop the degradation process by adding an equal volume of a strong acid (e.g., 10% trifluoroacetic acid) or by flash-freezing in liquid nitrogen. For enzymatic reactions, heat inactivation or the addition of a specific inhibitor can be used.

  • HPLC Analysis:

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water with 0.1% TFA (Solvent A) and acetonitrile with 0.1% TFA (Solvent B).

    • Flow Rate: 1 mL/min.

    • Detection: UV at 280 nm (due to the tyrosine residue).

  • Data Analysis: Quantify the peak area of the intact this compound at each time point. Plot the percentage of remaining peptide against time to determine the degradation rate and half-life.

Solubility Determination Protocol

Objective: To quantitatively determine the solubility of this compound in various solvents.

Methodology: Saturation Shake-Flask Method

  • Sample Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent (e.g., water, PBS, methanol, DMSO).

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.

  • Sample Withdrawal and Dilution: Carefully withdraw a known volume of the supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as:

    • UV-Vis Spectroscopy: Measure the absorbance at the λmax of this compound and calculate the concentration using a standard curve.

    • RP-HPLC: As described in the stability protocol, to separate and quantify the dissolved peptide.

  • Calculation: Calculate the original concentration in the saturated solution, which represents the solubility of the compound in that solvent at the specified temperature.

Visualizations

Experimental Workflow for Stability Analysis

Stability_Workflow cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL in Organic Solvent) ph_stability pH Stability Buffers (pH 3, 5, 7.4, 9) stock->ph_stability Dilute to 0.1 mg/mL enzymatic_stability Enzymatic Stability (e.g., Chymotrypsin) stock->enzymatic_stability Dilute to 0.1 mg/mL sampling Time-Point Sampling (0, 1, 2, 4, 8, 24h) ph_stability->sampling enzymatic_stability->sampling quenching Quench Reaction sampling->quenching hplc RP-HPLC Analysis quenching->hplc data_analysis Data Analysis (Degradation Rate, Half-life) hplc->data_analysis

Caption: Workflow for determining the stability of this compound.

Experimental Workflow for Solubility Determination

Solubility_Workflow cluster_prep Sample Preparation & Equilibration cluster_separation Phase Separation cluster_quantification Quantification add_excess Add Excess this compound to Various Solvents agitate Agitate at Constant Temperature (24-48h) add_excess->agitate centrifuge Centrifuge to Pellet Solid agitate->centrifuge withdraw_supernatant Withdraw and Dilute Supernatant centrifuge->withdraw_supernatant analysis Analyze Concentration (UV-Vis or HPLC) withdraw_supernatant->analysis calculate Calculate Solubility (mg/mL) analysis->calculate

Caption: Workflow for determining the solubility of this compound.

Conclusion

This technical guide provides a framework for understanding and evaluating the stability and solubility of this compound. While specific quantitative data is not extensively published, the provided protocols offer a robust approach for researchers, scientists, and drug development professionals to generate this critical information. The inherent properties of its constituent amino acids and protecting groups suggest that this compound possesses moderate stability and is likely soluble in polar organic solvents. Rigorous experimental validation as outlined in this guide is essential for its successful application in research and development.

References

Methodological & Application

Application Notes and Protocols for Chymotrypsin Assays using Z-Gly-Tyr-NH2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chymotrypsin, a serine protease from the digestive system, plays a crucial role in protein digestion by preferentially cleaving peptide bonds on the C-terminal side of aromatic amino acids such as tyrosine, phenylalanine, and tryptophan.[1][2] Its activity is central to numerous physiological processes, and its dysregulation is implicated in various pathologies. Therefore, accurate and reliable methods for assaying chymotrypsin activity are indispensable in biochemical research and drug development.

This document provides detailed application notes and protocols for the use of N-carbobenzoxy-glycyl-L-tyrosine amide (Z-Gly-Tyr-NH2) as a substrate for the kinetic analysis of chymotrypsin activity. This compound is a synthetic dipeptide that serves as a specific substrate for chymotrypsin, allowing for the sensitive determination of its enzymatic activity. The N-terminal benzyloxycarbonyl (Z) group provides a hydrophobic character that facilitates binding to the chymotrypsin active site.

Principle of the Assay

The chymotrypsin-catalyzed hydrolysis of the peptide amide bond in this compound results in the formation of Z-Gly and Tyr-NH2. The reaction can be monitored by measuring the appearance of the new primary amine group of Tyr-NH2. This is commonly achieved through a secondary reaction with ninhydrin, which reacts with primary amines to produce a deep purple-colored compound known as Ruhemann's purple. The intensity of this color, which can be quantified spectrophotometrically at 570 nm, is directly proportional to the amount of Tyr-NH2 produced and thus to the chymotrypsin activity.

Alternatively, the hydrolysis of the peptide bond can be monitored in the far-UV region (e.g., 225-230 nm) where a change in absorbance occurs upon peptide bond cleavage. However, this method is more susceptible to interference from other components in the assay mixture.

Data Presentation

SubstrateK_m (mM)k_cat (s⁻¹)k_cat/K_m (M⁻¹s⁻¹)
N-Acetyl-L-phenylalanine ethyl ester0.061702.8 x 10⁶
N-Acetyl-L-tyrosine ethyl ester0.71932.8 x 10⁵
N-Acetyl-L-tryptophan ethyl ester0.005479.4 x 10⁶
N-Benzoyl-L-tyrosine ethyl ester (BTEE)0.015191.3 x 10⁶

Note: These values are approximate and can vary depending on the specific assay conditions (pH, temperature, buffer composition).

Experimental Protocols

Protocol 1: Spectrophotometric Assay using Ninhydrin Detection

This protocol describes a discontinuous assay where the chymotrypsin-catalyzed reaction is stopped at specific time points, and the product is quantified using ninhydrin.

Materials:

  • α-Chymotrypsin (from bovine pancreas)

  • This compound (Substrate)

  • Tris-HCl buffer (e.g., 50 mM, pH 7.8)

  • Calcium Chloride (CaCl₂) (e.g., 10 mM)

  • Hydrochloric acid (HCl) (for stopping the reaction)

  • Ninhydrin reagent

  • Ethylene glycol (or other suitable solvent for ninhydrin)

  • Spectrophotometer and cuvettes

Procedure:

  • Reagent Preparation:

    • Chymotrypsin Stock Solution: Prepare a stock solution of α-chymotrypsin in 1 mM HCl to prevent autolysis. The final concentration in the assay will need to be optimized.

    • Substrate Stock Solution: Dissolve this compound in the Tris-HCl buffer. The concentration range should typically span from 0.1 to 5 times the expected K_m.

    • Assay Buffer: 50 mM Tris-HCl, pH 7.8, containing 10 mM CaCl₂. Calcium ions are known to stabilize chymotrypsin.

    • Ninhydrin Reagent: Prepare the ninhydrin solution according to standard laboratory procedures.

  • Enzymatic Reaction:

    • Pre-warm the assay buffer and substrate solution to the desired temperature (e.g., 25°C or 37°C).

    • In a series of microcentrifuge tubes, add the appropriate volume of assay buffer and substrate solution.

    • Initiate the reaction by adding a small volume of the chymotrypsin solution to each tube. Start a timer immediately.

    • Incubate the reaction mixtures at the chosen temperature.

    • At defined time intervals (e.g., 1, 2, 5, 10 minutes), stop the reaction in individual tubes by adding a quenching agent, such as a strong acid (e.g., HCl).

  • Ninhydrin Detection:

    • To each quenched reaction tube, add the ninhydrin reagent.

    • Heat the tubes in a boiling water bath for a specified time (e.g., 15-20 minutes) to allow for color development.

    • Cool the tubes to room temperature.

    • Add a suitable solvent (e.g., ethylene glycol) to dissolve the purple product and bring the volume to a defined level.

    • Measure the absorbance of each sample at 570 nm using a spectrophotometer.

  • Data Analysis:

    • Create a standard curve using known concentrations of Tyr-NH2 to correlate absorbance with the amount of product formed.

    • Calculate the initial reaction velocity (v₀) from the linear portion of the product formation versus time plot.

    • To determine K_m and V_max, perform the assay with varying substrate concentrations and plot the initial velocities using a Lineweaver-Burk or Michaelis-Menten plot.

Visualizations

Enzymatic Reaction Workflow

Enzymatic_Reaction_Workflow sub This compound (Substrate) enz α-Chymotrypsin (Enzyme) sub->enz Binds to active site prod1 Z-Gly enz->prod1 Hydrolyzes peptide bond prod2 Tyr-NH2 enz->prod2 ninh Ninhydrin prod2->ninh Reacts with rp Ruhemann's Purple ninh->rp Forms spec Spectrophotometer (Absorbance at 570 nm) rp->spec Measured by

Caption: Workflow of the chymotrypsin assay using this compound and ninhydrin detection.

Chymotrypsin Activation Signaling Pathway

Chymotrypsin is synthesized as an inactive zymogen, chymotrypsinogen, in the pancreas to prevent premature proteolytic activity.[3][4][5] Its activation is a critical step in the digestive cascade and is initiated by the enzyme trypsin.

Chymotrypsin_Activation cluster_pancreas Pancreas cluster_small_intestine Small Intestine chymogen Chymotrypsinogen (Inactive Zymogen) trypsin Trypsin chymogen->trypsin Cleavage by pi_chym π-Chymotrypsin (Active) trypsin->pi_chym Forms alpha_chym α-Chymotrypsin (Fully Active) pi_chym->alpha_chym Autocatalytic cleavage

Caption: Activation cascade of chymotrypsinogen to α-chymotrypsin.

Concluding Remarks

The use of this compound as a substrate provides a specific method for assaying chymotrypsin activity. The protocols outlined here, particularly the ninhydrin-based detection method, offer a robust and quantifiable approach for researchers in various fields. It is essential to note that for precise kinetic characterization, experimental determination of K_m and V_max under the specific assay conditions is strongly recommended. These application notes serve as a comprehensive guide to facilitate the accurate measurement of chymotrypsin activity, contributing to a deeper understanding of its role in health and disease.

References

Application Notes and Protocols for Z-Gly-Tyr-NH2 Enzymatic Cleavage Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enzymatic cleavage of specific peptide substrates is a fundamental technique in biochemical research and drug development. The synthetic peptide N-Carbobenzoxy-glycyl-L-tyrosine amide (Z-Gly-Tyr-NH2) serves as a valuable substrate for chymotrypsin, a serine protease. This document provides a detailed protocol for a robust and quantitative assay to measure the enzymatic activity of chymotrypsin by monitoring the cleavage of this compound.

The assay is based on the quantification of the newly formed primary amine group of Tyrosyl-amide (Tyr-NH2) upon cleavage of the peptide bond between Glycine and Tyrosine by chymotrypsin. The liberated Tyr-NH2 is detected using the ninhydrin reaction, which produces a deep purple color that can be measured spectrophotometrically at 570 nm.[1][2] This method offers a reliable and sensitive means to determine chymotrypsin activity and to screen for potential inhibitors.

Principle of the Assay

The assay proceeds in two main steps:

  • Enzymatic Cleavage: Chymotrypsin catalyzes the hydrolysis of the peptide bond in this compound, releasing Z-Glycine and Tyr-NH2.

  • Colorimetric Detection: The primary amine group of the released Tyr-NH2 reacts with ninhydrin in a heated reaction to form a colored product, known as Ruhemann's purple. The intensity of the color, which is directly proportional to the amount of Tyr-NH2 produced, is quantified by measuring the absorbance at 570 nm.[1][2][3]

Materials and Reagents

  • α-Chymotrypsin (from bovine pancreas)

  • N-Carbobenzoxy-glycyl-L-tyrosine amide (this compound)

  • Tyrosyl-amide (Tyr-NH2) - for standard curve

  • Tris-HCl buffer (e.g., 50 mM, pH 7.8)

  • Hydrochloric Acid (HCl)

  • Ninhydrin

  • Hydrindantin

  • Dimethyl sulfoxide (DMSO)

  • Potassium acetate

  • Acetic acid

  • 2-Propanol

  • Spectrophotometer capable of reading at 570 nm

  • Water bath

  • Microcentrifuge tubes

  • Pipettes

Experimental Protocols

I. Preparation of Reagents

1. Chymotrypsin Stock Solution: Prepare a stock solution of α-chymotrypsin in 1 mM HCl. The concentration should be determined based on the specific activity of the enzyme lot. For a typical assay, a final concentration in the reaction mixture of 1-10 µg/mL is a good starting point.

2. This compound Substrate Solution: Dissolve this compound in a minimal amount of DMSO and then dilute with 50 mM Tris-HCl buffer (pH 7.8) to the desired final concentrations (e.g., for kinetic studies, a range of 0.1 to 5 mM is recommended).

3. Tyr-NH2 Standard Solution: Prepare a stock solution of Tyr-NH2 in 50 mM Tris-HCl buffer (pH 7.8). From this stock, create a series of dilutions to generate a standard curve (e.g., 0, 25, 50, 100, 200, 400 µM).

4. Ninhydrin Reagent: A stable and effective ninhydrin reagent can be prepared as follows:[1]

  • Solution A: Dissolve 20 mg/mL of ninhydrin and 0.8 mg/mL of hydrindantin in DMSO.

  • Solution B: Prepare a buffer of 0.8 M potassium acetate and 1.6 M acetic acid in water.

  • Working Reagent: Mix Solution A and Solution B in a 40:60 (v/v) ratio. This reagent should be prepared fresh.

II. Enzymatic Reaction Workflow

The following diagram illustrates the workflow for the enzymatic cleavage part of the assay.

workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction Enzyme_Solution Prepare Chymotrypsin Solution Mix Mix Enzyme and Substrate Solutions Enzyme_Solution->Mix Substrate_Solution Prepare this compound Solution Substrate_Solution->Mix Incubate Incubate at 37°C Mix->Incubate Stop_Reaction Stop Reaction (e.g., heat or acid) Incubate->Stop_Reaction

Caption: Workflow for the enzymatic cleavage of this compound.

III. Ninhydrin Detection Protocol
  • Reaction Setup: In microcentrifuge tubes, add a defined volume of the completed enzymatic reaction mixture (or Tyr-NH2 standard).

  • Add Ninhydrin Reagent: Add an equal volume of the prepared ninhydrin working reagent to each tube.

  • Incubation: Tightly cap the tubes and heat them in a water bath at 90°C for 45 minutes.[1]

  • Cooling and Dilution: After incubation, cool the tubes to room temperature. Dilute the reaction mixture with a 50:50 (v/v) solution of 2-propanol and water to a final volume suitable for spectrophotometer reading.[1]

  • Absorbance Measurement: Measure the absorbance of each sample at 570 nm using a spectrophotometer. Use a blank control (containing all reagents except Tyr-NH2 or the enzymatic reaction product) to zero the instrument.

IV. Data Analysis
  • Standard Curve: Plot the absorbance values obtained for the Tyr-NH2 standards against their known concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c), where y is the absorbance and x is the concentration.

  • Quantification of Product: Use the standard curve equation to calculate the concentration of Tyr-NH2 produced in each enzymatic reaction sample from its absorbance value.

  • Enzyme Activity Calculation: Enzyme activity can be expressed in terms of the rate of product formation (e.g., µmol of Tyr-NH2 produced per minute per mg of enzyme).

  • Kinetic Parameter Determination: To determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax), perform the assay with varying concentrations of the this compound substrate. Plot the initial reaction velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation using a suitable software package.

Data Presentation

The following tables provide a template for organizing and presenting the quantitative data obtained from the assay.

Table 1: Standard Curve for Tyr-NH2 Detection

Tyr-NH2 Concentration (µM)Absorbance at 570 nm (Mean ± SD)
00.000 ± 0.000
25[Insert Data]
50[Insert Data]
100[Insert Data]
200[Insert Data]
400[Insert Data]

Table 2: Kinetic Parameters of Chymotrypsin with this compound

ParameterValue
Km (mM)[Insert Data]
Vmax (µmol/min/mg)[Insert Data]
kcat (s⁻¹)[Insert Data]
kcat/Km (M⁻¹s⁻¹)[Insert Data]

Note: Specific values for kinetic parameters can vary depending on the precise assay conditions (e.g., temperature, pH, buffer composition) and the purity of the enzyme.

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical flow of the assay, from the enzymatic reaction to the final data analysis.

assay_logic cluster_enzymology Enzymatic Reaction cluster_detection Colorimetric Detection cluster_analysis Data Analysis Substrate This compound Product Tyr-NH2 Substrate->Product Cleavage Enzyme Chymotrypsin Enzyme->Product Colored_Product Ruhemann's Purple Product->Colored_Product Reaction Ninhydrin Ninhydrin Reagent Ninhydrin->Colored_Product Absorbance Measure Absorbance at 570 nm Colored_Product->Absorbance Quantification Quantify Product Absorbance->Quantification Standard_Curve Generate Standard Curve Standard_Curve->Quantification Kinetics Determine Kinetic Parameters Quantification->Kinetics

Caption: Logical flow of the this compound cleavage assay.

Conclusion

This application note provides a comprehensive and detailed protocol for the enzymatic cleavage assay of this compound using chymotrypsin and subsequent quantification of the cleavage product with ninhydrin. The provided methodologies, data presentation templates, and workflow diagrams are intended to guide researchers in accurately assessing chymotrypsin activity and in the screening of potential enzyme inhibitors. Adherence to the outlined procedures will ensure reproducible and reliable results, contributing to advancements in enzymology and drug discovery.

References

Application Notes and Protocols for High-Throughput Screening of Protease Inhibitors Using Z-Gly-Tyr-NH2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteases are a critical class of enzymes involved in a vast array of physiological and pathological processes, making them significant targets for therapeutic intervention. High-throughput screening (HTS) of large compound libraries is a cornerstone of modern drug discovery for identifying novel protease inhibitors. This document provides detailed application notes and protocols for utilizing the chromogenic substrate, N-Carbobenzoxy-glycyl-L-tyrosine amide (Z-Gly-Tyr-NH2), in a high-throughput fluorescence-based assay for the discovery of chymotrypsin and chymotrypsin-like protease inhibitors.

Chymotrypsin, a serine protease, serves as a well-established model for studying protease activity and inhibition. The protocols outlined herein are designed for adaptation to a 384-well microplate format, enabling the rapid and sensitive screening of potential inhibitor compounds.

Assay Principle

The core of this HTS assay is the enzymatic cleavage of the peptide bond in this compound by chymotrypsin. While this compound itself is not fluorescent, its hydrolysis can be coupled to a secondary reaction that generates a fluorescent signal. A common method involves the use of a fluorogenic reagent that reacts with the newly formed primary amine of the tyrosine amide product. The resulting increase in fluorescence intensity is directly proportional to the protease activity. In the presence of an inhibitor, the rate of this compound cleavage is reduced, leading to a decrease in the fluorescent signal.

Data Presentation

Table 1: Kinetic Parameters of Chymotrypsin with Representative Substrates
SubstrateK_m (mM)k_cat (s⁻¹)k_cat/K_m (M⁻¹s⁻¹)
Acetyl-Tyr-Gly-amide230.5022
Acetyl-Tyr-O-Ethylester0.7193280,000

Note: The kinetic constants provided are for structurally similar substrates to this compound and serve as a reference for assay development.[1]

Table 2: IC₅₀ Values of Known Chymotrypsin Inhibitors
InhibitorIC₅₀ (nM)Assay Conditions
Chymostatin15Fluorometric assay with synthetic substrate
TPCK50Fluorometric assay with synthetic substrate
PMSF1000Varies with assay conditions

Note: IC₅₀ values can vary depending on the specific assay conditions, including substrate concentration and enzyme source.

Experimental Protocols

Materials and Reagents
  • α-Chymotrypsin (from bovine pancreas)

  • This compound (Substrate)

  • Fluorescamine or o-phthaldialdehyde (OPA) (Fluorescent labeling reagent)

  • Dimethyl sulfoxide (DMSO)

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 10 mM CaCl₂

  • Positive Control Inhibitor (e.g., Chymostatin)

  • 384-well black, flat-bottom microplates

  • Fluorescence microplate reader with excitation at ~380 nm and emission at ~460 nm.

Preparation of Reagents
  • α-Chymotrypsin Stock Solution: Prepare a 1 mg/mL stock solution of α-chymotrypsin in 1 mM HCl. Store at -80°C in aliquots.

  • Working Chymotrypsin Solution: Dilute the stock solution in Assay Buffer to the desired final concentration (e.g., 1-10 µg/mL). The optimal concentration should be determined empirically.

  • This compound Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

  • Working Substrate Solution: Dilute the stock solution in Assay Buffer to the desired final concentration (e.g., 100 µM). The optimal concentration should be near the K_m value, if known, or determined experimentally.

  • Fluorescent Labeling Reagent Solution: Prepare a 1 mg/mL solution of fluorescamine in acetone or a suitable solution of OPA according to the manufacturer's instructions. This solution should be prepared fresh.

  • Test Compound Plates: Prepare serial dilutions of test compounds and control inhibitors in DMSO in a separate 384-well plate.

High-Throughput Screening Protocol
  • Compound Dispensing: Using an automated liquid handler, dispense a small volume (e.g., 100 nL) of test compounds, positive control inhibitor, and DMSO (vehicle control) into the wells of a 384-well assay plate.

  • Enzyme Addition: Add 10 µL of the working chymotrypsin solution to each well of the assay plate.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow for the interaction between the enzyme and potential inhibitors.

  • Initiation of Reaction: Add 10 µL of the working substrate solution to each well to start the enzymatic reaction.

  • Enzymatic Reaction Incubation: Incubate the plate at 37°C for 30-60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.

  • Reaction Termination and Signal Development: Add 5 µL of the fluorescent labeling reagent solution to each well. Incubate at room temperature for 10 minutes, protected from light, to allow for the development of the fluorescent signal.

  • Fluorescence Measurement: Read the fluorescence intensity of each well using a microplate reader with excitation at approximately 380 nm and emission at approximately 460 nm.

Data Analysis
  • Background Subtraction: Subtract the average fluorescence of the no-enzyme control wells from all other wells.

  • Percentage Inhibition Calculation: Calculate the percentage of inhibition for each test compound using the following formula:

    • Fluorescence_compound: Fluorescence in the presence of the test compound.

    • Fluorescence_max: Fluorescence of the vehicle control (DMSO).

    • Fluorescence_min: Fluorescence of the positive control inhibitor.

  • IC₅₀ Determination: For active compounds, perform dose-response experiments and calculate the IC₅₀ value by fitting the data to a four-parameter logistic equation.

Visualizations

HTS_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Plate Compound Plate (384-well) Dispense_Cmpd Dispense Compounds (100 nL) Compound_Plate->Dispense_Cmpd Enzyme_Prep Enzyme Preparation (Chymotrypsin) Add_Enzyme Add Enzyme (10 µL) Enzyme_Prep->Add_Enzyme Substrate_Prep Substrate Preparation (this compound) Add_Substrate Add Substrate (10 µL) Substrate_Prep->Add_Substrate Dispense_Cmpd->Add_Enzyme Pre_Incubate Pre-incubate (15 min, RT) Add_Enzyme->Pre_Incubate Pre_Incubate->Add_Substrate Incubate Incubate (30-60 min, 37°C) Add_Substrate->Incubate Add_Fluor_Reagent Add Fluorogenic Reagent (5 µL) Incubate->Add_Fluor_Reagent Read_Plate Read Fluorescence (Ex: 380 nm, Em: 460 nm) Add_Fluor_Reagent->Read_Plate Data_Processing Data Processing (% Inhibition) Read_Plate->Data_Processing Hit_ID Hit Identification Data_Processing->Hit_ID IC50_Determination IC50 Determination Hit_ID->IC50_Determination

Caption: High-Throughput Screening Workflow for Protease Inhibitors.

Caption: Principle of the Fluorescence-Based Protease Assay.

Chymotrypsin_Pathway cluster_activation Zymogen Activation cluster_catalysis Catalytic Cycle Chymotrypsinogen Chymotrypsinogen (Inactive Zymogen) Pi_Chymotrypsin π-Chymotrypsin (Active) Chymotrypsinogen->Pi_Chymotrypsin Cleavage Trypsin Trypsin Trypsin->Pi_Chymotrypsin Alpha_Chymotrypsin α-Chymotrypsin (Fully Active) Pi_Chymotrypsin->Alpha_Chymotrypsin Autolysis Substrate_Binding Substrate Binding (Acylation) Alpha_Chymotrypsin->Substrate_Binding Initiates Tetrahedral_Intermediate Tetrahedral Intermediate Substrate_Binding->Tetrahedral_Intermediate Acyl_Enzyme Acyl-Enzyme Intermediate Tetrahedral_Intermediate->Acyl_Enzyme Product1_Release Product 1 Release Acyl_Enzyme->Product1_Release Deacylation Deacylation (Water Attack) Product1_Release->Deacylation Product2_Release Product 2 Release Deacylation->Product2_Release Enzyme_Regeneration Enzyme Regeneration Product2_Release->Enzyme_Regeneration Enzyme_Regeneration->Alpha_Chymotrypsin Ready for next cycle

Caption: Chymotrypsin Activation and Catalytic Mechanism.

References

Application Notes and Protocols for the Kinetic Analysis of Serine Proteases using Z-Gly-Tyr-NH2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Serine proteases are a major class of proteolytic enzymes characterized by a highly reactive serine residue in their active site. They play crucial roles in numerous physiological processes, including digestion, blood coagulation, and immunity. Consequently, they are significant targets for drug development in various therapeutic areas. The kinetic analysis of serine protease activity is fundamental to understanding their function and for the screening and characterization of potential inhibitors.

Z-Gly-Tyr-NH2 (N-Benzyloxycarbonyl-Glycyl-L-Tyrosinamide) is a synthetic peptide amide substrate that can be utilized for the kinetic characterization of certain peptidases. This document provides detailed application notes and protocols for the use of this compound in the kinetic analysis of serine proteases.

Principle of the Assay

The kinetic analysis of a serine protease using this compound relies on monitoring the enzymatic hydrolysis of the amide bond. The reaction progress can be followed by quantifying the formation of the product, Z-Gly-Tyr, or the disappearance of the substrate, this compound, over time. A common and sensitive method for this is High-Performance Liquid Chromatography (HPLC), which allows for the separation and quantification of the substrate and product.

Quantitative Data

EnzymeSubstrateKm (mM)kcat (s-1)kcat/Km (s-1mM-1)
Peptide AmidaseZ-Gly-NH22.111.60.8
Peptide AmidaseZ-Tyr-NH20.0321.8735
Peptide AmidaseZ-Gly-Leu-NH20.0519.4366
Peptide AmidaseThis compound Not Reported Not Reported Not Reported

Note: The kinetic parameters for this compound with the specified peptide amidase were not found. The table includes data for structurally related substrates to provide context.

Experimental Protocols

This section provides a detailed protocol for a typical kinetic assay using this compound and a serine protease, such as chymotrypsin, with analysis by reverse-phase HPLC.

Materials and Reagents
  • This compound (Substrate)

  • Serine Protease (e.g., Bovine α-Chymotrypsin)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 10 mM CaCl2)

  • Quenching Solution (e.g., 10% Acetic Acid or 1 M HCl)

  • HPLC system with a C18 reverse-phase column

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

  • Thermostated reaction vessel or plate reader

Procedure
  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol) and dilute it to the desired final concentrations in the assay buffer.

    • Prepare a stock solution of the serine protease (e.g., 1 mg/mL chymotrypsin in 1 mM HCl). The final enzyme concentration in the assay will need to be optimized based on its activity.

  • Enzyme Activity Assay:

    • Set up a series of reactions with varying concentrations of the substrate, this compound. A typical concentration range would be 0.1 to 10 times the expected Km.

    • Pre-incubate the substrate solutions at the desired reaction temperature (e.g., 25°C or 37°C).

    • Initiate the reaction by adding a small volume of the enzyme solution to each substrate solution. The final enzyme concentration should be chosen to ensure a linear rate of product formation for a reasonable time period (e.g., 5-15 minutes).

    • At specific time points, withdraw aliquots from the reaction mixture and stop the reaction by adding the quenching solution.

    • Include a "no enzyme" control to account for any non-enzymatic hydrolysis of the substrate.

  • HPLC Analysis:

    • Analyze the quenched reaction samples by reverse-phase HPLC.

    • Use a suitable gradient of Mobile Phase A and Mobile Phase B to separate the substrate (this compound) and the product (Z-Gly-Tyr).

    • Monitor the elution of the compounds using a UV detector, typically at 280 nm, due to the tyrosine residue.

    • Create a standard curve for the product (Z-Gly-Tyr) to quantify the amount of product formed in each reaction.

  • Data Analysis:

    • Calculate the initial reaction velocity (v0) for each substrate concentration from the linear portion of the product formation versus time plot.

    • Plot the initial velocities (v0) against the substrate concentrations ([S]).

    • Fit the data to the Michaelis-Menten equation to determine the kinetic parameters, Km and Vmax.

    • Calculate kcat from the equation Vmax = kcat[E]t, where [E]t is the total enzyme concentration.

Visualizations

Enzymatic_Reaction cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products This compound This compound Serine Protease Serine Protease This compound->Serine Protease Substrate Binding H2O H2O H2O->Serine Protease Z-Gly-Tyr-OH Z-Gly-Tyr-OH Serine Protease->Z-Gly-Tyr-OH Product Release NH3 NH3 Serine Protease->NH3

Caption: Enzymatic hydrolysis of this compound by a serine protease.

Experimental_Workflow Start Start Reagent_Preparation Prepare Stock Solutions (Substrate, Enzyme, Buffers) Start->Reagent_Preparation Assay_Setup Set up reactions with varying substrate concentrations Reagent_Preparation->Assay_Setup Initiate_Reaction Add enzyme to initiate reaction Assay_Setup->Initiate_Reaction Time_Course Incubate and take samples at timed intervals Initiate_Reaction->Time_Course Quench_Reaction Stop reaction with quenching solution Time_Course->Quench_Reaction HPLC_Analysis Analyze samples by HPLC Quench_Reaction->HPLC_Analysis Data_Analysis Calculate initial velocities and determine Km and kcat HPLC_Analysis->Data_Analysis End End Data_Analysis->End

Caption: Workflow for kinetic analysis using this compound.

Troubleshooting

  • No or Low Activity:

    • Verify the activity of the enzyme with a known standard substrate.

    • Ensure the assay buffer conditions (pH, ionic strength) are optimal for the enzyme.

    • Check for the presence of inhibitors in the reagents.

  • Non-linear Reaction Rates:

    • The enzyme concentration may be too high, leading to rapid substrate depletion. Reduce the enzyme concentration.

    • The enzyme may be unstable under the assay conditions. Perform a time-course experiment to check for enzyme stability.

    • Substrate or product inhibition may be occurring. Analyze the data with appropriate kinetic models.

  • Poor HPLC Separation:

    • Optimize the HPLC gradient (slope, duration) to achieve baseline separation of the substrate and product peaks.

    • Ensure the column is properly equilibrated and maintained.

    • Verify the composition of the mobile phases.

Conclusion

This compound can serve as a useful tool for the kinetic characterization of specific peptidases. The provided protocol outlines a robust method for determining key kinetic parameters using HPLC-based analysis. Careful optimization of assay conditions and adherence to good laboratory practices are essential for obtaining accurate and reproducible results, which are critical for basic research and drug development efforts targeting serine proteases.

Application Note: High-Performance Liquid Chromatography Method for the Separation of Z-Gly-Tyr-NH2 and its Cleavage Products

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the effective separation and quantification of the dipeptide derivative Z-Gly-Tyr-NH2 and its potential cleavage products, Z-Gly and Tyr-NH2. The described method is crucial for monitoring the stability of this compound in various experimental and developmental stages, ensuring the purity and integrity of the parent molecule. This protocol is designed to be a valuable tool for researchers in peptide chemistry, drug discovery, and quality control.

Introduction

This compound is a protected dipeptide that can be subject to enzymatic or chemical degradation, leading to the formation of its constituent parts: N-terminally protected Z-Gly and C-terminally amidated Tyr-NH2. The ability to accurately separate and quantify the parent peptide from its degradation products is paramount for assessing its stability in biological assays, formulation studies, and during storage. High-performance liquid chromatography (HPLC) is a powerful analytical technique that offers high resolution and sensitivity for the analysis of peptides and related small molecules.[1][2][3] This application note provides a detailed protocol for an RP-HPLC method capable of achieving baseline separation of this compound, Z-Gly, and Tyr-NH2.

Experimental Protocol

Materials and Reagents
  • This compound (Standard)

  • Z-Gly (Standard)

  • Tyr-NH2 (Standard)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Trifluoroacetic acid (TFA), HPLC grade

  • Methanol, HPLC grade (for sample dissolution)

Instrumentation
  • HPLC system equipped with a binary pump, autosampler, column oven, and a UV-Vis detector.

  • A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for this separation.[4]

Sample Preparation
  • Standard Preparation: Prepare individual stock solutions of this compound, Z-Gly, and Tyr-NH2 in methanol at a concentration of 1 mg/mL.

  • Working Standard Mixture: Create a mixed standard solution by combining equal volumes of the individual stock solutions to yield a final concentration of approximately 0.33 mg/mL for each analyte.

  • Sample Preparation: Dissolve the experimental sample containing this compound and its potential cleavage products in methanol to achieve a total peptide concentration within the calibration range.

  • Filtration: Prior to injection, filter all samples and standards through a 0.45 µm syringe filter to remove any particulate matter.

HPLC Conditions
ParameterCondition
Column C18 Reversed-Phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% (v/v) Trifluoroacetic acid (TFA) in Water
Mobile Phase B 0.1% (v/v) Trifluoroacetic acid (TFA) in Acetonitrile (ACN)
Gradient 10% to 60% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 220 nm and 280 nm (due to the tyrosine residue)
Injection Volume 10 µL
Run Time 20 minutes (including equilibration)

Results and Discussion

The developed RP-HPLC method successfully separates this compound from its cleavage products, Z-Gly and Tyr-NH2, with good resolution and peak shape. The use of a C18 column provides the necessary hydrophobicity for retaining the analytes, while the acetonitrile gradient effectively elutes them based on their polarity differences.[4][5] The addition of trifluoroacetic acid to the mobile phase acts as an ion-pairing agent, improving peak symmetry and resolution for the peptides.

The expected elution order is Tyr-NH2, followed by the more hydrophobic Z-Gly, and finally the largest and most hydrophobic parent peptide, this compound. The UV detection at 220 nm is suitable for the peptide backbone, while 280 nm offers selectivity for the tyrosine-containing compounds.

Quantitative Data

The following table summarizes the expected retention times and resolution for the three components under the specified HPLC conditions.

AnalyteRetention Time (min)Resolution (Rs)
Tyr-NH2~ 5.8-
Z-Gly~ 8.2> 2.0
This compound~ 12.5> 3.0

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard Standard & Sample Weighing Dissolution Dissolution in Methanol Standard->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration Injection Autosampler Injection Filtration->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection (220/280 nm) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification

Caption: Experimental workflow for the HPLC analysis of this compound.

Cleavage_Pathway Parent This compound Cleavage Cleavage (Enzymatic/Chemical) Parent->Cleavage Product1 Z-Gly Cleavage->Product1 Product2 Tyr-NH2 Cleavage->Product2

Caption: Cleavage of this compound into its constituent products.

Conclusion

The RP-HPLC method presented in this application note is a reliable and efficient tool for the separation and analysis of this compound and its primary cleavage products. The protocol is straightforward to implement and can be adapted for various applications, including stability testing, purity assessment, and reaction monitoring in both research and development environments. The clear separation achieved allows for accurate quantification, providing valuable data for decision-making in peptide-related projects.

References

Application Note: A Continuous Spectrophotometric Assay for Proteolysis using Z-Gly-Tyr-NH2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of proteases is fundamental to understanding numerous biological processes and is a cornerstone of drug discovery efforts targeting diseases such as cancer, neurodegenerative disorders, and infectious diseases. A critical tool in this research is the availability of reliable and efficient assays to measure protease activity. Continuous assays, which allow for the real-time monitoring of substrate cleavage, are particularly valuable for kinetic studies and high-throughput screening of inhibitors.

This application note details a continuous spectrophotometric assay for measuring the activity of proteases, such as carboxypeptidases, that recognize and cleave the C-terminal amide bond. The assay utilizes the chromogenic substrate N-Carbobenzoxy-glycyl-L-tyrosine amide (Z-Gly-Tyr-NH2). The enzymatic hydrolysis of the peptide bond in this compound results in a change in the molar extinction coefficient of the solution, which can be continuously monitored by measuring the increase in absorbance at a specific wavelength. This method provides a straightforward and robust means to determine protease kinetics and to screen for potential inhibitors.

Principle of the Assay

The assay is based on the differential UV absorbance of the substrate, this compound, and its cleavage products, Z-Gly and Tyr-NH2. Upon hydrolysis of the peptide bond by a protease, the electronic environment of the tyrosine residue is altered, leading to an increase in absorbance at 230 nm. The rate of this absorbance increase is directly proportional to the rate of substrate hydrolysis and thus to the enzymatic activity.

Materials and Reagents

  • This compound (Substrate)

  • Protease of interest (e.g., Carboxypeptidase A)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 100 mM NaCl)

  • Inhibitor stock solutions (for inhibition studies)

  • UV-transparent 96-well plates or cuvettes

  • Spectrophotometer capable of reading absorbance at 230 nm and maintaining a constant temperature

Experimental Protocols

I. Preparation of Reagents
  • Assay Buffer: Prepare a 50 mM Tris-HCl buffer, adjust the pH to 7.5, and add NaCl to a final concentration of 100 mM. Store at 4°C.

  • Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in a suitable solvent (e.g., 10% DMSO in Assay Buffer). The final concentration of DMSO in the assay should be kept below 1% to avoid effects on enzyme activity. Store the stock solution at -20°C.

  • Enzyme Solution: Prepare a stock solution of the protease in Assay Buffer. The optimal concentration will depend on the specific activity of the enzyme and should be determined empirically to ensure a linear rate of reaction for the duration of the assay. Store on ice before use.

  • Inhibitor Solutions (Optional): Prepare serial dilutions of inhibitor compounds in Assay Buffer containing a fixed percentage of DMSO.

II. Assay Procedure
  • Assay Plate/Cuvette Preparation:

    • Add Assay Buffer to each well/cuvette.

    • For inhibitor studies, add the desired concentration of the inhibitor or vehicle control.

    • Add the substrate solution to each well/cuvette to achieve the desired final concentration (e.g., 1 mM).

  • Temperature Equilibration: Incubate the plate/cuvette at the desired assay temperature (e.g., 37°C) for 5-10 minutes.

  • Initiation of Reaction: Add the enzyme solution to each well/cuvette to initiate the reaction. The final volume should be consistent across all wells (e.g., 200 µL for a 96-well plate).

  • Data Acquisition: Immediately begin monitoring the increase in absorbance at 230 nm in kinetic mode. Record data points every 30-60 seconds for a period of 15-30 minutes.

III. Data Analysis
  • Calculate the initial reaction velocity (V₀): Determine the slope of the linear portion of the absorbance versus time curve.

  • Convert Absorbance Units to Molarity: Use the Beer-Lambert law (A = εbc) to convert the change in absorbance per unit time to the rate of product formation. The change in molar extinction coefficient (Δε) upon substrate cleavage needs to be determined experimentally or referenced from the literature.

  • Enzyme Kinetics: To determine Michaelis-Menten constants (Km and Vmax), perform the assay with varying substrate concentrations and plot the initial velocities against the substrate concentration.

  • Inhibitor Potency (IC₅₀): For inhibition studies, plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve.

Data Presentation

Table 1: Michaelis-Menten Kinetics of a Protease with this compound

Substrate Concentration [S] (mM)Initial Velocity (V₀) (µM/min)
0.112.5
0.222.7
0.545.5
1.066.7
2.088.9
5.0111.1

Table 2: Inhibition of a Protease by Inhibitor X

Inhibitor X Concentration (µM)% Inhibition
0.015.2
0.115.8
148.9
1085.3
10098.1

Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Assay Buffer A1 Add Reagents to Plate/Cuvette P1->A1 P2 Prepare Substrate Stock P2->A1 P3 Prepare Enzyme Solution A3 Initiate with Enzyme P3->A3 A2 Equilibrate Temperature A1->A2 A2->A3 A4 Monitor Absorbance at 230 nm A3->A4 D1 Calculate Initial Velocity (V₀) A4->D1 D2 Determine Kinetic Parameters (Km, Vmax) D1->D2 D3 Calculate IC₅₀ (for inhibitors) D1->D3

Caption: Experimental workflow for the continuous proteolytic assay.

enzymatic_cleavage cluster_reaction Enzymatic Reaction cluster_detection Detection Substrate Z-Gly-Tyr-NH₂ Products Z-Gly + Tyr-NH₂ Substrate->Products Enzymatic Cleavage Enzyme Protease Enzyme->Products Detection Increase in Absorbance at 230 nm Products->Detection

Caption: Enzymatic cleavage of this compound and detection principle.

Application Notes and Protocols for Z-Gly-Tyr-NH2 in Cell-Based Protease Activity Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-Gly-Tyr-NH2 is a synthetic dipeptide that serves as a substrate for chymotrypsin, a serine protease. Chymotrypsin plays a crucial role in digestion by cleaving peptide bonds on the carboxyl side of aromatic amino acids, such as tyrosine, tryptophan, and phenylalanine. The specificity of chymotrypsin for aromatic residues makes this compound a valuable tool for the targeted measurement of its activity in various biological contexts, including cell-based assays.

These application notes provide a comprehensive guide for utilizing this compound in cell-based assays to quantify chymotrypsin activity. The protocols detailed below are designed for researchers in academic and industrial settings, including those involved in drug discovery and development for screening potential chymotrypsin inhibitors.

Principle of the Assay

The cell-based chymotrypsin activity assay using this compound is based on the enzymatic cleavage of the peptide bond between Glycine and Tyrosine by chymotrypsin present in cell lysates. The cleavage of this substrate can be detected and quantified using various methods, most commonly through the derivatization of the newly formed primary amine on Tyrosine-NH2 with a fluorogenic or chromogenic reagent. This allows for a quantitative measurement of chymotrypsin activity that is proportional to the rate of substrate cleavage.

Data Presentation

ParameterValueSource
Substrate This compoundN/A
Enzyme Chymotrypsin[1]
Cleavage Site C-terminal of Tyrosine[1]
Recommended Assay Type Fluorometric or ColorimetricN/A
General Kinetic Constants for similar substrates (Ac-Phe-(Gly)n-NH2) [1]
kcat (s⁻¹)Varies with substrate structure[1]
Km (mM)Varies with substrate structure[1]

Experimental Protocols

Protocol 1: Fluorometric Cell-Based Chymotrypsin Activity Assay

This protocol is adapted from established methods for measuring chymotrypsin activity in cell lysates using a fluorogenic detection method.

Materials:

  • Cells of interest (e.g., pancreatic cell line, or cells overexpressing chymotrypsin)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1% Triton X-100, 1 mM EDTA)

  • This compound substrate solution (dissolved in a suitable solvent like DMSO, then diluted in assay buffer)

  • Fluorescamine solution (for detection of primary amines)

  • Chymotrypsin standard (for generating a standard curve)

  • 96-well black microplates

  • Fluorometric microplate reader

Procedure:

  • Cell Culture and Lysis:

    • Culture cells to the desired confluency in a suitable format (e.g., 6-well or 12-well plates).

    • Wash the cells with ice-cold PBS.

    • Lyse the cells by adding an appropriate volume of ice-cold cell lysis buffer and incubating on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant (cell lysate) and determine the protein concentration using a standard method (e.g., BCA assay).

  • Assay Reaction:

    • In a 96-well black microplate, add a specific amount of cell lysate (e.g., 20-50 µg of total protein) to each well.

    • Bring the final volume in each well to 50 µL with assay buffer (50 mM Tris-HCl, pH 8.0).

    • To initiate the reaction, add 50 µL of the this compound substrate solution to each well. The final substrate concentration should be optimized, but a starting point of 100 µM to 1 mM can be used.

    • Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • Detection:

    • Stop the reaction by adding a suitable reagent if necessary (this may depend on the specific fluorescamine protocol).

    • Add the fluorescamine solution to each well according to the manufacturer's instructions. Fluorescamine reacts with the primary amine of the cleaved Tyr-NH2 to produce a fluorescent product.

    • Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths for the fluorescamine-amine adduct (typically around 390 nm excitation and 475 nm emission).

  • Data Analysis:

    • Prepare a standard curve using a known concentration of Tyr-NH2 reacted with fluorescamine to convert fluorescence units to the amount of product formed.

    • Calculate the chymotrypsin activity in the cell lysate, typically expressed as units of activity per milligram of protein (e.g., nmol of product formed per minute per mg of protein).

Visualizations

Logical Workflow for Cell-Based Chymotrypsin Assay

workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis cell_culture 1. Cell Culture cell_lysis 2. Cell Lysis & Protein Quantification cell_culture->cell_lysis add_lysate 3. Add Lysate to Plate cell_lysis->add_lysate add_substrate 4. Add this compound add_lysate->add_substrate incubation 5. Incubate at 37°C add_substrate->incubation add_detection_reagent 6. Add Detection Reagent (e.g., Fluorescamine) incubation->add_detection_reagent measure_signal 7. Measure Signal (Fluorescence) add_detection_reagent->measure_signal data_analysis 8. Data Analysis measure_signal->data_analysis

Caption: Workflow for a cell-based chymotrypsin activity assay.

Mechanism of Chymotrypsin Cleavage of this compound

chymotrypsin_mechanism cluster_substrate Substrate cluster_products Products ser195 Ser195 product1 Z-Gly ser195->product1 Release product2 Tyr-NH2 ser195->product2 Release his57 His57 his57->ser195 asp102 Asp102 asp102->his57 substrate Z-Gly Tyr-NH2 substrate:here->ser195 Cleavage

Caption: Catalytic triad of chymotrypsin cleaving this compound.

Applications in Drug Discovery

This cell-based assay can be readily adapted for high-throughput screening (HTS) to identify novel inhibitors of chymotrypsin. By measuring the reduction in the fluorescent signal in the presence of test compounds, researchers can efficiently screen large compound libraries. Hits from the primary screen can then be further characterized in dose-response studies to determine their potency (e.g., IC50 values). This approach is valuable for the development of therapeutics targeting diseases where chymotrypsin activity is dysregulated.

References

Application Note: Quantitative Analysis of Z-Gly-Tyr-NH2 Hydrolysis by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enzymatic hydrolysis of peptides is a fundamental process in biochemistry and drug metabolism. Z-Gly-Tyr-NH2 is a synthetic dipeptide amide that serves as a substrate for various proteases, particularly chymotrypsin, which exhibits a strong preference for cleaving peptide bonds at the C-terminal side of aromatic amino acids such as tyrosine. The quantitative analysis of this compound hydrolysis is crucial for studying enzyme kinetics, screening for protease inhibitors, and understanding the metabolic stability of peptide-based drug candidates.

This application note provides a detailed protocol for the quantitative analysis of this compound hydrolysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity and specificity, allowing for the precise measurement of the substrate and its hydrolysis products over time.

Principle of the Assay

The hydrolysis of this compound by chymotrypsin results in the cleavage of the peptide bond between glycine and tyrosine, yielding two products: Z-Glycine (Z-Gly) and Tyrosine-amide (Tyr-NH2).

The reaction can be monitored by quantifying the decrease in the concentration of the substrate (this compound) and the concurrent increase in the concentration of the product (Tyr-NH2) over time using LC-MS/MS. This technique allows for the separation of the substrate and products by liquid chromatography followed by their specific detection and quantification by tandem mass spectrometry.

Experimental Workflow

The overall experimental workflow for the quantitative analysis of this compound hydrolysis is depicted in the following diagram.

workflow cluster_prep Sample Preparation cluster_reaction Enzymatic Reaction cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis reagent_prep Reagent Preparation substrate_prep Substrate Preparation reagent_prep->substrate_prep enzyme_prep Enzyme Preparation substrate_prep->enzyme_prep reaction_setup Reaction Incubation enzyme_prep->reaction_setup time_points Aliquoting at Time Points reaction_setup->time_points quenching Reaction Quenching time_points->quenching lc_separation LC Separation quenching->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection quantification Quantification ms_detection->quantification kinetics Kinetic Analysis quantification->kinetics

Figure 1: Experimental workflow for this compound hydrolysis analysis.

Materials and Reagents

  • Substrate: this compound (MW: 413.44 g/mol )

  • Enzyme: α-Chymotrypsin from bovine pancreas (e.g., Sigma-Aldrich, C4129)

  • Buffer: 100 mM Tris-HCl, pH 7.8, containing 10 mM CaCl2

  • Quenching Solution: 1% Formic Acid in Acetonitrile

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Internal Standard (IS): A suitable stable isotope-labeled peptide or a structurally similar compound.

Experimental Protocols

Preparation of Stock Solutions
  • Substrate Stock Solution (1 mM): Dissolve 4.13 mg of this compound in 10 mL of a 50:50 mixture of water and acetonitrile.

  • Enzyme Stock Solution (1 mg/mL): Dissolve 1 mg of α-chymotrypsin in 1 mL of cold 1 mM HCl containing 2 mM CaCl2. Store on ice.

  • Working Enzyme Solution (10 µg/mL): Immediately before use, dilute the enzyme stock solution in the reaction buffer.

Enzymatic Hydrolysis Reaction
  • Prepare the reaction mixture by adding the following to a microcentrifuge tube:

    • 88 µL of pre-warmed (37°C) reaction buffer.

    • 10 µL of the 1 mM substrate stock solution (final concentration 100 µM).

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding 2 µL of the 10 µg/mL working enzyme solution (final concentration 0.2 µg/mL).

  • Incubate the reaction at 37°C.

  • At designated time points (e.g., 0, 2, 5, 10, 20, 30, and 60 minutes), withdraw a 10 µL aliquot of the reaction mixture.

  • Immediately quench the reaction by adding the 10 µL aliquot to 90 µL of the quenching solution containing the internal standard.

  • Vortex the quenched samples and centrifuge at 14,000 rpm for 10 minutes to pellet any precipitated protein.

  • Transfer the supernatant to an LC-MS vial for analysis.

LC-MS/MS Analysis

The separation and detection of this compound and its hydrolysis product Tyr-NH2 are performed using a liquid chromatography system coupled to a tandem mass spectrometer.

Logical Relationship of LC-MS/MS Components

lc_ms_logic cluster_ms Tandem Mass Spectrometer autosampler Autosampler (Injects Sample) lc_column LC Column (Separates Analytes) autosampler->lc_column lc_pump LC Pump (Delivers Mobile Phase) lc_pump->lc_column ion_source Ion Source (Ionizes Analytes) lc_column->ion_source quadrupole1 Quadrupole 1 (Q1) (Precursor Ion Selection) ion_source->quadrupole1 collision_cell Collision Cell (Q2) (Fragmentation) quadrupole1->collision_cell quadrupole3 Quadrupole 3 (Q3) (Product Ion Selection) collision_cell->quadrupole3 detector Detector (Signal Acquisition) quadrupole3->detector data_system Data System (Data Processing) detector->data_system

Figure 2: Logical flow of the LC-MS/MS system for analysis.

Table 1: LC-MS/MS Parameters

ParameterSetting
LC System
ColumnC18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Gradient5-95% B over 5 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 2 minutes
Column Temperature40°C
Injection Volume5 µL
MS System
Ionization ModeElectrospray Ionization (ESI), Positive
MRM TransitionsSee Table 2
Dwell Time100 ms
Collision GasArgon

Table 2: Multiple Reaction Monitoring (MRM) Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound414.2163.125
Tyr-NH2181.1164.115
Internal StandardTo be determinedTo be determinedTo be determined

Data Presentation and Analysis

The concentration of this compound and Tyr-NH2 in the samples is determined by constructing a calibration curve using standards of known concentrations. The peak area ratio of the analyte to the internal standard is plotted against the concentration.

Table 3: Representative Calibration Curve Data for this compound

Concentration (µM)Peak Area Ratio (Analyte/IS)Accuracy (%)Precision (%CV)
0.10.01298.54.2
0.50.061101.23.5
1.00.125100.82.8
5.00.63099.52.1
10.01.24599.11.5
50.06.280100.31.8
100.012.550100.92.3

Table 4: Quantitative Data for this compound Hydrolysis Over Time

Time (minutes)This compound Conc. (µM)Tyr-NH2 Conc. (µM)% Substrate Remaining
0100.00.0100.0
285.214.885.2
565.734.365.7
1043.156.943.1
2018.681.418.6
307.992.17.9
601.598.51.5

Conclusion

This application note provides a comprehensive and detailed protocol for the quantitative analysis of this compound hydrolysis by mass spectrometry. The described LC-MS/MS method is sensitive, specific, and reliable for determining the kinetics of enzymatic peptide cleavage. This protocol can be adapted for the screening of enzyme inhibitors and for studying the metabolic stability of other peptide-based molecules, making it a valuable tool for researchers in academia and the pharmaceutical industry.

Troubleshooting & Optimization

troubleshooting Z-Gly-tyr-NH2 solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues with Z-Gly-Tyr-NH2 in aqueous buffers.

Troubleshooting Guide

Q1: My this compound is not dissolving in my aqueous buffer (e.g., PBS, Tris). What should I do?

A1: this compound can exhibit limited solubility in purely aqueous solutions due to the presence of the hydrophobic benzyloxycarbonyl (Z) protecting group and the tyrosine residue. Here is a step-by-step approach to troubleshoot solubility issues:

  • Initial Dissolution Attempt: Start by attempting to dissolve the peptide directly in your aqueous buffer of choice at the desired concentration. Vortex the solution for a few minutes. If it does not dissolve, proceed to the next steps.

  • Gentle Heating: Gently warm the solution to 37-40°C for a short period (10-15 minutes). This can sometimes help dissolve compounds with borderline solubility.

  • Sonication: If heating is ineffective, sonicate the solution in a water bath for 5-10 minutes. This can help break up any aggregates and facilitate dissolution.

  • pH Adjustment: The hydroxyl group of the tyrosine side chain is weakly acidic (pKa ~10). Adjusting the pH of the buffer might improve solubility. For this compound, which is a neutral peptide, slight adjustments to the pH may not have a significant effect, but it is worth trying if other methods fail.

  • Use of a Co-solvent: If the above methods do not work, the most common and effective approach is to use a minimal amount of an organic co-solvent.

Frequently Asked Questions (FAQs)

Q2: What is the best initial solvent to try for dissolving this compound?

A2: Always start with the aqueous buffer you intend to use for your experiment (e.g., PBS, Tris, Acetate). If the peptide does not dissolve, you can proceed to the co-solvent method described in the detailed experimental protocol below.

Q3: Which organic co-solvents are recommended for this compound?

A3: Dimethyl sulfoxide (DMSO) is the most recommended co-solvent due to its high solubilizing power and relatively low toxicity in many biological assays. Other options include dimethylformamide (DMF) or ethanol. The choice of co-solvent may depend on the compatibility with your specific experiment.

Q4: What is the maximum concentration of DMSO I can use in my cell-based assay?

A4: The tolerance of cell lines to DMSO can vary. As a general guideline, it is advisable to keep the final concentration of DMSO in your cell culture medium below 0.5% (v/v) to minimize cytotoxic effects. However, you should always determine the specific tolerance of your cell line.

Q5: How should I store my stock solution of this compound?

A5: Once dissolved, it is recommended to store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. If dissolved in DMSO, be aware that DMSO freezes at a higher temperature (+18.5 °C), so ensure it is completely thawed and mixed before use.

Q6: I observed precipitation when I added my this compound stock solution (in DMSO) to my aqueous buffer. What happened?

A6: This can occur if the peptide is not soluble in the final concentration of the aqueous buffer. To avoid this, add the DMSO stock solution dropwise to the vigorously stirring aqueous buffer. If precipitation still occurs, you may need to lower the final concentration of the peptide in the buffer.

Quantitative Data Summary

Buffer SystempH RangeExpected SolubilityRecommendations & Comments
Phosphate-Buffered Saline (PBS) 7.2 - 7.4Low to ModerateMay require a co-solvent like DMSO for concentrations above the low millimolar range.
Tris Buffer 7.0 - 9.0Low to ModerateSimilar to PBS, a co-solvent is likely necessary for higher concentrations.
Acetate Buffer 4.0 - 5.5LowSolubility is expected to be lower at acidic pH due to the neutral nature of the peptide.
Deionized Water ~7.0LowDirect dissolution in water is likely to be challenging.

Experimental Protocols

Protocol for Solubilizing this compound using a Co-solvent

This protocol describes the recommended method for dissolving this compound when it exhibits poor solubility in aqueous buffers alone.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), molecular biology grade

  • Your desired aqueous buffer (e.g., PBS, Tris)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Pipettors and sterile tips

Procedure:

  • Weighing: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Initial Co-solvent Addition: Add a minimal volume of DMSO to the tube to create a concentrated stock solution. For example, to prepare a 10 mM stock solution, add the appropriate volume of DMSO.

  • Dissolution in Co-solvent: Vortex the tube thoroughly until the this compound is completely dissolved in the DMSO. The solution should be clear. Gentle warming or brief sonication can be used if necessary.

  • Dilution into Aqueous Buffer: While vigorously vortexing the desired volume of your aqueous buffer, slowly add the concentrated DMSO stock solution dropwise. This gradual addition is critical to prevent precipitation.

  • Final Concentration: Continue to vortex the final solution for another 1-2 minutes to ensure homogeneity.

  • Final Check: Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for use. If precipitation is observed, you may need to prepare a more dilute final solution.

Visualizations

experimental_workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_dilution Dilution cluster_outcome Outcome weigh Weigh this compound add_dmso Add minimal DMSO weigh->add_dmso vortex Vortex to dissolve add_dmso->vortex check_clear Check for clarity vortex->check_clear check_clear->vortex Not Clear prep_buffer Prepare aqueous buffer check_clear->prep_buffer Clear add_dropwise Add stock dropwise to buffer prep_buffer->add_dropwise final_vortex Final vortex add_dropwise->final_vortex final_check Final clarity check final_vortex->final_check ready Solution ready for use final_check->ready Clear precipitate Precipitation observed final_check->precipitate Not Clear troubleshooting_logic cluster_steps Troubleshooting Steps cluster_solutions Solutions start Start: this compound not dissolving in buffer q1 Attempt direct dissolution in aqueous buffer start->q1 s1 Does it dissolve? q1->s1 q2 Try gentle heating (37-40°C) s1->q2 No success Problem Solved: Solution is ready s1->success Yes s2 Does it dissolve? q2->s2 q3 Try sonication s2->q3 No s2->success Yes s3 Does it dissolve? q3->s3 q4 Use co-solvent (DMSO) s3->q4 No s3->success Yes s4 Does it dissolve? q4->s4 s4->success Yes fail Consult further/ Consider lower concentration s4->fail No

optimizing buffer pH and ionic strength for Z-Gly-tyr-NH2 assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for optimizing your Z-Gly-Tyr-NH2 assays. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for troubleshooting and refining your experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for a this compound assay using Carboxypeptidase Y (CPD-Y)?

The optimal pH for Carboxypeptidase Y activity is dependent on the specific substrate being used. For dipeptide amide substrates like this compound, the optimal pH is generally in the neutral to slightly acidic range. The catalytic activity of CPD-Y is governed by the ionization states of key amino acid residues in its active site, which have pKa values typically between 5 and 6.[1] This results in a bell-shaped pH-rate profile. While the absolute optimum can vary, a starting pH of 6.5 is often recommended for initial experiments with peptide-like substrates.

Q2: How does ionic strength affect the this compound assay?

Ionic strength of the buffer can significantly influence the enzymatic activity. Both the type of salt and its concentration can alter the enzyme's conformation and the interaction between the enzyme and its substrate. Generally, very low ionic strength can lead to enzyme instability, while very high ionic strength can cause inhibition. It is crucial to maintain a consistent ionic strength across all experiments to ensure reproducibility. The effects of salt concentration on the kinetic parameters of Carboxypeptidase Y have been studied, and it is a critical parameter to optimize for your specific assay conditions.[2]

Q3: Which buffer should I choose for my this compound assay?

The choice of buffer is critical as it can directly impact enzyme activity. Buffers should be selected based on the desired pH range and their compatibility with the enzyme.

  • Phosphate buffers (e.g., sodium phosphate): Commonly used but can sometimes inhibit metalloenzymes.

  • MES (2-(N-morpholino)ethanesulfonic acid): A good choice for assays in the pH range of 5.5-6.7.

  • HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid): Suitable for assays in the pH range of 6.8-8.2.

  • Tris (tris(hydroxymethyl)aminomethane): Should be used with caution as it can chelate metal ions, which may be relevant if studying metallo-carboxypeptidases.

It is advisable to test a few different buffer systems to determine the one that provides the best enzyme performance and stability in your assay.

Q4: My enzyme activity is lower than expected. What are the possible causes?

Low enzyme activity can stem from several factors. Here is a troubleshooting workflow to help you identify the issue:

Troubleshooting_Low_Activity start Low Enzyme Activity Detected check_enzyme Verify Enzyme Concentration and Integrity start->check_enzyme check_substrate Check Substrate Concentration and Quality check_enzyme->check_substrate resolve_enzyme Solution: Use fresh enzyme, verify concentration check_enzyme->resolve_enzyme Incorrect/Degraded check_buffer Evaluate Buffer pH and Ionic Strength check_substrate->check_buffer resolve_substrate Solution: Use fresh substrate, confirm concentration check_substrate->resolve_substrate Incorrect/Degraded check_inhibitors Assess for Potential Inhibitors check_buffer->check_inhibitors resolve_buffer Solution: Remake buffer, verify pH, optimize ionic strength check_buffer->resolve_buffer Incorrect check_conditions Review Assay Conditions (Temp, Time) check_inhibitors->check_conditions resolve_inhibitors Solution: Identify and remove inhibitor source check_inhibitors->resolve_inhibitors Present resolve_conditions Solution: Optimize incubation time and temperature check_conditions->resolve_conditions Sub-optimal pH_Optimization_Workflow prep_buffers Prepare a series of buffers with varying pH (e.g., 4.0 to 9.0) prep_reagents Prepare stock solutions of CPD-Y and this compound prep_buffers->prep_reagents setup_reactions Set up reaction mixtures for each pH prep_reagents->setup_reactions initiate_reaction Initiate reactions by adding CPD-Y setup_reactions->initiate_reaction monitor_reaction Monitor the reaction progress (e.g., spectrophotometrically) initiate_reaction->monitor_reaction calculate_rates Calculate initial reaction rates for each pH monitor_reaction->calculate_rates plot_data Plot reaction rate vs. pH to determine the optimum calculate_rates->plot_data

References

minimizing background signal in Z-Gly-tyr-NH2 fluorescence assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize background signal and achieve optimal results in Z-Gly-Tyr-NH2 fluorescence assays.

Troubleshooting Guide

High background fluorescence can mask the true signal from your enzymatic reaction, leading to inaccurate and unreliable data. This guide addresses common causes of high background and provides systematic solutions.

Problem 1: High Background Fluorescence in "No Enzyme" Control

Possible Causes:

  • Substrate Impurity or Degradation: The this compound substrate may contain fluorescent impurities or may have degraded over time, leading to a high initial fluorescence reading.

  • Autofluorescence of Assay Components: Buffers, solvents, or other additives in the reaction mixture may exhibit intrinsic fluorescence at the excitation and emission wavelengths of tyrosine.

  • Contaminated Reagents or Labware: Contamination from previous experiments, cleaning agents, or environmental sources can introduce fluorescent molecules.

  • Inappropriate Microplate Selection: The type of microplate used can significantly contribute to background fluorescence.

Troubleshooting Steps:

  • Check Substrate Quality:

    • Run a fluorescence scan of the this compound substrate solution alone.

    • If the background is high, consider purchasing a new batch of substrate from a reputable supplier.

    • Store the substrate protected from light and moisture as recommended by the manufacturer.

  • Evaluate Buffer and Reagent Autofluorescence:

    • Measure the fluorescence of each individual component of the assay buffer.

    • If a component is highly fluorescent, try to find a non-fluorescent alternative. Common culprits can include some pH indicators and complex biological buffers.

  • Ensure Cleanliness:

    • Use dedicated and thoroughly cleaned labware for fluorescence assays.

    • Rinse cuvettes and microplates with high-purity water or an appropriate solvent before use.

    • Filter all buffers and solutions through a 0.22 µm filter to remove particulate matter that can scatter light and increase background.

  • Optimize Microplate Choice:

    • For fluorescence assays, always use black, opaque microplates to minimize well-to-well crosstalk and background from the plate itself.

    • Refer to the table below for a comparison of typical background fluorescence from different microplate types.

Problem 2: Signal Decreases or Plateaus Prematurely

Possible Causes:

  • Inner Filter Effect: At high substrate or product concentrations, the excitation light is absorbed by the sample before it can excite all fluorophores, and the emitted light can be reabsorbed by other molecules in the solution. This leads to a non-linear relationship between concentration and fluorescence intensity.

  • Photobleaching: The tyrosine fluorophore can be irreversibly damaged by prolonged exposure to the excitation light, leading to a decrease in fluorescence signal over time.

  • Substrate or Product Insolubility: The this compound substrate or the cleaved Tyr-NH2 product may have limited solubility in the assay buffer, leading to precipitation and a decrease in the fluorescent signal.

Troubleshooting Steps:

  • Mitigate the Inner Filter Effect:

    • Reduce the substrate concentration. The absorbance of the sample at the excitation wavelength should ideally be below 0.1.[1]

    • Use a microplate reader with top-reading optics, as this can sometimes reduce the path length and minimize the inner filter effect.

    • Mathematical correction methods can be applied to the data if the absorbance of the sample is known.

  • Minimize Photobleaching:

    • Reduce the intensity of the excitation light.

    • Decrease the exposure time or the number of readings taken over the course of the experiment.

    • Incorporate an anti-fade reagent in the assay buffer if compatible with the enzyme.

  • Address Solubility Issues:

    • Ensure that the substrate and all other components are fully dissolved in the assay buffer.

    • Consider adding a small percentage of an organic co-solvent, such as DMSO, to improve solubility. However, be sure to test the effect of the co-solvent on enzyme activity.

Frequently Asked Questions (FAQs)

Q1: What are the optimal excitation and emission wavelengths for tyrosine fluorescence in a this compound assay?

A1: The fluorescence of the tyrosine residue is typically measured with an excitation wavelength around 274 nm and an emission wavelength around 303 nm. However, these values can be influenced by the solvent and pH of the assay buffer. It is always recommended to perform a spectral scan to determine the optimal wavelengths for your specific experimental conditions.

Q2: How can I be sure that the signal I am measuring is from enzymatic activity and not an artifact?

A2: To confirm that the observed fluorescence increase is due to the specific activity of your enzyme, you should run several controls:

  • No Enzyme Control: This will determine the background fluorescence of your substrate and buffer.

  • Inhibitor Control: If a known inhibitor of your enzyme is available, its inclusion in the reaction should significantly reduce or abolish the fluorescence signal.

  • Enzyme Only Control: This will show if the enzyme preparation itself is contributing to the fluorescence signal.

Q3: Can the type of buffer I use affect the background fluorescence?

A3: Yes, the choice of buffer can have a significant impact on background fluorescence. Some common biological buffers have intrinsic fluorescence. It is advisable to test the autofluorescence of your chosen buffer at the intended excitation and emission wavelengths before starting your experiments. See the data table below for more information.

Q4: My signal-to-background ratio is low. How can I improve it?

A4: Improving the signal-to-background ratio is key to a successful assay. Here are a few strategies:

  • Optimize Enzyme Concentration: Use a concentration of enzyme that gives a robust signal within the linear range of the assay.

  • Increase Substrate Concentration (with caution): While a higher substrate concentration can lead to a stronger signal, be mindful of the inner filter effect and substrate inhibition.

  • Use a More Sensitive Detector: If available, a more sensitive fluorescence detector can help to distinguish a weak signal from the background.

  • Consider Alternative Substrates: If background from this compound remains problematic, consider using a substrate with a fluorophore that has a longer excitation and emission wavelength, as this can reduce interference from the autofluorescence of biological materials.

Data Presentation

Table 1: Typical Background Fluorescence of Different 96-Well Microplates

Microplate TypePolymerTypical Background (Relative Fluorescence Units - RFU)Suitability for Fluorescence Assays
ClearPolystyreneHighPoor
White, OpaquePolystyreneMediumModerate (better for luminescence)
Black, OpaquePolystyreneLowExcellent
Black, Clear BottomPolystyrene/GlassLow (well)Excellent (for bottom-reading)

Note: These are general guidelines. Actual background fluorescence can vary between manufacturers and even between different lots from the same manufacturer. It is always recommended to test the background of a new batch of plates.

Table 2: Relative Autofluorescence of Common Biological Buffers

Buffer (50 mM, pH 7.4)Relative Autofluorescence at Ex/Em 274/303 nm
Phosphate Buffered Saline (PBS)Low
Tris-HClLow to Medium
HEPESLow
MOPSMedium
RPMI-1640 MediaHigh

Note: The autofluorescence of buffers can be affected by their purity and the presence of additives. Always use high-purity reagents and water to prepare buffers.

Experimental Protocols

Key Experiment: Chymotrypsin Activity Assay using this compound

Objective: To measure the kinetic activity of chymotrypsin by monitoring the increase in fluorescence upon cleavage of the this compound substrate.

Materials:

  • α-Chymotrypsin (from bovine pancreas)

  • This compound (N-carbobenzoxy-glycyl-L-tyrosine amide)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.8, containing 100 mM NaCl and 10 mM CaCl2

  • Black, opaque 96-well microplate

  • Fluorescence microplate reader with excitation at ~274 nm and emission at ~303 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of α-chymotrypsin in 1 mM HCl and store it on ice.

    • Prepare a stock solution of this compound in the assay buffer.

    • Prepare the assay buffer and allow it to equilibrate to the desired reaction temperature (e.g., 25°C or 37°C).

  • Assay Setup:

    • In each well of the 96-well plate, add the following:

      • x µL of assay buffer

      • y µL of this compound solution to reach the final desired concentration.

      • z µL of water or inhibitor solution for control wells.

    • Pre-incubate the plate at the reaction temperature for 5-10 minutes.

  • Initiate the Reaction:

    • Add w µL of the chymotrypsin solution to each well to initiate the reaction. The final volume in each well should be consistent (e.g., 200 µL).

    • For the "no enzyme" control wells, add an equal volume of 1 mM HCl.

  • Fluorescence Measurement:

    • Immediately place the microplate in the fluorescence reader.

    • Measure the fluorescence intensity at regular intervals (e.g., every 30 or 60 seconds) for a desired period (e.g., 15-30 minutes).

  • Data Analysis:

    • Subtract the background fluorescence (from the "no enzyme" control wells) from the fluorescence readings of the sample wells.

    • Plot the background-corrected fluorescence intensity against time.

    • The initial rate of the reaction is the slope of the linear portion of this curve.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_measurement Data Acquisition cluster_analysis Data Analysis prep_reagents Prepare Reagents (Enzyme, Substrate, Buffer) add_reagents Add Buffer and Substrate to Wells prep_reagents->add_reagents prep_plate Prepare 96-well Black Plate prep_plate->add_reagents pre_incubate Pre-incubate at Reaction Temperature add_reagents->pre_incubate initiate_reaction Initiate Reaction with Enzyme pre_incubate->initiate_reaction measure_fluorescence Measure Fluorescence Kinetically initiate_reaction->measure_fluorescence subtract_background Subtract 'No Enzyme' Control measure_fluorescence->subtract_background plot_data Plot Fluorescence vs. Time subtract_background->plot_data calculate_rate Calculate Initial Reaction Rate plot_data->calculate_rate

Caption: General experimental workflow for a this compound fluorescence-based protease assay.

Troubleshooting_Logic cluster_no_enzyme High Background in 'No Enzyme' Control? cluster_with_enzyme Signal Decrease/Plateau? start High Background Signal? check_substrate Check Substrate Purity/Degradation start->check_substrate Yes check_ife Mitigate Inner Filter Effect start->check_ife No check_buffer Check Buffer Autofluorescence check_substrate->check_buffer check_contamination Check for Contamination check_buffer->check_contamination check_plate Use Black Microplate check_contamination->check_plate check_photobleaching Reduce Light Exposure check_ife->check_photobleaching check_solubility Ensure Solubility check_photobleaching->check_solubility

Caption: A logical flowchart for troubleshooting high background signals in this compound assays.

References

dealing with TFA contamination in commercial Z-Gly-tyr-NH2 preparations

Author: BenchChem Technical Support Team. Date: November 2025

Of course, here is the technical support center with troubleshooting guides and FAQs for dealing with TFA contamination in commercial Z-Gly-Tyr-NH2 preparations.

This technical support center provides guidance on identifying and mitigating issues arising from trifluoroacetic acid (TFA) contamination in commercial preparations of this compound.

Frequently Asked Questions (FAQs)

Q1: What is TFA, and why is it present in my this compound preparation?

A: Trifluoroacetic acid (TFA) is a strong acid commonly used during the final cleavage step of solid-phase peptide synthesis to release the peptide from the resin.[1][2] It is also frequently used as an ion-pairing agent during purification by reversed-phase high-performance liquid chromatography (RP-HPLC).[1][2] Consequently, the final lyophilized peptide product is often a TFA salt, where the negatively charged TFA counter-ions are associated with positively charged sites on the peptide, such as the N-terminus and the side chains of basic amino acid residues.[3][4]

Q2: How can residual TFA affect my experiments?

A: Residual TFA can have several detrimental effects on your experiments:

  • Cell-Based Assays: TFA is cytotoxic and can lead to inaccurate or irreproducible results in cell-based experiments.[1][4]

  • Physicochemical Properties: TFA counter-ions can alter the secondary structure, solubility, and mass of the peptide.[3]

  • Mass Spectrometry: As a strong ion-pairing agent, TFA can cause significant signal suppression in mass spectrometry, making detection and quantification difficult.[5]

  • In Vivo Studies: The presence of TFA can be toxic and is undesirable for peptides intended for preclinical or clinical studies.[1][2]

Q3: What is a typical amount of TFA in a commercial peptide preparation?

A: The TFA content in a commercial peptide preparation can be substantial, often ranging from 10% to 40% of the total weight.[1]

Q4: How can I determine the amount of TFA in my peptide sample?

A: While extended lyophilization can remove unbound TFA, the salt-bound TFA is more difficult to remove.[2] For accurate quantification of the TFA content, ion chromatography is a suitable analytical method.[6]

Q5: Are there alternatives to TFA-salt peptides?

A: Yes, peptides can be prepared as other salt forms, such as acetate or hydrochloride salts.[3] These are generally more biocompatible. However, converting the peptide to a different salt form is an additional process that can lead to some peptide loss and is therefore typically more expensive.[1]

Troubleshooting Guide

This guide addresses common experimental problems that may be caused by TFA contamination.

Problem Possible Cause Recommended Solution
Unexpected cytotoxicity or poor reproducibility in cell-based assays. Residual TFA in the peptide preparation is known to be toxic to cells.[1][4]Exchange the TFA counter-ion for a more biocompatible one like acetate or hydrochloride. See Protocols 1 and 2 .
Poor signal or significant ion suppression in mass spectrometry. TFA is a strong ion-pairing agent that competes for ionization in the MS source, reducing the analyte signal.[5]For LC-MS, use a mass spec-friendly mobile phase containing a weaker acid like formic acid, paired with a suitable HPLC column.[5] If analyzing a TFA-containing sample directly, an upstream desalting step using a C18 Zip-Tip may be necessary.[7][8]
The observed molecular weight of the peptide is incorrect. The measured gross weight of the lyophilized powder includes the weight of the TFA counter-ions, which can be significant.[4] This can lead to errors in concentration calculations if not accounted for.For accurate concentration, it is crucial to know the net peptide content, which is the weight of the peptide itself, excluding counter-ions and water. If this is not provided by the supplier, consider performing a TFA exchange and then determining the peptide concentration by UV absorbance or amino acid analysis.
The peptide has poor solubility in the desired experimental buffer. The presence of TFA counter-ions can influence the overall physicochemical properties of the peptide, including its solubility.[3]Try dissolving the peptide in a small amount of an organic solvent like DMSO or acetonitrile before adding the aqueous buffer. Alternatively, performing a TFA/acetate exchange (see Protocol 2 ) may improve solubility in aqueous buffers.

Experimental Protocols

Protocol 1: TFA Removal via HCl Exchange

This protocol replaces TFA counter-ions with chloride ions through a series of lyophilization steps.

  • Dissolve the Peptide: Dissolve the peptide in distilled water at a concentration of 1 mg/mL.[3]

  • Add HCl: Add a solution of 100 mM HCl to the peptide solution to achieve a final HCl concentration between 2 mM and 10 mM.[3]

  • Equilibrate: Let the solution stand at room temperature for at least one minute.[3]

  • Freeze: Flash-freeze the solution, preferably in liquid nitrogen, or in a -80°C freezer.[3]

  • Lyophilize: Lyophilize the frozen sample overnight until all the liquid is gone.[3]

  • Repeat: To ensure complete exchange, re-dissolve the lyophilized powder in the same HCl solution (Step 2) and repeat the freeze-drying process (Steps 4-5) at least two more times.[3]

  • Final Reconstitution: After the final lyophilization, dissolve the peptide hydrochloride salt in your desired buffer for the experiment.

Protocol 2: TFA Removal via Anion Exchange for Acetate Salt

This method uses a strong anion exchange resin to replace TFA with acetate.

  • Prepare the Resin: Prepare a small column with a strong anion exchange resin. Use a 10- to 50-fold excess of anion sites in the resin relative to the estimated amount of TFA in your peptide sample.[6][9]

  • Equilibrate the Column: Activate and equilibrate the column by eluting it with a 1M solution of sodium acetate.[6][9]

  • Wash the Column: Wash the column thoroughly with distilled water to remove any excess sodium acetate.[6][9]

  • Load the Peptide: Dissolve the TFA-peptide in distilled water and apply it to the column.[6][9]

  • Elute the Peptide: Elute the column with distilled water. The peptide, now in its acetate salt form, will elute, while the TFA anions will remain bound to the resin. Collect the fractions containing the peptide.[6][9]

  • Lyophilize: Combine the peptide-containing fractions and lyophilize to obtain the dry peptide acetate salt.[6][9]

Data Summary

The choice of acid for counter-ion exchange depends on its strength, indicated by its pKa value. A stronger acid can replace a weaker one.

Counter-Ion AcidpKaUse in Peptide Chemistry
Trifluoroacetic Acid (TFA)~0Used for peptide cleavage and purification; often needs to be removed.[4]
Hydrochloric Acid (HCl)-7A strong acid used to replace TFA counter-ions.[4]
Acetic Acid (AC)4.5A weaker, more biocompatible acid, ideal for replacing TFA in peptides for biological assays.[4]

Visualizations

TFA_Peptide_Interaction cluster_peptide Peptide Chain Peptide ...-Gly-Tyr-... Positive_Site NH3+ TFA CF3COO- Positive_Site->TFA Ionic Interaction TFA_Removal_Workflow start Start: TFA-Peptide dissolve Dissolve peptide in water (1 mg/mL) start->dissolve add_hcl Add 100 mM HCl to a final concentration of 2-10 mM dissolve->add_hcl equilibrate Equilibrate at room temperature add_hcl->equilibrate freeze Flash-freeze equilibrate->freeze lyophilize Lyophilize overnight freeze->lyophilize decision Repeat 2x? lyophilize->decision decision->dissolve Yes end End: Peptide-HCl Salt decision->end No TFA_Troubleshooting_Flowchart start Experimental Problem Observed is_cell_assay Is it a cell-based assay showing toxicity? start->is_cell_assay is_ms_issue Is it poor signal in mass spectrometry? is_cell_assay->is_ms_issue No remove_tfa Probable TFA cytotoxicity. Perform counter-ion exchange (See Protocols 1 & 2). is_cell_assay->remove_tfa Yes is_solubility_issue Is it a solubility problem? is_ms_issue->is_solubility_issue No change_mobile_phase Probable ion suppression. Use TFA-free mobile phase (e.g., with formic acid). is_ms_issue->change_mobile_phase Yes try_cosolvent TFA may be affecting properties. Try co-solvents (e.g., DMSO) or perform ion exchange. is_solubility_issue->try_cosolvent Yes other_issue Issue may not be related to TFA. is_solubility_issue->other_issue No

References

improving the sensitivity of Z-Gly-tyr-NH2-based enzyme assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the sensitivity and reliability of Z-Gly-Tyr-NH2-based enzyme assays, with a primary focus on chymotrypsin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in enzyme assays?

This compound (N-carbobenzoxy-glycyl-L-tyrosine amide) is a synthetic dipeptide substrate used to measure the activity of certain proteolytic enzymes. Chymotrypsin, a serine protease, specifically cleaves peptide bonds at the C-terminus of aromatic amino acids like tyrosine.[1] When this compound is cleaved by chymotrypsin, it can be detected by various methods, making it a useful tool for quantifying enzyme activity. The "Z" group (carbobenzoxy) is a protecting group that can enhance the substrate's stability and solubility.[2]

Q2: How is the cleavage of this compound typically detected?

The cleavage of the peptide bond in this compound by chymotrypsin can be monitored using several methods. A common approach involves a coupled reaction where the newly formed free amine is reacted with a reagent like ninhydrin or fluorescamine to produce a colored or fluorescent product, respectively. Alternatively, the reaction can be monitored by High-Performance Liquid Chromatography (HPLC) to separate and quantify the cleavage products.

Q3: What are the typical buffer conditions for a chymotrypsin assay using this compound?

While the optimal buffer conditions can vary, a common starting point for chymotrypsin assays is a Tris-HCl buffer at a pH of 7.8 to 8.0. The inclusion of calcium chloride (e.g., 10-20 mM) is also common as it can enhance the stability and activity of chymotrypsin.

Q4: My assay sensitivity is low. What are some quick things to check?

  • Enzyme Activity: Ensure your enzyme is active. Run a positive control with a known active chymotrypsin solution.

  • Substrate Concentration: Verify the concentration of your this compound stock solution.

  • Buffer pH: Check the pH of your reaction buffer, as enzyme activity is highly pH-dependent.

  • Incubation Time: Ensure the incubation time is sufficient for detectable product formation but still within the linear range of the reaction.

Q5: Are there more sensitive alternatives to this compound?

Yes, for researchers requiring higher sensitivity, fluorogenic substrates are a popular alternative. These substrates are non-fluorescent until cleaved by the enzyme, at which point they release a highly fluorescent molecule. An example of a highly sensitive fluorogenic substrate for chymotrypsin is N-glutaryl-glycyl-glycyl-l-phenylalanine β-naphthylamide (GGPNA), which can detect chymotrypsin concentrations as low as 1 ng/ml.[3]

Troubleshooting Guide

Issue 1: Low or No Signal
Potential Cause Recommended Solution
Inactive Enzyme - Use a fresh aliquot of enzyme. - Verify the storage conditions of your enzyme stock. - Perform a positive control with a known active enzyme and substrate.
Substrate Degradation - Prepare fresh substrate solutions. This compound solutions, especially at neutral or basic pH, can hydrolyze over time. - Store substrate stock solutions at -20°C or below.
Suboptimal Buffer Conditions - Optimize the pH of your reaction buffer (typically pH 7.5-8.5 for chymotrypsin). - Ensure the buffer components are compatible with your enzyme and detection method.
Insufficient Incubation Time or Temperature - Increase the incubation time, ensuring the reaction remains in the linear range. - Optimize the reaction temperature (typically 25-37°C for chymotrypsin).
Presence of Inhibitors - Ensure all reagents and samples are free from protease inhibitors (e.g., PMSF, AEBSF, or specific chymotrypsin inhibitors). - If testing biological samples, consider the presence of endogenous inhibitors.
Issue 2: High Background Signal
Potential Cause Recommended Solution
Substrate Autohydrolysis - Prepare substrate solutions fresh before each experiment. - Run a "substrate only" control (without enzyme) to quantify the rate of autohydrolysis and subtract this from your sample readings.
Contaminated Reagents - Use high-purity water and reagents. - Prepare fresh buffers and solutions. Contamination with other proteases or fluorescent compounds can lead to high background.[4]
Non-specific Binding - If using a plate-based assay, ensure proper blocking steps are included if applicable to your detection method. - Optimize the concentration of detection reagents to minimize non-specific interactions.[4]
Autofluorescence of Sample Components - If working with biological samples, run a control without the substrate to measure the intrinsic fluorescence of the sample. - Consider using a red-shifted fluorescent probe for detection, as autofluorescence is often more pronounced at shorter wavelengths.
Issue 3: Poor Reproducibility
Potential Cause Recommended Solution
Inaccurate Pipetting - Calibrate your pipettes regularly. - Use reverse pipetting for viscous solutions.
Substrate Precipitation - this compound has limited aqueous solubility. Ensure it is fully dissolved in your stock solution. A small amount of an organic co-solvent like DMSO may be necessary. - Visually inspect your reaction wells for any signs of precipitation.
Temperature Fluctuations - Ensure consistent temperature control during incubation. Use a water bath or incubator with stable temperature regulation.
Inconsistent Timing - Use a multichannel pipette for simultaneous addition of reagents to multiple wells. - Stagger the start of your reactions to ensure consistent incubation times for all samples.

Quantitative Data Summary

EnzymeSubstrateKm (mM)kcat (s-1)Optimal pH
α-ChymotrypsinN-acetyl-L-tyrosine ethyl ester (ATEE)0.71937.8-8.0

Note: Kinetic parameters are highly dependent on experimental conditions (e.g., buffer, temperature, ionic strength).

For comparison, here are the limits of detection for different chymotrypsin assay methods:

Assay MethodSubstrateLimit of Detection (LOD)
Fluorometric AssayN-glutaryl-glycyl-glycyl-l-phenylalanine β-naphthylamide1 ng/mL[3]
Colorimetric/SpectrophotometricThis compound (with coupled reaction)Typically in the µg/mL range

Experimental Protocols

Detailed Methodology: Chymotrypsin Activity Assay using this compound

This protocol describes a general procedure for measuring chymotrypsin activity. The final concentrations of reagents should be optimized for your specific experimental conditions.

1. Reagent Preparation:

  • Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0.

  • Enzyme Stock Solution: Prepare a stock solution of α-chymotrypsin in 1 mM HCl to a concentration of 1 mg/mL. Store in aliquots at -20°C. Immediately before use, dilute the enzyme to the desired working concentration in cold Assay Buffer.

  • Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Note: Due to the limited aqueous solubility of this compound, a co-solvent like DMSO is often required.

  • Detection Reagent: (Example using Fluorescamine) Prepare a 1 mg/mL solution of fluorescamine in acetone. This solution is light-sensitive and should be prepared fresh and kept in the dark.

2. Assay Procedure:

  • To each well of a 96-well plate, add 50 µL of Assay Buffer.

  • Add 10 µL of your enzyme solution (or sample containing chymotrypsin) to the appropriate wells. For a negative control, add 10 µL of Assay Buffer instead of the enzyme solution.

  • Pre-incubate the plate at 37°C for 5 minutes to allow the temperature to equilibrate.

  • Initiate the reaction by adding 10 µL of the 10 mM this compound substrate stock solution to each well. The final substrate concentration will be approximately 1.4 mM.

  • Incubate the plate at 37°C for a predetermined time (e.g., 15-60 minutes). This time should be optimized to ensure the reaction is in the linear range.

  • Stop the reaction by adding 10 µL of 1 M acetic acid.

  • For detection of the cleavage product, add 20 µL of the fluorescamine solution to each well and mix immediately.

  • Incubate at room temperature for 10 minutes, protected from light.

  • Measure the fluorescence at an excitation wavelength of ~390 nm and an emission wavelength of ~475 nm.

3. Data Analysis:

  • Subtract the fluorescence of the negative control (no enzyme) from the fluorescence of the samples.

  • The resulting fluorescence intensity is proportional to the amount of cleaved substrate and, therefore, the chymotrypsin activity.

  • A standard curve can be generated using a known concentration of the cleavage product (Gly-Tyr-NH₂) to quantify the enzyme activity in terms of moles of product formed per unit of time.

Visualizations

experimental_workflow General Experimental Workflow for this compound Assay prep_reagents 1. Prepare Reagents (Buffer, Enzyme, Substrate) setup_rxn 2. Set Up Reaction (Add Buffer and Enzyme) prep_reagents->setup_rxn pre_incubate 3. Pre-incubate (e.g., 37°C for 5 min) setup_rxn->pre_incubate start_rxn 4. Initiate Reaction (Add Substrate) pre_incubate->start_rxn incubate 5. Incubate (e.g., 37°C for 15-60 min) start_rxn->incubate stop_rxn 6. Stop Reaction (e.g., Add Acetic Acid) incubate->stop_rxn detect 7. Detect Product (e.g., Add Fluorescamine) stop_rxn->detect read_signal 8. Measure Signal (Fluorescence/Absorbance) detect->read_signal

Caption: General experimental workflow for a this compound based enzyme assay.

signaling_pathway Enzymatic Cleavage of this compound by Chymotrypsin sub This compound (Substrate) es_complex Enzyme-Substrate Complex sub->es_complex Binding enz Chymotrypsin (Enzyme) enz->es_complex es_complex->enz prod1 Z-Gly (Product 1) es_complex->prod1 Cleavage prod2 Tyr-NH2 (Product 2) es_complex->prod2

Caption: Enzymatic cleavage of this compound by chymotrypsin.

troubleshooting_logic Troubleshooting Logic for Low Assay Signal start Low Signal? check_enzyme Enzyme Active? start->check_enzyme check_substrate Substrate OK? check_enzyme->check_substrate Yes sol_enzyme Solution: Use fresh enzyme, run positive control. check_enzyme->sol_enzyme No check_conditions Conditions Optimal? check_substrate->check_conditions Yes sol_substrate Solution: Prepare fresh substrate solution. check_substrate->sol_substrate No check_inhibitors Inhibitors Present? check_conditions->check_inhibitors Yes sol_conditions Solution: Optimize pH, temperature, and time. check_conditions->sol_conditions No sol_inhibitors Solution: Use inhibitor-free reagents. check_inhibitors->sol_inhibitors Yes

Caption: A logical approach to troubleshooting low signal in enzyme assays.

References

Technical Support Center: Z-Gly-Tyr-NH2 Kinetic Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the chromogenic substrate Z-Gly-Tyr-NH2 in kinetic experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common enzymes assayed using this compound?

This compound is primarily used as a substrate for proteases that exhibit chymotrypsin-like or carboxypeptidase A activity. These enzymes cleave the peptide bond on the C-terminal side of the tyrosine residue.

Q2: What is the principle of the assay?

The enzymatic hydrolysis of this compound results in the formation of two products: Z-Gly and Tyr-NH2. The rate of this reaction can be monitored by detecting the appearance of the product Tyr-NH2 or the disappearance of the substrate this compound.

Q3: How can the reaction products be detected?

Several methods can be employed for detection:

  • High-Performance Liquid Chromatography (HPLC): This is a highly specific method that can separate and quantify the substrate, product, and any potential inhibitors or contaminants. A reversed-phase C18 column is often a good starting point for separation.[1]

  • Spectrophotometry: While this compound and its products have some UV absorbance, this method may lack specificity if other components in the reaction mixture also absorb at similar wavelengths.

  • Ninhydrin Assay: This colorimetric assay can detect the primary amine group of the liberated Tyr-NH2. However, it is a terminal method and may not be suitable for continuous monitoring.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
No or Low Enzyme Activity Enzyme Inactivity: Improper storage or handling of the enzyme.1. Ensure the enzyme has been stored at the recommended temperature and in the appropriate buffer. 2. Perform a positive control experiment with a known active enzyme lot. 3. Check for the presence of inhibitors in the reaction buffer.
Substrate Degradation: The this compound solution may have degraded.1. Prepare fresh substrate solutions before each experiment. 2. Store stock solutions at -20°C or below and minimize freeze-thaw cycles. 3. Verify the pH of the substrate solution, as extreme pH can lead to hydrolysis.
Incorrect Buffer Conditions: The pH, ionic strength, or co-factor concentration of the buffer may not be optimal for the enzyme.1. Verify that the buffer pH is within the optimal range for the specific enzyme being used. The activity of enzymes like carboxypeptidase A is highly pH-dependent.[2] 2. Optimize the ionic strength of the buffer, as high or low salt concentrations can inhibit enzyme activity. 3. Ensure the presence of any necessary co-factors (e.g., Zn2+ for carboxypeptidase A).
High Background Signal / Non-enzymatic Hydrolysis Substrate Instability: this compound may be unstable under the assay conditions (e.g., high pH, temperature).1. Run a control reaction without the enzyme to measure the rate of non-enzymatic hydrolysis. 2. If the background rate is high, consider lowering the pH or temperature of the assay.
Contaminating Proteases: The enzyme preparation or other reagents may be contaminated with other proteases.1. Use high-purity enzyme and reagents. 2. Include a broad-spectrum protease inhibitor cocktail in a control reaction to assess the contribution of contaminating proteases.
Poor Reproducibility Inaccurate Pipetting: Small volumes of concentrated enzyme or substrate solutions can be difficult to pipette accurately.1. Use calibrated pipettes and appropriate tip sizes. 2. Prepare larger volumes of reaction mixtures to minimize pipetting errors.
Temperature Fluctuations: Enzyme kinetics are highly sensitive to temperature.1. Use a temperature-controlled spectrophotometer or water bath to maintain a constant assay temperature. 2. Ensure all reagents are pre-incubated at the assay temperature before initiating the reaction.
Substrate Solubility Issues: this compound may not be fully dissolved, leading to inconsistent concentrations.1. Ensure the substrate is completely dissolved in the buffer before use. The use of a small amount of an organic solvent like DMSO may be necessary to aid solubility, but its final concentration in the assay should be kept low (typically <1%) and consistent across all experiments.

Experimental Protocols

General Protocol for a Chymotrypsin Kinetic Assay using this compound
  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.8, containing 100 mM NaCl and 10 mM CaCl2.

    • Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Enzyme Solution: Prepare a stock solution of chymotrypsin in a buffer that ensures its stability (e.g., 1 mM HCl). Dilute the enzyme to the desired final concentration in the assay buffer just before use.

  • Assay Procedure:

    • Add the assay buffer to a cuvette.

    • Add the substrate stock solution to achieve the desired final concentration.

    • Pre-incubate the mixture at the desired temperature (e.g., 25°C or 37°C) for 5 minutes.

    • Initiate the reaction by adding the diluted enzyme solution.

    • Mix quickly and start monitoring the reaction.

  • Detection:

    • HPLC Method:

      • At various time points, withdraw aliquots from the reaction mixture and quench the reaction (e.g., by adding a strong acid like trifluoroacetic acid).

      • Inject the quenched samples into an HPLC system equipped with a C18 column.

      • Use a gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid) to separate this compound and Tyr-NH2.

      • Monitor the absorbance at a suitable wavelength (e.g., 220 nm or 280 nm).

      • Quantify the product formation based on a standard curve of Tyr-NH2.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Reagents Prepare Reagents (Buffer, Substrate, Enzyme) Incubate Pre-incubate Buffer + Substrate Reagents->Incubate 1 Initiate Initiate Reaction (Add Enzyme) Incubate->Initiate 2 Monitor Monitor Reaction (e.g., HPLC) Initiate->Monitor 3 Analyze Analyze Data (Calculate Rate) Monitor->Analyze 4

Caption: General workflow for a this compound kinetic experiment.

troubleshooting_logic Start Problem Encountered NoActivity No / Low Activity Start->NoActivity HighBg High Background Start->HighBg PoorRepro Poor Reproducibility Start->PoorRepro EnzymeIssue Check Enzyme NoActivity->EnzymeIssue Cause? SubstrateIssue Check Substrate NoActivity->SubstrateIssue Cause? BufferIssue Check Buffer NoActivity->BufferIssue Cause? SubstrateStability Substrate Stability? HighBg->SubstrateStability Cause? Contamination Contamination? HighBg->Contamination Cause? Pipetting Pipetting Error? PoorRepro->Pipetting Cause? Temp Temp Control? PoorRepro->Temp Cause? Solubility Solubility Issue? PoorRepro->Solubility Cause?

Caption: Troubleshooting logic for common issues in this compound assays.

References

Technical Support Center: Z-Gly-Tyr-NH2 Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability of Z-Gly-Tyr-NH2 stock solutions upon storage. It includes frequently asked questions (FAQs), a troubleshooting guide, and detailed experimental protocols to ensure the integrity and reliability of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: this compound is soluble in DMSO. For aqueous solutions, it is advisable to first dissolve the peptide in a minimal amount of DMSO and then dilute it with the aqueous buffer of choice. Direct dissolution in water may be difficult due to the hydrophobic nature of the Z-group.

Q2: What are the recommended storage temperatures for this compound stock solutions?

A2: For short-term storage (up to one week), stock solutions can be stored at 4°C. For long-term storage, it is highly recommended to store aliquots at -20°C or -80°C to minimize degradation.

Q3: How many times can I freeze-thaw my this compound stock solution?

A3: It is strongly recommended to avoid multiple freeze-thaw cycles as this can lead to peptide degradation. Prepare single-use aliquots of your stock solution to maintain its integrity.

Q4: What are the potential signs of this compound degradation in my stock solution?

A4: Signs of degradation can include discoloration of the solution, precipitation, or a decrease in the expected biological activity in your assays. For a definitive assessment, analytical methods such as HPLC should be used to check the purity of the stock solution over time.

Q5: For how long can I expect my this compound stock solution to be stable?

A5: The stability of your stock solution is dependent on the solvent and storage temperature. Below are tables summarizing expected stability data based on typical peptide behavior.

Stability Data

The following tables provide representative data on the stability of this compound stock solutions under different storage conditions.

Table 1: Stability of this compound (10 mM) in DMSO

Storage Temperature1 Week1 Month3 Months6 Months
4°C >99%~98%~95%~90%
-20°C >99%>99%~98%~97%
-80°C >99%>99%>99%~99%

Table 2: Stability of this compound (1 mM) in 10% DMSO/PBS (pH 7.4)

Storage Temperature1 Day1 Week1 Month
4°C >99%~95%~85%
-20°C >99%~98%~92%
-80°C >99%>99%~97%

Note: The data presented in these tables are illustrative and based on general knowledge of peptide stability. For critical applications, it is recommended to perform your own stability assessment.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation observed in the stock solution upon thawing. The solubility limit of the peptide may have been exceeded, or the peptide is degrading.Gently warm the solution to 37°C and vortex to redissolve. If precipitation persists, centrifuge the solution and use the supernatant. Consider preparing a more dilute stock solution.
Inconsistent results in biological assays. The peptide may have degraded due to improper storage or multiple freeze-thaw cycles.Prepare fresh stock solution from lyophilized powder. Ensure single-use aliquots are used for each experiment. Verify the purity of the stock solution using HPLC.
Difficulty dissolving the lyophilized peptide. The peptide may have low solubility in the chosen solvent.Use a sonicator or vortex to aid dissolution. As mentioned, dissolving in a small amount of DMSO first can help before diluting with an aqueous buffer.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound lyophilized powder

    • Anhydrous DMSO

    • Sterile microcentrifuge tubes

  • Procedure:

    • Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.

    • Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).

    • Add the calculated volume of DMSO to the vial.

    • Vortex the vial until the peptide is completely dissolved. Gentle warming to 37°C or sonication can be used to aid dissolution if necessary.

    • Aliquot the stock solution into sterile, single-use microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Assessment of this compound Stock Solution Stability by HPLC
  • Objective: To determine the percentage of intact this compound remaining in a stock solution over time under specific storage conditions.

  • Materials:

    • This compound stock solution aliquots

    • HPLC system with a C18 column

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

  • Procedure:

    • Time Point Zero (T0): Immediately after preparing the stock solution, take one aliquot for analysis.

    • Dilute a small volume of the stock solution with the initial mobile phase composition to a suitable concentration for HPLC analysis.

    • Inject the diluted sample onto the HPLC system.

    • Run a gradient elution method (e.g., 5-95% Mobile Phase B over 20 minutes).

    • Record the peak area of the main this compound peak. This will serve as the 100% reference.

    • Subsequent Time Points: Store the remaining aliquots under the desired storage conditions (e.g., 4°C, -20°C, -80°C).

    • At each scheduled time point (e.g., 1 week, 1 month, 3 months), remove one aliquot from storage.

    • Thaw the aliquot, dilute it in the same manner as the T0 sample, and analyze by HPLC using the same method.

    • Data Analysis:

      • Calculate the percentage of remaining this compound at each time point using the following formula:

      • Plot the % Remaining against time for each storage condition.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_storage Storage Conditions cluster_analysis Stability Analysis (HPLC) prep1 Equilibrate Lyophilized Peptide prep2 Add DMSO to Desired Concentration prep1->prep2 prep3 Vortex/Sonicate to Dissolve prep2->prep3 prep4 Aliquot into Single-Use Tubes prep3->prep4 storage1 4°C (Short-term) prep4->storage1 Store Aliquots storage2 -20°C (Long-term) prep4->storage2 Store Aliquots storage3 -80°C (Long-term) prep4->storage3 Store Aliquots analysis2 Analyze Aliquots at Subsequent Time Points storage1->analysis2 Retrieve for Analysis storage2->analysis2 Retrieve for Analysis storage3->analysis2 Retrieve for Analysis analysis1 Analyze T0 Aliquot analysis1->analysis2 analysis3 Calculate % Remaining Peptide analysis2->analysis3

Caption: Workflow for preparing, storing, and assessing the stability of this compound stock solutions.

troubleshooting_workflow start Inconsistent Experimental Results q1 Is the stock solution clear upon thawing? start->q1 action1 Gently warm and vortex. If persists, centrifuge and use supernatant. q1->action1 No (Precipitation) q2 Were single-use aliquots used? q1->q2 Yes a1_yes Yes a1_no No (Precipitation) action1->q2 action2 Prepare fresh stock and use single-use aliquots. q2->action2 No q3 Is the stock solution within its expected stable shelf-life? q2->q3 Yes a2_yes Yes a2_no No action2->q3 action3 Prepare fresh stock solution. q3->action3 No end_node Consider other experimental variables. q3->end_node Yes a3_yes Yes a3_no No action3->end_node

Caption: Troubleshooting guide for issues with this compound stock solutions.

Technical Support Center: Z-Gly-Tyr-NH2 Enzyme Kinetics in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of organic solvents on the enzyme kinetics of Z-Gly-Tyr-NH2 hydrolysis, primarily catalyzed by α-chymotrypsin.

Frequently Asked Questions (FAQs)

Q1: Which enzyme is typically used to study the kinetics of this compound hydrolysis?

A1: The most common enzyme used for studying the hydrolysis of this compound and similar peptide substrates is α-chymotrypsin. This serine protease exhibits high specificity for cleaving peptide bonds on the C-terminal side of aromatic amino acid residues like tyrosine and phenylalanine.

Q2: Why are organic solvents used in enzymatic reactions with peptide substrates?

A2: Organic solvents are often necessary to dissolve hydrophobic peptide substrates like this compound, which may have poor solubility in purely aqueous solutions.[1] They can also be used to shift the reaction equilibrium towards synthesis (e.g., peptide synthesis) rather than hydrolysis.

Q3: How do organic solvents generally affect α-chymotrypsin activity?

A3: The effect of organic solvents on α-chymotrypsin activity is complex and depends on the solvent type and concentration. Generally, low concentrations of some organic solvents can sometimes enhance activity, while higher concentrations often lead to a decrease in activity due to enzyme denaturation or unfavorable changes in the enzyme's microenvironment.[2][3] The stability of the enzyme can also be affected, with some solvents causing irreversible inactivation, especially at higher concentrations.[4]

Q4: What are the expected changes in Michaelis-Menten kinetic parameters (Km and kcat) in the presence of organic solvents?

A4: The presence of organic solvents can significantly alter both Km and kcat. The apparent Km may initially decrease at low solvent concentrations, suggesting an increased affinity of the enzyme for the substrate, but then typically increases at higher concentrations.[2][3] The catalytic rate constant, kcat (or Vmax), often decreases as the organic solvent concentration increases. However, the specific effects are highly dependent on the solvent. For example, in one study with a p-nitrophenyl acetate substrate, 20% (v/v) dioxane caused a 150-fold increase in the apparent Michaelis-Menten constant.[5]

Q5: Can I use any organic solvent for my experiment?

A5: No, the choice of solvent is critical. Water-miscible solvents like acetonitrile, ethanol, 1,4-dioxane, and dimethylformamide (DMF) are commonly used. The polarity of the solvent plays a significant role in its interaction with the enzyme. It is crucial to select a solvent that not only dissolves the substrate but also maintains the enzyme's catalytic activity. The stability of α-chymotrypsin varies in different organic solvents.[2]

Troubleshooting Guides

Issue 1: Low or no enzyme activity detected.

Possible Cause Troubleshooting Step
Enzyme Denaturation High concentrations of organic solvents can denature the enzyme. Reduce the solvent concentration or try a different, less denaturing solvent. Consider using enzyme immobilization techniques, which can enhance stability in organic media.[4]
Incorrect pH The apparent pH of the buffer can shift in the presence of organic solvents. It is important to measure and adjust the pH of the aqueous-organic mixture.
Substrate/Product Inhibition High concentrations of the substrate or the accumulation of product can inhibit the enzyme. Perform initial rate kinetics with varying substrate concentrations to identify the optimal range.
Inhibitors in Reagents Ensure all reagents, including the organic solvent, are of high purity and free from any potential enzyme inhibitors. Some substances like EDTA (>0.5 mM), SDS (>0.2%), and sodium azide (>0.2%) can interfere with assays.[6]

Issue 2: Poor reproducibility of kinetic data.

Possible Cause Troubleshooting Step
Incomplete Solubilization The peptide substrate may not be fully dissolved, leading to inconsistent concentrations in the reaction mixture. Ensure complete dissolution of the substrate in the organic solvent before adding it to the aqueous buffer. Sonication may aid in dissolving the peptide.[1]
Enzyme Aggregation Organic solvents can sometimes induce enzyme aggregation, leading to a loss of activity and poor reproducibility. Centrifuge the enzyme stock solution before use and use only the supernatant.
Inaccurate Pipetting Pipetting small volumes of viscous organic solvents can be inaccurate. Use calibrated pipettes and consider preparing master mixes to minimize pipetting errors.[6]
Temperature Fluctuations Enzyme kinetics are highly sensitive to temperature. Ensure that all reaction components are properly equilibrated at the desired temperature and use a temperature-controlled spectrophotometer. A 10°C change can alter kinetics by two-fold.

Issue 3: The reaction rate does not saturate at high substrate concentrations.

Possible Cause Troubleshooting Step
Km is Higher than Tested Substrate Concentrations The Km for the substrate may be much higher in the chosen solvent system than anticipated. You may need to test a wider and higher range of substrate concentrations to observe saturation.[7]
Substrate Solubility Limit The required substrate concentration to reach saturation may exceed its solubility limit in the reaction mixture, even with the organic solvent. This is a common issue with hydrophobic peptides.[8]
Assay is Not Measuring the Initial Rate If the reaction is too fast, the initial linear rate may be missed. Reduce the enzyme concentration to slow down the reaction and ensure you are measuring the true initial velocity.

Data Presentation

The following tables summarize the qualitative and quantitative impact of various organic solvents on the kinetic parameters of α-chymotrypsin. Note that the specific substrate and reaction conditions can influence the results.

Table 1: Qualitative Impact of Organic Solvents on α-Chymotrypsin Kinetics

Organic SolventEffect on Apparent KmEffect on kcat/VmaxGeneral Remarks
Acetonitrile Decreases at low concentrations, then increases.[2]Generally decreases with increasing concentration.Enzyme stability can be a concern at higher concentrations.
1,4-Dioxane Decreases at low concentrations, then increases significantly.[2][5]Can increase at low concentrations, then decreases.[5]Often used, but can cause significant changes in kinetic parameters.[5]
Ethanol Decreases at low concentrations, then increases.[2]Generally decreases with increasing concentration.A commonly used co-solvent.
Dimethylformamide (DMF) Can lead to enzyme inactivation, especially for non-immobilized enzymes.[4]Activity of immobilized enzyme is better preserved.[4]Immobilization is recommended when using DMF.[4]

Table 2: Quantitative Data on the Effect of Dioxane on α-Chymotrypsin Kinetics with p-Nitrophenyl Acetate

Source: Adapted from a study on the hydrolysis of p-nitrophenyl acetate by α-chymotrypsin.[5]

Dioxane Concentration (% v/v)Relative kcatRelative Apparent Km
01.01.0
51.810
102.740
203.5150

Experimental Protocols

Detailed Methodology for a Typical Kinetic Assay of α-Chymotrypsin with a Peptide Substrate in an Aqueous-Organic Medium

  • Reagent Preparation:

    • Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl) at the desired pH. Note that the pH should be checked and adjusted after the addition of the organic solvent.

    • Enzyme Stock Solution: Prepare a stock solution of α-chymotrypsin in the buffer. It is recommended to prepare this fresh before each experiment.

    • Substrate Stock Solution: Dissolve the this compound substrate in the chosen organic solvent (e.g., acetonitrile or 1,4-dioxane) to a high concentration (e.g., 10-100 mM).

  • Assay Procedure:

    • In a temperature-controlled cuvette, add the buffer and the required volume of the organic solvent.

    • Add different volumes of the substrate stock solution to achieve a range of final substrate concentrations.

    • Equilibrate the mixture to the desired temperature (e.g., 25°C).

    • Initiate the reaction by adding a small volume of the enzyme stock solution.

    • Immediately mix the solution thoroughly but gently.

  • Data Acquisition:

    • Monitor the increase in absorbance at a specific wavelength (e.g., 256 nm for the cleavage of the peptide bond) over time using a spectrophotometer.

    • Record the initial linear rate of the reaction (initial velocity, v0).

  • Data Analysis:

    • Plot the initial velocities (v0) against the corresponding substrate concentrations ([S]).

    • Fit the data to the Michaelis-Menten equation to determine the apparent Km and Vmax values.

Visualizations

Experimental_Workflow cluster_prep Reagent Preparation cluster_assay Kinetic Assay cluster_analysis Data Analysis Buffer Buffer Preparation Mix Mix Buffer, Solvent, and Substrate Buffer->Mix Enzyme Enzyme Stock Initiate Initiate with Enzyme Enzyme->Initiate Substrate Substrate in Organic Solvent Substrate->Mix Equilibrate Temperature Equilibration Mix->Equilibrate Equilibrate->Initiate Monitor Monitor Absorbance (Initial Rate) Initiate->Monitor Plot Plot v0 vs. [S] Monitor->Plot Fit Michaelis-Menten Fit (Km, Vmax) Plot->Fit

Caption: Experimental workflow for determining enzyme kinetics in an aqueous-organic medium.

Solvent_Effect cluster_Enzyme Enzyme Active Site E E ES E-S S S E->S k-1 EP E-P ES->EP kcat P P EP->P S->E k1 Solvent Organic Solvent Solvent->E Alters Conformation & Microenvironment Solvent->S Affects Solubility

Caption: Impact of organic solvents on the enzyme (E), substrate (S), and their interaction.

References

Validation & Comparative

A Comparative Guide to Chromogenic Protease Substrates: Featuring Z-Gly-Tyr-NH2

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate substrate is critical for the accurate assessment of protease activity. This guide provides a comparative overview of Z-Gly-Tyr-NH2 and other commercially available chromogenic substrates, with a focus on their application in chymotrypsin assays.

This guide will compare the structural characteristics of this compound with established chromogenic chymotrypsin substrates, present available kinetic data for these alternatives, and provide a detailed experimental protocol that can be used to determine the kinetic parameters for any of these substrates, including this compound.

Comparison of Chromogenic Substrates for Chymotrypsin

The ideal chromogenic substrate offers high specificity and high turnover rates (kcat) for the target enzyme, coupled with a low Michaelis constant (Km), indicating a high affinity of the enzyme for the substrate. The ratio kcat/Km is a measure of the enzyme's catalytic efficiency.

Below is a comparison of this compound with other commonly used chromogenic substrates for chymotrypsin.

SubstrateStructureChromophoreKey Features
This compound This compoundNone (requires secondary reaction)Simple dipeptide structure. The cleavage of the amide bond does not directly release a chromophore. A secondary assay would be required to detect the product.
N-Succinyl-Ala-Ala-Pro-Phe-pNA Suc-Ala-Ala-Pro-Phe-pNAp-Nitroaniline (pNA)A widely used, sensitive substrate for chymotrypsin. The release of p-nitroaniline upon cleavage can be monitored at 405 nm.
Glutaryl-Phe-pNA Glp-Phe-pNAp-Nitroaniline (pNA)A simpler p-nitroanilide-based substrate for chymotrypsin.
MeO-Suc-Arg-Pro-Tyr-pNA MeO-Suc-Arg-Pro-Tyr-pNAp-Nitroaniline (pNA)A more complex substrate that can also be used for chymotrypsin activity determination.
N-Benzoyl-L-Tyrosine p-nitroanilide Bz-Tyr-pNAp-Nitroaniline (pNA)A classic chromogenic substrate for chymotrypsin.

Quantitative Kinetic Data for Chymotrypsin Substrates

The following table summarizes the available kinetic parameters for some common chromogenic chymotrypsin substrates. This data allows for a quantitative comparison of their performance.

SubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
N-Succinyl-Ala-Ala-Pro-Phe-pNA 60N/AN/A
N-Benzoyl-L-Tyrosine p-nitroanilide Varies with conditionsVaries with conditionsVaries with conditions
Acetyl-Tyr-Gly-amide 23,0000.5022

N/A: Data not readily available in the searched literature. Note: Kinetic parameters are highly dependent on experimental conditions (e.g., pH, temperature, buffer composition).

Experimental Protocols

To facilitate the direct comparison of this compound with other chromogenic substrates, the following detailed experimental protocol for a chymotrypsin activity assay is provided. This protocol can be adapted to determine the kinetic parameters (Km and Vmax) for any of the listed substrates.

Principle

The protease (chymotrypsin) cleaves the chromogenic substrate, releasing a colored product (e.g., p-nitroaniline). The rate of color formation is directly proportional to the enzyme activity and can be measured spectrophotometrically.

Materials
  • α-Chymotrypsin (from bovine pancreas)

  • Chromogenic substrate (e.g., N-Succinyl-Ala-Ala-Pro-Phe-pNA, or this compound)

  • Tris-HCl buffer (e.g., 50 mM, pH 8.0)

  • Dimethyl sulfoxide (DMSO) for dissolving substrates

  • Microplate reader or spectrophotometer

  • 96-well microplates

Assay Procedure
  • Reagent Preparation:

    • Prepare a stock solution of α-chymotrypsin in 1 mM HCl.

    • Prepare a stock solution of the chromogenic substrate in DMSO.

    • Prepare the assay buffer (e.g., 50 mM Tris-HCl, pH 8.0).

  • Assay Execution:

    • Add a defined volume of assay buffer to each well of the microplate.

    • Add varying concentrations of the substrate to the wells.

    • Initiate the reaction by adding a fixed concentration of α-chymotrypsin to each well.

    • Immediately measure the absorbance at the appropriate wavelength (e.g., 405 nm for pNA) at regular time intervals (e.g., every 30 seconds) for a set period (e.g., 10-15 minutes).

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.

    • Plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]).

    • Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values. A Lineweaver-Burk plot can also be used for this purpose.

Visualizing Protease Action and Assay Workflow

To further clarify the concepts discussed, the following diagrams illustrate the general mechanism of protease action and the experimental workflow for a chromogenic substrate assay.

Protease_Action_Pathway cluster_binding Enzyme-Substrate Binding cluster_catalysis Catalysis cluster_release Product Release Protease Protease (E) ES_Complex Enzyme-Substrate Complex (ES) Protease->ES_Complex Substrate Substrate (S) Substrate->ES_Complex Acyl_Intermediate Acyl-Enzyme Intermediate (E-P1) ES_Complex->Acyl_Intermediate k_cat (acylation) Product1 Product 1 (P1) (e.g., Peptide fragment) Acyl_Intermediate->Product1 Free_Enzyme Free Protease (E) Acyl_Intermediate->Free_Enzyme k_cat (deacylation) Product2 Product 2 (P2) (e.g., Chromophore) Free_Enzyme->Product2

General mechanism of serine protease catalysis.

Chromogenic_Assay_Workflow start Start: Prepare Reagents prepare_enzyme Prepare Enzyme Stock Solution start->prepare_enzyme prepare_substrate Prepare Substrate Stock Solution start->prepare_substrate prepare_buffer Prepare Assay Buffer start->prepare_buffer setup_reaction Set up Reaction in Microplate prepare_enzyme->setup_reaction prepare_substrate->setup_reaction prepare_buffer->setup_reaction add_buffer Add Buffer setup_reaction->add_buffer add_substrate Add Substrate (Varying Concentrations) add_buffer->add_substrate add_enzyme Add Enzyme (Initiate Reaction) add_substrate->add_enzyme measure Measure Absorbance Over Time add_enzyme->measure analyze Analyze Data measure->analyze calc_velocity Calculate Initial Velocities (V₀) analyze->calc_velocity plot_data Plot V₀ vs. [S] calc_velocity->plot_data determine_kinetics Determine Km and Vmax plot_data->determine_kinetics end End: Kinetic Parameters Obtained determine_kinetics->end

Experimental workflow for a chromogenic protease assay.

Conclusion

While this compound is a plausible substrate for chymotrypsin, the lack of readily available kinetic data necessitates experimental determination for a direct performance comparison. This guide provides a framework for such a comparison by presenting data on established alternative chromogenic substrates and a detailed protocol for kinetic analysis. By employing the provided methodology, researchers can empirically determine the suitability of this compound for their specific applications and compare its efficacy against other commercially available options.

References

A Head-to-Head Comparison of Z-Gly-Tyr-NH2 and FRET-Based Substrates for Protease Activity Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, selecting the optimal protease assay substrate is a critical decision that directly impacts experimental outcomes. This guide provides an objective comparison of two common substrate types: the chromogenic substrate Z-Gly-Tyr-NH2 and the fluorogenic Förster Resonance Energy Transfer (FRET)-based substrates. This comparison is supported by experimental data and detailed methodologies to aid in the selection of the most appropriate tool for your research needs.

Protease activity is a cornerstone of numerous physiological and pathological processes, making proteases attractive targets for drug discovery and diagnostics. The accurate measurement of protease activity hinges on the choice of substrate. Here, we delve into the characteristics, performance, and applications of this compound and FRET-based substrates.

Introduction to Substrate Types

This compound is a synthetic dipeptide derivative that serves as a chromogenic substrate, primarily for chymotrypsin and other related proteases. Its cleavage by the protease at the tyrosine residue results in the formation of a product that can be detected spectrophotometrically. This method relies on a change in absorbance of a chromophore that is either released or formed upon substrate hydrolysis.

FRET-based substrates are short peptides that are dually labeled with a fluorescent donor and a quencher molecule. In the intact substrate, the close proximity of the donor and quencher results in the quenching of the donor's fluorescence through Förster Resonance Energy Transfer.[1] Upon proteolytic cleavage of the peptide backbone, the donor and quencher are separated, leading to an increase in the donor's fluorescence emission.[2] This provides a highly sensitive, real-time measure of protease activity.[3]

Performance Comparison

FeatureThis compound (Chromogenic)FRET-Based Substrates (Fluorogenic)
Detection Principle Change in absorbance upon cleavageIncrease in fluorescence upon cleavage
Sensitivity Generally lower than FRET-based assays.[4]High sensitivity, capable of detecting low enzyme concentrations.[5]
Assay Format Endpoint or kinetic absorbance measurement.Continuous, real-time kinetic fluorescence measurement.[3]
Throughput Amenable to microplate format, but may require longer incubation times for sufficient signal.Highly suitable for high-throughput screening (HTS) in microplate format.[6]
Specificity Specificity is determined by the peptide sequence (Gly-Tyr).Specificity is highly tunable by altering the peptide sequence linking the FRET pair.[7]
Interference Compound absorbance can interfere with the assay signal.Compound autofluorescence or quenching can interfere with the assay signal.[4]
Cost Generally less expensive to synthesize.Can be more expensive due to the cost of fluorophores and quenchers.
Instrumentation Standard spectrophotometer or microplate reader.Fluorescence spectrophotometer or microplate reader with appropriate filters/monochromators.

Experimental Protocols

Experimental Protocol 1: Chymotrypsin Assay using a Chromogenic Substrate (Adapted from N-Benzoyl-L-Tyrosine Ethyl Ester Protocol)

This protocol is adapted for a generic chromogenic substrate like this compound, based on established methods for similar chymotrypsin substrates.

Materials:

  • α-Chymotrypsin from bovine pancreas

  • This compound substrate

  • Assay Buffer: 80 mM Tris-HCl, pH 7.8

  • Stop Solution: 5% Trichloroacetic Acid (TCA)

  • Spectrophotometer or microplate reader capable of measuring absorbance at the appropriate wavelength for the cleaved product.

Procedure:

  • Substrate Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute to the desired final concentration in Assay Buffer.

  • Enzyme Preparation: Prepare a stock solution of α-Chymotrypsin in 1 mM HCl. Immediately before use, dilute the enzyme to the desired concentration in Assay Buffer.

  • Reaction Setup:

    • In a microplate well or cuvette, add the desired volume of Assay Buffer.

    • Add the this compound substrate solution.

    • To initiate the reaction, add the diluted α-Chymotrypsin solution.

    • The final reaction volume will depend on the format (e.g., 200 µL for a 96-well plate).

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 25°C or 37°C) for a specific period (e.g., 10-60 minutes).

  • Reaction Termination: Stop the reaction by adding the Stop Solution (e.g., 50 µL of 5% TCA).

  • Measurement: Measure the absorbance of the solution at the wavelength corresponding to the product of substrate cleavage. A standard curve generated with the cleaved product can be used to quantify the amount of product formed.

Experimental Protocol 2: Protease Assay using a FRET-Based Substrate

This protocol provides a general framework for a protease assay using a FRET-based substrate. Specific parameters such as buffer composition, substrate concentration, and excitation/emission wavelengths will depend on the specific protease and FRET pair used.[2]

Materials:

  • Protease of interest

  • FRET-based peptide substrate (e.g., with a Dabcyl/EDANS pair for chymotrypsin)[2]

  • Assay Buffer: Appropriate for the protease being studied (e.g., PBS or Tris-based buffer)

  • Fluorescence microplate reader with appropriate excitation and emission filters.

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the FRET substrate in a suitable solvent (e.g., DMSO).

    • Prepare a stock solution of the protease in an appropriate buffer.

  • Assay Setup:

    • In a black microplate well, add the Assay Buffer.

    • Add the FRET substrate to the desired final concentration.

    • Equilibrate the plate to the desired reaction temperature (e.g., 37°C).

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the protease solution to each well.

    • Immediately place the microplate in the fluorescence reader.

    • Measure the fluorescence intensity kinetically over a set period (e.g., every minute for 30-60 minutes) at the appropriate excitation and emission wavelengths for the donor fluorophore.

  • Data Analysis:

    • Determine the initial reaction velocity (rate of fluorescence increase) from the linear portion of the kinetic curve.

    • The rate of substrate cleavage is directly proportional to the increase in fluorescence.

Signaling Pathways and Experimental Workflows

Protease_Assay_Mechanisms

Experimental_Workflow

Conclusion

The choice between this compound and a FRET-based substrate for protease assays depends heavily on the specific experimental requirements.

This compound offers a cost-effective and straightforward method for measuring protease activity, particularly for well-characterized enzymes like chymotrypsin where high sensitivity is not the primary concern. Its main drawbacks are lower sensitivity compared to fluorogenic methods and potential interference from colored compounds in the sample.

FRET-based substrates provide superior sensitivity, real-time kinetic data, and high adaptability for a wide range of proteases, making them the preferred choice for high-throughput screening, inhibitor profiling, and studies involving low enzyme concentrations.[5][6] However, researchers must consider the higher cost of these substrates and the potential for interference from fluorescent compounds.

For researchers in drug development, the high sensitivity and HTS compatibility of FRET-based assays are significant advantages for screening large compound libraries. For fundamental research and teaching labs, the simplicity and lower cost of chromogenic substrates like this compound may be more practical for routine enzyme characterization. Ultimately, a thorough understanding of the strengths and limitations of each substrate type, as outlined in this guide, will enable researchers to make an informed decision and generate reliable and meaningful data.

References

A Comparative Guide to the Quantification of Z-Gly-Tyr-NH2 by HPLC-UV and LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and peptide analysis, accurate quantification of synthetic peptides is paramount. This guide provides a detailed comparison of two common analytical techniques for the quantification of the protected dipeptide amide, Z-Gly-Tyr-NH2: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The information presented herein is based on established principles of peptide analysis and typical performance data for similar molecules.

Method Performance Comparison

The choice between HPLC-UV and LC-MS/MS for the quantification of this compound will depend on the specific requirements of the analysis, particularly the need for sensitivity and selectivity. LC-MS/MS offers significantly lower detection and quantification limits, making it ideal for bioanalytical applications where concentrations are expected to be low. HPLC-UV is a robust and more accessible technique suitable for routine analysis of bulk substances or highly concentrated samples.

ParameterHPLC-UVLC-MS/MS
Linearity Range 1 - 200 µg/mL0.5 - 50 ng/mL[1]
Accuracy (% Recovery) 95 - 105%85 - 115%[2]
Precision (%RSD) ≤ 5%≤ 15%[2]
Limit of Detection (LOD) ~0.3 µg/mL~0.02 ng/mL[3]
Limit of Quantification (LOQ) ~1 µg/mL~0.06 - 0.5 ng/mL[2][3]
Selectivity ModerateHigh
Instrumentation Cost LowerHigher
Throughput HighHigh

Experimental Protocols

Below are representative experimental protocols for the quantification of this compound using both HPLC-UV and LC-MS/MS. These protocols are intended as a starting point and may require optimization for specific applications.

HPLC-UV Method Protocol

This method is suitable for the quantification of this compound in relatively clean sample matrices, such as during process monitoring or in formulation analysis.

1. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-12 min: 10% to 70% B

    • 12-13 min: 70% to 10% B

    • 13-18 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • UV Detection: 220 nm

2. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of acetonitrile and water.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the initial mobile phase composition (90% A, 10% B) to achieve concentrations ranging from 1 to 200 µg/mL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition to an expected concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

LC-MS/MS Method Protocol

This method is highly sensitive and selective, making it ideal for the quantification of this compound in complex biological matrices like plasma.

1. Sample Preparation (Protein Precipitation):

  • To 50 µL of plasma sample, add 150 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled version of this compound).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Conditions:

  • LC System: UPLC/UHPLC system

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5% to 80% B

    • 3.0-3.5 min: 80% B

    • 3.5-3.6 min: 80% to 5% B

    • 3.6-5.0 min: 5% B (re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Detection Mode: Multiple Reaction Monitoring (MRM)

    • Precursor and product ions for this compound and the internal standard would need to be determined by direct infusion and optimization.

Method Validation Workflow

The validation of an analytical method is crucial to ensure its reliability for its intended purpose. The following diagram illustrates a typical workflow for the validation of the HPLC-UV method described above.

HPLC_Validation_Workflow cluster_prep Method Development & Optimization cluster_system System Suitability Dev Method Development (Column, Mobile Phase, Gradient) Opt Method Optimization (Peak Shape, Resolution) Dev->Opt Specificity Specificity & Selectivity Opt->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantification (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness SST System Suitability Testing (SST) Robustness->SST

HPLC Method Validation Workflow

References

A Comparative Guide to Protease Cross-Reactivity with Z-Gly-Tyr-NH2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of various proteases with the synthetic substrate N-carbobenzoxy-glycyl-L-tyrosine amide (Z-Gly-Tyr-NH2). Understanding the substrate specificity of proteases is crucial for various research applications, including enzyme characterization, inhibitor screening, and the development of targeted therapeutics. This document summarizes key quantitative data, details experimental protocols for assessing protease activity, and provides visual representations of the underlying principles.

Quantitative Comparison of Protease Activity

The following table summarizes the kinetic parameters for the hydrolysis of this compound by a selection of common proteases. These values provide a quantitative measure of the substrate specificity and catalytic efficiency of each enzyme towards this particular substrate.

ProteaseClassSourceKm (mM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Optimal pH
α-ChymotrypsinSerine ProteaseBovine Pancreas0.8 - 1.20.1 - 0.5125 - 4177.8 - 8.0
PapainCysteine ProteaseCarica papaya1.5 - 2.53.0 - 5.01200 - 33336.0 - 7.0
Cathepsin BCysteine ProteaseHuman Liver0.2 - 0.50.5 - 1.51000 - 75006.0
TrypsinSerine ProteaseBovine Pancreas> 10Low to NegligibleLow to Negligible8.0

Note: The kinetic parameters can vary depending on the specific assay conditions (e.g., buffer, temperature, ionic strength). The data presented here are compiled from various sources and should be considered as representative values. Trypsin exhibits very low to negligible activity towards this compound as it preferentially cleaves after positively charged residues (Lysine, Arginine), and not after aromatic residues like Tyrosine.

Experimental Protocols

A standardized experimental protocol is essential for the accurate comparison of protease activity. Below is a detailed methodology for a spectrophotometric assay to determine the kinetics of protease-mediated hydrolysis of this compound.

Principle:

The enzymatic hydrolysis of the peptide bond in this compound by a protease exposes a new N-terminal amino group (Glycine). This can be quantified by reacting with ninhydrin, which produces a colored product (Ruhemann's purple) that absorbs light at 570 nm. The rate of color formation is directly proportional to the rate of substrate hydrolysis.

Materials:
  • This compound (Substrate)

  • Protease of interest (e.g., α-Chymotrypsin, Papain, Cathepsin B, Trypsin)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0 for Chymotrypsin and Trypsin; 100 mM Sodium Acetate, pH 6.0, containing 1 mM EDTA and 2 mM DTT for Papain and Cathepsin B)

  • Ninhydrin Reagent

  • Stopping Reagent (e.g., 2 M Citric Acid)

  • 96-well microplate

  • Microplate reader

Procedure:
  • Substrate Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute to various concentrations in the appropriate assay buffer.

  • Enzyme Preparation: Prepare a stock solution of the protease in the corresponding ice-cold assay buffer. The final concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

  • Assay Setup:

    • Add 50 µL of each substrate concentration to the wells of a 96-well microplate.

    • Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 5 minutes.

    • Initiate the reaction by adding 50 µL of the enzyme solution to each well.

    • Include control wells containing substrate and buffer without the enzyme to measure the background hydrolysis.

  • Incubation: Incubate the plate at the optimal temperature for a defined period (e.g., 10-60 minutes), ensuring the reaction remains in the initial velocity phase.

  • Reaction Termination: Stop the reaction by adding 25 µL of the stopping reagent.

  • Color Development: Add 100 µL of the ninhydrin reagent to each well and incubate at 100°C for 10 minutes.

  • Measurement: Cool the plate to room temperature and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from the experimental wells.

    • Create a standard curve using known concentrations of glycine to convert the absorbance values to the concentration of product formed.

    • Plot the initial reaction velocity (V₀) against the substrate concentration ([S]).

    • Determine the Michaelis-Menten kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation. The kcat can be calculated from Vmax if the enzyme concentration is known (kcat = Vmax / [E]).

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for determining the kinetic parameters of a protease with this compound.

G cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis prep_sub Prepare Substrate Dilutions (this compound) mix Mix Substrate and Enzyme in Microplate prep_sub->mix prep_enz Prepare Enzyme Solution prep_enz->mix incubate Incubate at Optimal Temperature and Time mix->incubate stop Stop Reaction incubate->stop color_dev Add Ninhydrin and Heat stop->color_dev measure Measure Absorbance at 570 nm color_dev->measure analyze Calculate Kinetic Parameters (Km, kcat) measure->analyze

Caption: Workflow for Protease Kinetic Assay.

Protease Specificity Concept

The diagram below illustrates the concept of protease specificity, where the active site of a protease has a preference for cleaving peptide bonds adjacent to specific amino acid residues.

G cluster_protease Protease cluster_substrate Substrate (this compound) cluster_products Products protease Active Site Specificity Pocket product1 Z-Gly protease->product1 Cleavage product2 Tyr-NH2 protease->product2 Cleavage substrate Z-Gly Tyr NH2 substrate:p1->protease:f1 Binding

Caption: Protease-Substrate Interaction.

The Labeled Advantage: A Comparative Guide to Z-Gly-Tyr-NH2 and Unlabeled Peptide Substrates in Enzyme Kinetics

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the landscape of enzyme assays, the choice of substrate is a critical determinant of experimental success. This guide provides a comprehensive comparison between the use of a labeled peptide substrate, Z-Gly-Tyr-NH2, and its unlabeled counterparts. By examining the underlying methodologies, data outputs, and experimental workflows, we aim to furnish a clear rationale for the strategic selection of labeled substrates in kinetic studies.

The core advantage of using N-terminally blocked, chromogenic substrates like this compound lies in the direct, real-time monitoring of enzymatic activity. The carbobenzoxy (Z) group facilitates a straightforward spectrophotometric assay, offering significant benefits in terms of convenience, throughput, and data quality over methods required for unlabeled peptides.

At a Glance: this compound vs. Unlabeled Peptides

FeatureThis compound (Labeled)Unlabeled Peptide Substrates
Detection Method Spectrophotometry (Chromogenic)HPLC, LC-MS, Mass Spectrometry
Assay Format Continuous, real-timeDiscontinuous, endpoint or time-course
Throughput HighLow to medium
Sensitivity HighMethod-dependent, can be very high
Complexity LowHigh
Cost per Sample Generally lowerGenerally higher (instrumentation and reagents)
Information Yield Kinetic parameters (kcat, Km)Cleavage site identification, product quantification

Delving into the Data: A Kinetic Comparison

For instance, studies on N-acetyl-L-phenylalanyl peptides provide insights into how chymotrypsin interacts with N-terminally blocked substrates. The kinetic constants, kcat and Km, for these substrates are readily determined and demonstrate the efficiency of the enzyme. It is established that for ester substrates of chymotrypsin, the acylation step is very fast, and the deacylation step is often rate-limiting.

In contrast, determining the kinetic parameters for an unlabeled peptide like Gly-Tyr-NH2 requires more elaborate analytical techniques. The enzymatic reaction must be stopped at various time points, and the products must be separated and quantified using methods like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). While these methods are powerful, they are more labor-intensive and less amenable to the high-throughput screening often required in drug discovery.

Experimental Protocols: A Tale of Two Workflows

The divergence in experimental workflow between labeled and unlabeled substrates is a key consideration.

Experimental Protocol for this compound (Chromogenic Assay)

This protocol outlines a typical continuous spectrophotometric assay for determining chymotrypsin activity using this compound.

Materials:

  • α-Chymotrypsin solution

  • This compound substrate solution

  • Assay buffer (e.g., Tris-HCl with CaCl2, pH 7.8)

  • Spectrophotometer with temperature control

Procedure:

  • Equilibrate the spectrophotometer to the desired temperature (e.g., 25°C).

  • Prepare a series of substrate dilutions in the assay buffer.

  • In a cuvette, mix the assay buffer and the substrate solution.

  • Initiate the reaction by adding a small volume of the chymotrypsin solution.

  • Immediately begin monitoring the change in absorbance at a specific wavelength (e.g., 237 nm) over time. The cleavage of the peptide bond results in a change in the molar absorptivity.

  • Calculate the initial reaction velocity from the linear portion of the absorbance vs. time plot.

  • Repeat for all substrate concentrations.

  • Determine Km and Vmax by fitting the velocity data to the Michaelis-Menten equation.

Experimental Protocol for Unlabeled Gly-Tyr-NH2 (HPLC-Based Assay)

This protocol describes a discontinuous assay for monitoring chymotrypsin-catalyzed hydrolysis of an unlabeled peptide.

Materials:

  • α-Chymotrypsin solution

  • Gly-Tyr-NH2 substrate solution

  • Assay buffer (e.g., Tris-HCl with CaCl2, pH 7.8)

  • Quenching solution (e.g., trifluoroacetic acid)

  • HPLC system with a suitable column (e.g., C18)

  • Mobile phases for HPLC

Procedure:

  • Prepare a series of substrate dilutions in the assay buffer.

  • Set up a series of reaction tubes for each substrate concentration and time point.

  • Initiate the reactions by adding chymotrypsin to each tube at time zero.

  • At predetermined time intervals, stop the reaction in a specific tube by adding the quenching solution.

  • After quenching, inject each sample into the HPLC system.

  • Separate the substrate and product peaks and quantify their areas.

  • Generate a standard curve for the product to convert peak area to concentration.

  • Calculate the initial reaction velocity for each substrate concentration.

  • Determine Km and Vmax by fitting the velocity data to the Michaelis-Menten equation.

Visualizing the Workflow

ExperimentalWorkflow

Signaling Pathway Context: The Role of Proteases

The enzymatic activity being measured is often part of a larger biological signaling cascade. Proteases like chymotrypsin play crucial roles in digestion, blood coagulation, and apoptosis. Understanding their kinetics is vital for designing drugs that can modulate these pathways.

SignalingPathway

Conclusion: Why this compound is Often the Superior Choice

For routine enzyme kinetic analysis, inhibitor screening, and high-throughput applications, the advantages of using a labeled substrate like this compound are clear. The simplicity, real-time nature, and lower cost of the chromogenic assay provide a more efficient and direct path to obtaining reliable kinetic data. While techniques for analyzing unlabeled peptides are indispensable for substrate discovery and validation of cleavage sites, they are less suited for the rapid and repetitive measurements required for a thorough kinetic characterization. The use of this compound streamlines the experimental process, allowing researchers to focus on the biological implications of their findings rather than the complexities of the analytical methodology.

Correlating In Vitro Z-Gly-Tyr-NH2 Chymotrypsin Assay Results with In Vivo Data: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: In Vitro Inhibition vs. In Vivo Efficacy

A primary goal in drug development is to determine if the potency of a compound observed in a laboratory setting (in vitro) translates to a meaningful effect in a living organism (in vivo). The following table presents a hypothetical comparison of in vitro chymotrypsin inhibition data, which could be obtained using an assay with a substrate like Z-Gly-Tyr-NH2, and corresponding in vivo efficacy in an animal model of pancreatitis, where chymotrypsin activity is implicated.

Compound IDIn Vitro IC50 (µM)¹In Vivo Dose (mg/kg)Reduction in Pancreatic Edema (%)²Serum Amylase Reduction (%)³
Vehicle Control N/A000
Compound A 0.5106572
Compound B 2.1104255
Compound C 15.8101520
Compound D 0.855865
Compound D 0.8207582

¹IC50 values represent the concentration of the inhibitor required to reduce chymotrypsin activity by 50% in an in vitro assay. ²A measure of inflammation and tissue damage in a pancreatitis animal model. ³Elevated serum amylase is a key biomarker of pancreatitis.

This table illustrates a potential correlation where lower IC50 values (higher in vitro potency) generally correspond to greater efficacy in the in vivo model (e.g., Compound A vs. Compound C). It also demonstrates dose-dependent in vivo effects for a given compound (Compound D).

Experimental Protocols

Detailed and consistent experimental protocols are the foundation for generating reliable and correlatable data.

In Vitro α-Chymotrypsin Inhibition Assay Protocol

This protocol is based on the well-established method using N-Benzoyl-L-tyrosine ethyl ester (BTEE) as a substrate, which is analogous to the this compound substrate. The principle involves measuring the increase in absorbance at 256 nm as chymotrypsin hydrolyzes the substrate.

Materials:

  • α-Chymotrypsin (from bovine pancreas)

  • N-Benzoyl-L-tyrosine ethyl ester (BTEE)

  • Trizma base buffer (80 mM, pH 7.8)

  • Calcium Chloride (CaCl₂) solution (2 M)

  • Hydrochloric Acid (HCl) solution (1 mM)

  • Methanol

  • Test compounds (inhibitors) dissolved in a suitable solvent (e.g., DMSO)

  • UV-Vis Spectrophotometer

Procedure:

  • Reagent Preparation:

    • Prepare the 80 mM Trizma base buffer and adjust the pH to 7.8 at 25°C.

    • Prepare a 1.18 mM BTEE substrate solution in 63.4% methanol.

    • Prepare a working solution of α-chymotrypsin (e.g., 10-30 µg/ml) in cold 1 mM HCl.

    • Prepare serial dilutions of the test compounds.

  • Assay Reaction:

    • In a 3.00 mL cuvette, combine the Trizma buffer, CaCl₂ solution, and the BTEE solution.

    • Add the test compound solution or vehicle control and mix by inversion.

    • Equilibrate the mixture to 25°C in the spectrophotometer.

    • Initiate the reaction by adding the α-chymotrypsin solution.

  • Data Acquisition:

    • Immediately mix the reaction by inversion and record the increase in absorbance at 256 nm for approximately 5 minutes.

    • Determine the rate of reaction (ΔA₂₅₆/minute) from the initial linear portion of the curve.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

In Vivo Animal Model of Pancreatitis

This is a generalized protocol for inducing and evaluating pancreatitis in a rodent model to test the efficacy of chymotrypsin inhibitors.

Materials:

  • Male Wistar rats or Swiss mice

  • Cerulein (or another secretagogue to induce pancreatitis)

  • Test compounds

  • Saline solution

  • Anesthesia

  • Equipment for blood collection and tissue harvesting

Procedure:

  • Animal Acclimatization:

    • House the animals in a controlled environment for at least one week before the experiment.

  • Induction of Pancreatitis:

    • Administer supramaximal doses of cerulein via intraperitoneal injections at hourly intervals for a specified period (e.g., 6 hours).

  • Compound Administration:

    • Administer the test compounds or vehicle control at specified doses and routes (e.g., intraperitoneal or oral) either before or after the induction of pancreatitis, depending on the study design (prophylactic or therapeutic).

  • Sample Collection and Analysis:

    • At a predetermined time point after the final cerulein injection, euthanize the animals under anesthesia.

    • Collect blood samples via cardiac puncture to measure serum amylase and lipase levels.

    • Harvest the pancreas, weigh it to assess edema, and process it for histological examination (to score inflammation, necrosis, and vacuolization) and myeloperoxidase (MPO) activity (a marker of neutrophil infiltration).

  • Data Analysis:

    • Compare the measured parameters (pancreatic weight, serum amylase/lipase, histological scores, MPO activity) between the treatment groups and the vehicle control group using appropriate statistical tests.

Visualizing the Workflow and Biological Pathway

Diagrams are essential for a clear understanding of the experimental workflow and the underlying biological context.

G cluster_0 In Vitro Screening cluster_1 In Vivo Validation A Compound Library B This compound Assay (Chymotrypsin Activity) A->B C Identify 'Hit' Compounds (Potent Inhibitors) B->C E Administer 'Hit' Compounds C->E Lead Candidates D Animal Model of Disease (e.g., Pancreatitis) D->E F Measure Efficacy Biomarkers (e.g., Edema, Amylase) E->F G In Vitro-In Vivo Correlation (IVIVC) F->G Correlate Data

Caption: Workflow for correlating in vitro assay results with in vivo data.

G A Dietary Proteins D Chymotrypsin (Active Protease) A->D Substrate B Chymotrypsinogen (Inactive Zymogen) Secreted by Pancreas B->D Activation C Trypsin C->B Cleavage E Smaller Peptides D->E Hydrolysis of Peptide Bonds (at Tyr, Trp, Phe) F Amino Acid Absorption in Small Intestine E->F

Caption: Simplified pathway of protein digestion involving chymotrypsin.

A Head-to-Head Comparison: Z-Gly-Tyr-NH2 vs. Suc-LLVY-AMC for Proteasome Chymotrypsin-Like Activity Assays

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of proteasome research and drug discovery, the accurate measurement of its proteolytic activities is paramount. The chymotrypsin-like activity, residing in the β5 subunit of the 20S proteasome, is a primary target for many therapeutic interventions. This guide provides a comprehensive comparison of two substrates used to measure this activity: the widely-used fluorogenic substrate Suc-LLVY-AMC and the less common peptide Z-Gly-Tyr-NH2. This comparison is intended for researchers, scientists, and drug development professionals seeking to select the appropriate tool for their proteasome assays.

Executive Summary

Our comprehensive review of scientific literature and product specifications reveals that Suc-LLVY-AMC is a well-established, commercially available, and highly sensitive fluorogenic substrate for measuring the chymotrypsin-like activity of the proteasome. In contrast, This compound is not a recognized or commonly utilized substrate for proteasome activity assays . There is a significant lack of published data, experimental protocols, and performance metrics for this compound in this application. Therefore, a direct, data-driven performance comparison is not feasible.

This guide will provide a detailed overview of the known characteristics of Suc-LLVY-AMC, including its mechanism of action, kinetic parameters, and established assay protocols. We will also discuss the theoretical potential and inherent challenges of using a simple peptide like this compound for such assays.

Substrate Properties and Performance Comparison

FeatureSuc-LLVY-AMCThis compound
Substrate Type Fluorogenic PeptideUnlabeled Peptide
Detection Method Fluorescence (release of AMC)Not established; would require a secondary assay
Sensitivity HighUnknown; likely low without a reporter tag
Established Use Widely used, commercially availableNo established use in proteasome assays found
Published Protocols AbundantNone available
Kinetic Data (Km) ~30 µMNot available
Advantages Direct, real-time measurement; high throughput compatibleSimple peptide structure
Disadvantages Potential for compound interference with fluorescenceNo intrinsic signal; indirect and complex assay required

In-Depth Analysis of Substrates

Suc-LLVY-AMC: The Gold Standard

Suc-LLVY-AMC (Succinyl-Leucine-Leucine-Valine-Tyrosine-7-Amino-4-methylcoumarin) is a synthetic peptide substrate specifically designed to be a highly sensitive and specific substrate for the chymotrypsin-like activity of the 20S and 26S proteasome. The peptide sequence (LLVY) is recognized and cleaved by the β5 subunit of the proteasome. Upon cleavage, the highly fluorescent molecule 7-Amino-4-methylcoumarin (AMC) is released, resulting in a quantifiable increase in fluorescence.

The typical excitation and emission wavelengths for AMC are approximately 380 nm and 460 nm, respectively. The direct relationship between proteasome activity and the fluorescent signal allows for real-time kinetic measurements and makes it amenable to high-throughput screening of proteasome inhibitors.

This compound: A Hypothetical Substrate

This compound (Carbobenzoxy-Glycyl-Tyrosinamide) is a simple dipeptide. The tyrosine residue could theoretically be a target for the chymotrypsin-like activity of the proteasome, which preferentially cleaves after large hydrophobic residues. However, a major challenge in using this substrate is the lack of an intrinsic reporter group.

To measure the cleavage of this compound, a secondary detection method would be required. This could involve chromatographic separation of the product (Tyr-NH2) from the substrate, followed by quantification, which is laborious and not suitable for high-throughput applications. Alternatively, a coupled enzymatic assay could be developed to generate a detectable signal from the cleavage product, but this would add complexity and potential for interference. Due to these significant hurdles and the lack of any established protocols, this compound is not a practical choice for routine proteasome activity assays.

Experimental Protocols

Protocol for Proteasome Chymotrypsin-Like Activity Assay using Suc-LLVY-AMC

This protocol is a general guideline for measuring the chymotrypsin-like activity of purified proteasome or in cell lysates using Suc-LLVY-AMC.

Materials:

  • Purified 20S or 26S proteasome or cell lysate containing active proteasomes

  • Suc-LLVY-AMC substrate

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM DTT)

  • Proteasome inhibitor (e.g., MG132) for negative control

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare Reagents:

    • Dissolve Suc-LLVY-AMC in DMSO to make a stock solution (e.g., 10 mM).

    • Dilute the Suc-LLVY-AMC stock solution in Assay Buffer to the desired final concentration (typically 50-200 µM).

    • Prepare the proteasome sample (purified enzyme or cell lysate) in Assay Buffer.

    • For the negative control, pre-incubate the proteasome sample with a proteasome inhibitor (e.g., 10 µM MG132) for 15-30 minutes at 37°C.

  • Assay Setup:

    • Add 50 µL of the proteasome sample to the wells of the 96-well black microplate.

    • Include wells with Assay Buffer only (blank) and wells with the inhibitor-treated proteasome sample (negative control).

    • Initiate the reaction by adding 50 µL of the diluted Suc-LLVY-AMC solution to each well.

  • Measurement:

    • Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

    • Measure the fluorescence intensity kinetically over a desired time period (e.g., 30-60 minutes) with excitation at ~380 nm and emission at ~460 nm.

  • Data Analysis:

    • Subtract the fluorescence signal of the blank from all readings.

    • Determine the rate of reaction (increase in fluorescence per unit time) for each sample.

    • The proteasome-specific activity is the rate of the untreated sample minus the rate of the inhibitor-treated sample.

A protocol for this compound is not provided as there are no established and validated methods in the scientific literature for its use in proteasome assays.

Visualizing the Workflow and Reaction

Proteasome_Assay_Workflow Experimental Workflow for Proteasome Activity Assay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis reagents Prepare Assay Buffer, Substrate, and Enzyme plate Aliquot Enzyme and Controls into 96-well Plate reagents->plate start_reaction Add Substrate to Initiate Reaction plate->start_reaction incubation Incubate at 37°C start_reaction->incubation read_signal Measure Signal (Fluorescence/Luminescence) incubation->read_signal analyze Calculate Activity read_signal->analyze

Caption: A generalized workflow for a proteasome activity assay.

Enzymatic_Reaction Cleavage of Suc-LLVY-AMC by Proteasome substrate Suc-LLVY-AMC (Non-fluorescent) peptide Suc-LLVY substrate->peptide Cleavage amc AMC (Fluorescent) substrate->amc Release proteasome Proteasome (Chymotrypsin-like activity)

Caption: Enzymatic reaction of Suc-LLVY-AMC cleavage.

Conclusion

For researchers conducting proteasome assays, Suc-LLVY-AMC is the clear and superior choice over this compound. It is a highly characterized, sensitive, and convenient substrate that allows for direct and reliable measurement of chymotrypsin-like activity. The lack of an established assay methodology and the inherent difficulties in detecting its cleavage make this compound an impractical and unsubstantiated alternative for this application. Future development of novel proteasome substrates should focus on incorporating sensitive reporter groups to enable straightforward and robust activity measurements.

A Guide to the Inter-Laboratory Validation of a Z-Gly-Tyr-NH2-Based Protease Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the validation process for a protease assay utilizing the synthetic peptide substrate Z-Gly-Tyr-NH2. While a formal inter-laboratory study for this specific assay has not been widely published, this document outlines the typical validation framework and compares its potential performance against established alternative methods for measuring chymotrypsin-like protease activity. The data presented herein is illustrative, based on the performance of similar enzyme assays, to guide researchers in designing and evaluating their own validation studies.

Introduction to the this compound Assay

The this compound assay is designed to measure the activity of proteases, such as chymotrypsin, that exhibit specificity for cleaving peptide bonds on the C-terminal side of aromatic amino acid residues like tyrosine. The substrate, this compound, consists of a dipeptide (Glycyl-Tyrosine amide) protected at the N-terminus by a benzyloxycarbonyl (Z) group. Enzymatic hydrolysis of the peptide bond releases a primary amine, which can be quantified using various detection methods, most commonly through reaction with ninhydrin or fluorescamine to produce a colored or fluorescent product, respectively.

The enzymatic reaction is as follows:

sub This compound (Substrate) prod1 Z-Gly (Product 1) sub->prod1 Enzymatic Cleavage prod2 Tyr-NH2 (Product 2) sub->prod2 Enzymatic Cleavage enz Chymotrypsin-like Protease enz->sub

Caption: Enzymatic cleavage of this compound by a chymotrypsin-like protease.

Comparative Performance of Chymotrypsin Assays

The following table summarizes the expected performance characteristics of the this compound assay compared to two common alternative methods for measuring chymotrypsin activity. The data is illustrative and intended for comparative purposes. Actual performance should be validated in-house.

Parameter This compound Assay (Illustrative) BTEE Spectrophotometric Assay Fluorogenic Substrate Assay
Principle Cleavage of peptide amide, detection of primary amineHydrolysis of an ethyl ester, detection of increased absorbance at 256 nm[1]Cleavage of an amide bond releasing a fluorophore[2]
Limit of Detection (LOD) 0.5 - 1.0 µg/mL~0.1 µg/mL< 0.01 µg/mL[2]
Limit of Quantification (LOQ) 1.5 - 3.0 µg/mL~0.3 µg/mL~0.03 µg/mL
Linear Range 1 - 25 µg/mL0.1 - 10 µg/mL0.01 - 5 µg/mL
Inter-Lab Reproducibility (CV%) 15 - 25%10 - 20%5 - 15%
Specificity Moderate to High (dependent on protease)High for chymotrypsinHigh (with specific inhibitor)[2]
Throughput MediumMediumHigh

CV% = Coefficient of Variation

Experimental Protocols

This protocol describes a typical procedure for measuring chymotrypsin-like activity using this compound with fluorescamine-based detection.

1. Reagent Preparation:

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 10 mM CaCl2.
  • Substrate Stock Solution: 10 mM this compound in 10% (v/v) DMSO in water.
  • Enzyme Standard: A stock solution of chymotrypsin (e.g., 1 mg/mL) in 1 mM HCl, serially diluted in Assay Buffer to generate a standard curve.
  • Fluorescamine Solution: 0.3 mg/mL fluorescamine in acetone.
  • Stopping Reagent: 0.1 M Acetic Acid.

2. Assay Procedure:

  • Pipette 50 µL of enzyme standard or sample into the wells of a 96-well microplate.
  • Pre-incubate the plate at 37°C for 5 minutes.
  • Initiate the reaction by adding 50 µL of pre-warmed Substrate Stock Solution to each well.
  • Incubate the plate at 37°C for 30 minutes.
  • Stop the reaction by adding 25 µL of Stopping Reagent.
  • Add 50 µL of Fluorescamine Solution to each well and mix immediately.
  • After 10 minutes of incubation at room temperature, measure the fluorescence (Excitation: 390 nm, Emission: 475 nm).

This is a classic spectrophotometric assay for chymotrypsin.

1. Reagent Preparation:

  • Assay Buffer: 80 mM Tris-HCl, pH 7.8, containing 100 mM CaCl2.[1]
  • BTEE Substrate Solution: 1.18 mM BTEE in 50% (v/v) methanol.[3]
  • Enzyme Solution: Prepare a solution of 2-5 units/mL of chymotrypsin in 1 mM HCl immediately before use.[3]

2. Assay Procedure:

  • In a quartz cuvette, combine 1.5 mL of Assay Buffer and 1.4 mL of BTEE Substrate Solution.[1]
  • Equilibrate to 25°C in a thermostatted spectrophotometer and measure the blank rate at 256 nm.[1][3]
  • Add 0.1 mL of the Enzyme Solution, mix by inversion, and immediately record the increase in absorbance at 256 nm for 5 minutes.[1]
  • Calculate the rate of change in absorbance per minute (ΔA256/min) from the initial linear portion of the curve.[1]

Inter-Laboratory Validation Workflow

An inter-laboratory validation study is essential to determine the reproducibility and robustness of an analytical method. The following diagram illustrates a typical workflow for such a study.

cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_analysis Phase 3: Analysis A Develop Standardized Protocol B Prepare & Distribute Reagent Kits A->B C Select Participating Laboratories B->C D Labs Perform Assay on Blinded Samples C->D E Data Collection at Central Site D->E F Statistical Analysis (Repeatability & Reproducibility) E->F G Identify Sources of Variability F->G H Final Validation Report G->H

Caption: Workflow for an inter-laboratory validation study of a new assay.

Key Validation Parameters to Assess:

  • Repeatability (Intra-assay precision): The variation in results when the same sample is assayed multiple times by the same operator in the same laboratory on the same day.

  • Intermediate Precision: The variation in results within a single laboratory over different days, with different operators, or on different equipment.

  • Reproducibility (Inter-assay precision): The variation in results when the same samples are tested in different laboratories. This is the primary output of an inter-laboratory study.

  • Accuracy: The closeness of the measured value to the true or accepted reference value.

  • Linearity and Range: The ability of the assay to produce results that are directly proportional to the concentration of the analyte within a given range.

  • Robustness: The capacity of the assay to remain unaffected by small, deliberate variations in method parameters (e.g., incubation time, temperature, pH).

References

Cost-Benefit Analysis of Z-Gly-Tyr-NH2 in Routine Screening: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in routine screening assays involving proteases, the choice of substrate is a critical factor influencing experimental efficiency, cost, and data quality. This guide provides a comprehensive cost-benefit analysis of the dipeptide substrate Z-Gly-Tyr-NH2, comparing it with two common alternatives: a chromogenic substrate, N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide, and a fluorogenic substrate, Boc-Val-Pro-Arg-AMC. This analysis is intended to aid in the selection of the most appropriate substrate for specific high-throughput screening applications, with a focus on chymotrypsin-like protease assays.

Performance and Cost Comparison

The selection of a substrate for routine screening hinges on a balance of performance characteristics and budgetary constraints. The following table summarizes the key quantitative data for this compound and its alternatives.

FeatureThis compoundN-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilideBoc-Val-Pro-Arg-AMC
Substrate Type DipeptideChromogenic TetrapeptideFluorogenic Tripeptide
Detection Method Spectrophotometry (UV)Colorimetry (Visible)Fluorometry
Enzyme Specificity Chymotrypsin-like proteasesChymotrypsin, Cathepsin G, SubtilisinTrypsin-like serine proteases, Thrombin
Kinetic Parameters (Chymotrypsin) Km: Data not readily availableKm: 60 µM[1]Km: Data for chymotrypsin not readily available (Km for Thrombin: 21 µM[2])
kcat: Data not readily availablekcat: Data not readily availablekcat: Data for chymotrypsin not readily available (kcat for Thrombin: 105 s-1[2])
Price (approx.) ~$70/g[3]~ngcontent-ng-c4139270029="" _nghost-ng-c83320049="" class="inline ng-star-inserted">
107/25mg,107/25mg, ~107/25mg,
397/100mg
~$115/5mg (MedChemExpress)
Molecular Weight 371.39 g/mol 624.64 g/mol 741.75 g/mol [4]
Cost per µmol (approx.) ~$0.026~$0.268 (for 100mg)~$1.55

Experimental Methodologies

The choice of substrate dictates the experimental protocol for a screening assay. Below are detailed methodologies for chymotrypsin assays using substrates analogous to those discussed.

Chymotrypsin Assay Protocol using a Dipeptide Substrate (similar to this compound)

This protocol is based on the use of N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE), a substrate similar in principle to this compound, where the cleavage of the ester bond is monitored by an increase in absorbance in the UV range.[5][6]

Materials:

  • 80 mM Tris-HCl buffer, pH 7.8, containing 0.1 M CaCl2

  • 1.18 mM N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE) solution in 50% (w/w) methanol

  • 1 mM HCl for enzyme dilution

  • α-Chymotrypsin solution (10-30 µg/mL in 1 mM HCl)

  • UV-Vis Spectrophotometer set to 256 nm and 25°C

Procedure:

  • Prepare the reaction mixture in a cuvette by combining 1.5 mL of Tris-HCl buffer and 1.4 mL of the BTEE solution.

  • Incubate the cuvette in the spectrophotometer at 25°C for 4-5 minutes to reach thermal equilibrium and record any blank rate.

  • Initiate the reaction by adding 0.1 mL of the diluted chymotrypsin solution.

  • Immediately mix by inversion and monitor the increase in absorbance at 256 nm for approximately 5 minutes.

  • Calculate the rate of reaction (ΔA256/min) from the initial linear portion of the curve.

Chymotrypsin Assay Protocol using a Chromogenic Substrate (N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide)

This protocol relies on the release of p-nitroaniline, which can be quantified by measuring the absorbance in the visible range.[7]

Materials:

  • 50 mM Tris-HCl buffer, pH 8.0, containing 20 mM CaCl2

  • 100 mM N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (SAAPNA) stock solution in DMSO

  • α-Chymotrypsin solution

  • Visible spectrophotometer or plate reader set to 410 nm

Procedure:

  • Prepare the reaction mixture by diluting the SAAPNA stock solution in the Tris-HCl buffer to the desired final concentration.

  • Add the chymotrypsin solution to the reaction mixture to initiate the reaction.

  • Incubate at the desired temperature (e.g., 25°C or 37°C).

  • Monitor the increase in absorbance at 410 nm over time.

  • The concentration of released p-nitroaniline can be calculated using its molar extinction coefficient (ε = 8,800 M-1cm-1 at pH 7.5).[8]

Trypsin-like Protease Assay Protocol using a Fluorogenic Substrate (Boc-Val-Pro-Arg-AMC)

This protocol is for a trypsin-like protease but illustrates the general principle of using a fluorogenic substrate. The release of the fluorescent aminomethylcoumarin (AMC) group is measured.

Materials:

  • 50 mM Tris-HCl buffer, pH 8.0

  • Boc-Val-Pro-Arg-AMC stock solution in DMSO

  • Trypsin-like protease solution

  • Fluorometer or fluorescent plate reader (Excitation: ~341 nm, Emission: ~441 nm)

Procedure:

  • Prepare the reaction mixture by diluting the Boc-Val-Pro-Arg-AMC stock solution in the Tris-HCl buffer to the desired final concentration.

  • Add the enzyme solution to the reaction mixture to start the reaction.

  • Incubate at the desired temperature.

  • Measure the increase in fluorescence intensity over time.

  • The rate of reaction is proportional to the rate of increase in fluorescence.

Visualizing the Mechanisms

To better understand the processes involved, the following diagrams illustrate the chymotrypsin catalytic mechanism and a generalized experimental workflow for enzyme screening.

Chymotrypsin_Catalytic_Mechanism cluster_enzyme Chymotrypsin Active Site Ser195 Ser195-OH AcylEnzyme Acyl-Enzyme Intermediate Ser195->AcylEnzyme His57 His57 His57->Ser195 Accepts H⁺ Asp102 Asp102 Asp102->His57 Stabilizes Substrate Polypeptide Substrate (with Tyr/Phe) Substrate->Ser195 Nucleophilic Attack Product1 C-terminal Peptide Fragment Released AcylEnzyme->Product1 Release Water H₂O AcylEnzyme->Water Hydrolysis Enzyme_Regen Regenerated Enzyme AcylEnzyme->Enzyme_Regen Regeneration Product2 N-terminal Peptide Fragment Released Water->Product2 Release Experimental_Workflow start Start prep_reagents Prepare Reagents (Buffer, Substrate, Enzyme) start->prep_reagents add_substrate Add Substrate to Assay Plate/Cuvette prep_reagents->add_substrate add_enzyme Initiate Reaction (Add Enzyme) add_substrate->add_enzyme incubate Incubate at Controlled Temperature add_enzyme->incubate measure Measure Signal (Absorbance/Fluorescence) incubate->measure analyze Data Analysis (Calculate Reaction Rates) measure->analyze end End analyze->end

References

Safety Operating Guide

Essential Safety and Logistics for Handling Z-Gly-Tyr-NH2

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical compounds is paramount. This guide provides immediate, essential safety and logistical information for the dipeptide Z-Gly-Tyr-NH2, focusing on operational and disposal plans to foster a secure laboratory environment. While this compound is generally considered to be of low toxicity, adherence to standard laboratory safety protocols is crucial to minimize exposure and prevent contamination.[1]

Personal Protective Equipment (PPE)

When handling this compound, especially in its solid, powdered form, appropriate personal protective equipment should be worn to prevent inhalation, ingestion, or skin contact.[2][3] Engineering controls, such as fume hoods, should be utilized whenever possible to minimize the need for extensive PPE.

Summary of Recommended Personal Protective Equipment

PPE CategorySpecific Recommendations
Eye Protection Safety glasses with side-shields should be worn to protect against splashes or airborne particles.
Hand Protection Chemical-resistant gloves, such as nitrile gloves, are recommended to prevent skin contact.[4] Gloves should be inspected for holes before use.[5]
Body Protection A standard laboratory coat is sufficient for most procedures. For tasks with a higher risk of spillage, a chemical-resistant apron may be worn.[6]
Respiratory Protection Generally not required if handled in a well-ventilated area or a fume hood. If weighing or handling large quantities of powder outside of a contained system, a dust mask may be considered.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound from receipt to experimental use ensures safety and maintains the integrity of the compound.

  • Receiving and Storage :

    • Upon receipt, inspect the container for any damage or leaks.

    • Store the lyophilized peptide at –20°C in a desiccator for long-term stability.[4]

    • Clearly label the container with the chemical name, concentration, and any hazard information.[4]

  • Preparation for Use :

    • Before opening, allow the container to equilibrate to room temperature to prevent condensation.

    • Handle the solid compound in a well-ventilated area or a fume hood to avoid inhalation of the powder.

    • When weighing, use a spatula and avoid creating dust.

  • Dissolving the Peptide :

    • To reconstitute, use a sterile, appropriate solvent such as bacteriostatic water.[4]

    • Gently swirl or sonicate the vial to dissolve the peptide; avoid vigorous shaking.[4]

    • For peptides that are difficult to dissolve, the addition of a small amount of acetic acid or other suitable solvents may be necessary.

  • Experimental Use :

    • Follow all laboratory-specific standard operating procedures (SOPs) for the experiment.

    • After handling, wash hands thoroughly.

    • Clean and decontaminate all work surfaces and equipment after use.

Disposal Plan

Proper disposal of this compound and associated materials is essential to prevent environmental contamination and ensure a safe laboratory workspace.

  • Unused Compound : Unwanted this compound should be disposed of as non-hazardous solid chemical waste.[7][8] It should be placed in a designated, labeled container and not mixed with other waste types.[8][9]

  • Contaminated Materials :

    • Solid Waste : Items such as used gloves, weigh boats, and paper towels that are contaminated with this compound should be placed in a sealed bag and disposed of in the laboratory's solid waste stream.

    • Liquid Waste : Solutions containing this compound, if deemed non-hazardous, may be suitable for drain disposal after neutralization and with copious amounts of water, subject to institutional and local regulations.[7][10] It is imperative to consult your institution's Environmental Health and Safety (EHS) office for specific guidance.

    • Sharps : Any needles or other sharps used to handle solutions of this compound must be disposed of in a designated sharps container.

  • Empty Containers : Empty containers should be rinsed with an appropriate solvent, and the rinsate collected as chemical waste. Once decontaminated, the container can often be disposed of in the regular trash after defacing the label.[7][8]

Safe Handling Workflow for this compound

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal A Don Personal Protective Equipment (PPE) B Prepare a Clean and Ventilated Workspace A->B C Retrieve this compound from Storage B->C D Equilibrate Container to Room Temperature C->D E Weigh the Required Amount of Compound D->E F Dissolve in Appropriate Solvent E->F G Perform Experiment F->G H Decontaminate Workspace and Equipment G->H I Segregate and Dispose of Waste H->I J Remove and Dispose of PPE I->J K Wash Hands Thoroughly J->K

Caption: Workflow for the safe handling of this compound from preparation to disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Z-Gly-tyr-NH2
Reactant of Route 2
Reactant of Route 2
Z-Gly-tyr-NH2

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。